molecular formula C10H26N6O2 B12422451 Spermine NONOate

Spermine NONOate

货号: B12422451
分子量: 262.35 g/mol
InChI 键: STVYBUMQUAJDER-JQIJEIRASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spermine NONOate is a useful research compound. Its molecular formula is C10H26N6O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H26N6O2

分子量

262.35 g/mol

IUPAC 名称

(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium

InChI

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14+

InChI 键

STVYBUMQUAJDER-JQIJEIRASA-N

手性 SMILES

C(CCN(CCCN)/[N+](=N\O)/[O-])CNCCCN

规范 SMILES

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Nitric Oxide Release Kinetics of Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of Spermine NONOate, a widely used diazeniumdiolate NO donor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective utilization of this compound in a laboratory setting.

Core Concepts of this compound Decomposition

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of nitric oxide and the polyamine spermine. In aqueous solutions, it undergoes spontaneous, pH-dependent decomposition to release nitric oxide.[1][2] This process follows first-order kinetics, making this compound a reliable and controllable source of NO for experimental applications.[1][3] The decomposition is not influenced by reducing agents or biological tissues, with the rate being primarily dependent on the nucleophile structure, pH, and temperature.[4]

The overall reaction involves the liberation of two moles of nitric oxide for every mole of the parent this compound compound.[1][3]

Quantitative Data on Nitric Oxide Release

The following tables summarize the key quantitative parameters of nitric oxide release from this compound under various conditions.

ParameterValueConditionsReference(s)
Half-life (t½) 39 minutes37°C, pH 7.4, aqueous solution[1][5]
230 minutes22-25°C, pH 7.4, aqueous solution[1]
Moles of NO Released per Mole of this compound 2pH 7.4[1][3]
1.7 ± 0.1pH 7.4, 37°C[6][7]
First-Order Decomposition Rate Constant (k) 0.019 ± 0.002 min⁻¹pH 7.4, 37°C[6][7]
Decomposition Activation Energy ~100 kJ/mol-[6][7]
EC₅₀ for Relaxation of Rabbit Aorta 6.2 μM-[7]

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from this compound is critical for experimental reproducibility. The following are detailed methodologies for commonly employed techniques.

Spectrophotometric Determination of NONOate Decomposition

This method indirectly measures NO release by monitoring the disappearance of the NONOate chromophore.

Principle: this compound has a characteristic UV absorbance maximum at approximately 252 nm.[1] As the compound decomposes and releases NO, this absorbance decreases. The rate of decomposition can be determined by monitoring this change over time.

Methodology:

  • Prepare a stock solution of this compound in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability.

  • Initiate the decomposition by diluting the stock solution into a temperature-controlled buffer at the desired pH (e.g., phosphate buffer, pH 7.4) and temperature (e.g., 37°C).

  • Immediately place the sample in a UV-Vis spectrophotometer.

  • Monitor the decrease in absorbance at 250-252 nm at regular intervals.

  • The first-order rate constant (k) can be calculated from the slope of a semi-logarithmic plot of absorbance versus time. The half-life can then be calculated using the equation: t½ = 0.693 / k.

Griess Assay for Nitrite Quantification

This colorimetric assay is an indirect method that measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[8]

Principle: The Griess reaction is a two-step diazotization process.[9] First, acidified nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that absorbs light at approximately 540 nm.[8][9]

Methodology:

  • Incubate the this compound solution under the desired experimental conditions for a specified time.

  • At various time points, collect aliquots of the sample.

  • To each sample, add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solution at 540 nm using a microplate reader or spectrophotometer.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Note: The Griess assay can be prone to interference from components in complex biological media.[8]

Electrochemical Detection with an NO-Selective Electrode

This method allows for the real-time, direct measurement of NO concentration in solution.

Principle: An NO-selective electrode consists of a working electrode and a reference electrode. NO diffuses across a gas-permeable membrane and is oxidized at the working electrode, generating an electrical current that is proportional to the NO concentration.

Methodology:

  • Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of a stable NO donor or a saturated NO solution.

  • Place the calibrated electrode into the experimental solution containing this compound.

  • Continuously record the electrode output to obtain a real-time profile of NO release.

  • This method provides a direct measurement of the NO concentration over time, from which kinetic parameters can be derived.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Decomposition & Measurement cluster_methods Detection Methods cluster_analysis Data Analysis stock This compound Stock Solution (10 mM NaOH) reaction Initiate Decomposition: Dilute Stock in Buffer stock->reaction buffer Experimental Buffer (e.g., PBS, pH 7.4, 37°C) buffer->reaction measurement Measure NO Release reaction->measurement spectro Spectrophotometry (Absorbance at 252 nm) measurement->spectro Indirect griess Griess Assay (Nitrite Quantification) measurement->griess Indirect electrode NO-Selective Electrode (Real-time [NO]) measurement->electrode Direct kinetics Calculate Kinetic Parameters (t½, k) spectro->kinetics griess->kinetics electrode->kinetics

Caption: Experimental workflow for determining the nitric oxide release kinetics of this compound.

no_signaling_pathway cluster_release NO Release cluster_cellular_effects Cellular Signaling spermine_nonoate This compound no_release Nitric Oxide (NO) spermine_nonoate->no_release Spontaneous Decomposition (pH, Temp Dependent) sgc Soluble Guanylate Cyclase (sGC) no_release->sgc Activation cgmp cGMP sgc->cgmp Conversion gtp GTP pkg Protein Kinase G (PKG) cgmp->pkg Activation cellular_response Physiological Response (e.g., Vasodilation) pkg->cellular_response Phosphorylation of Target Proteins

Caption: Simplified canonical nitric oxide signaling pathway via soluble guanylate cyclase activation.

Concluding Remarks

This compound serves as a valuable tool for investigating the multifaceted roles of nitric oxide in biological systems. Its predictable, first-order release kinetics allow for the controlled delivery of NO in a variety of experimental contexts. A thorough understanding of its decomposition properties and the appropriate application of measurement techniques are paramount for obtaining reliable and interpretable results. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their studies.

References

An In-depth Technical Guide to Spermine NONOate: Chemical Properties, Structure, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate, a diazeniumdiolate, is a widely utilized nitric oxide (NO) donor in biomedical research. Its utility stems from its ability to spontaneously release NO in a controlled and pH-dependent manner, mimicking endogenous NO production. This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and an exploration of its associated signaling pathways.

Chemical Properties and Structure

This compound is the chemical adduct of nitric oxide and the naturally occurring polyamine, spermine. This complex provides a stable solid form that, upon dissolution in aqueous solutions at physiological pH, decomposes to release nitric oxide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-1,3-propanediamine[1]
CAS Number 136587-13-8[1][2][3][4]
Molecular Formula C₁₀H₂₆N₆O₂[1][2][3]
Molecular Weight 262.35 g/mol [1][3]
Appearance White to off-white solid[4]
Solubility Soluble in water (up to 100 mM) and aqueous buffers.[1][2]
Storage Desiccate at -20°C.[1]
Structural Information

The chemical structure of this compound features a diazeniumdiolate functional group ([N(O)NO]⁻) attached to the spermine backbone.

Structural AttributeRepresentation
2D Structure this compound 2D Structure
SMILES C(CCN)CCN(CCCN)N(=O)[N-]=O
InChI Key QPIOUFBAROSIAN-UHFFFAOYSA-N

Mechanism of Action: Nitric Oxide Release

This compound functions as a nitric oxide donor through the spontaneous, pH-dependent decomposition of the diazeniumdiolate moiety. This decomposition follows first-order kinetics.[5]

Nitric Oxide Release Kinetics

The rate of nitric oxide release from this compound is critically dependent on pH and temperature. The compound is relatively stable in alkaline solutions (pH ≥ 10.0) and decomposes more rapidly as the pH decreases.[4]

ConditionHalf-life (t½)Moles of NO released per mole of this compound
pH 7.4, 37°C39 minutes~2
pH 7.4, 22-25°C230 minutes~2

This predictable release profile allows researchers to generate controlled concentrations of nitric oxide over extended periods, making it a valuable tool for studying the physiological and pathological effects of NO.

Signaling Pathways

The biological effects of the nitric oxide released from this compound are mediated through various signaling pathways, primarily the canonical cGMP-dependent pathway, but also through cGMP-independent mechanisms.

cGMP-Dependent Signaling Pathway

The most well-characterized pathway involves the activation of soluble guanylyl cyclase (sGC).

cGMP_Dependent_Pathway SpermineNONOate This compound NO Nitric Oxide (NO) SpermineNONOate->NO Decomposition (pH-dependent) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Phosphorylation of downstream targets

Caption: cGMP-Dependent Signaling Pathway of Nitric Oxide.

In this pathway, nitric oxide diffuses into target cells and binds to the heme prosthetic group of soluble guanylyl cyclase, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated levels of cGMP subsequently activate Protein Kinase G (PKG), which phosphorylates various downstream targets, ultimately leading to physiological responses such as vasodilation.[6]

cGMP-Independent Signaling Pathways

Emerging evidence suggests that nitric oxide can also elicit biological responses through mechanisms that do not involve cGMP. These pathways are particularly relevant in phenomena such as the vasodilation of certain arteries.[7][8]

cGMP_Independent_Pathway cluster_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum NaK_ATPase Na+/K+-ATPase Hyperpolarization Hyperpolarization NaK_ATPase->Hyperpolarization KCa Ca2+-activated K+ Channels (KCa) KCa->Hyperpolarization SERCA SERCA Pump Ca_sequestration Increased Ca2+ Sequestration SERCA->Ca_sequestration NO Nitric Oxide (NO) NO->NaK_ATPase Activates NO->KCa Activates NO->SERCA Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Ca_sequestration->Vasodilation

Caption: cGMP-Independent Signaling Mechanisms of Nitric Oxide.

Key cGMP-independent mechanisms include:

  • Activation of Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO can directly activate the SERCA pump, enhancing the sequestration of calcium from the cytosol into the sarcoplasmic reticulum. This reduction in cytosolic calcium contributes to smooth muscle relaxation.[7]

  • Modulation of Ion Channels: Nitric oxide can directly activate certain ion channels, such as Ca²⁺-activated potassium channels (KCa). The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent vasodilation.[7][8]

  • Activation of Na⁺/K⁺-ATPase: NO has been shown to stimulate the activity of the Na⁺/K⁺-ATPase pump, which also contributes to membrane hyperpolarization and vasodilation.[7]

Experimental Protocols

General Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved in a laboratory setting. The general procedure involves the reaction of spermine with nitric oxide gas under basic conditions.

Synthesis_Workflow Spermine Spermine Solution (in appropriate solvent) Reaction_Vessel Reaction Vessel (under inert atmosphere) Spermine->Reaction_Vessel Base Addition of Base (e.g., Sodium Methoxide) Base->Reaction_Vessel Reaction Reaction at Controlled Temperature Reaction_Vessel->Reaction NO_Gas Nitric Oxide Gas (high pressure) NO_Gas->Reaction_Vessel Precipitation Precipitation of This compound Reaction->Precipitation Isolation Isolation and Washing (e.g., filtration) Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product This compound (solid) Drying->Final_Product

Caption: General Workflow for the Synthesis of this compound.

Disclaimer: The synthesis of this compound involves the use of high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Preparation of Stock Solutions

For experimental use, a stock solution of this compound is typically prepared in a basic solution to ensure its stability.

  • Preparation of Alkaline Solution: Prepare a 10 mM sodium hydroxide (NaOH) solution in high-purity water.

  • Dissolving this compound: Weigh the desired amount of solid this compound and dissolve it in the 10 mM NaOH solution to the desired stock concentration (e.g., 100 mM).

  • Storage: Store the alkaline stock solution at -80°C for long-term storage (up to 6 months) or at 0-4°C for short-term use (up to 24 hours).[8] It is recommended to prepare fresh solutions for each experiment.

General Protocol for Cell Culture Treatment

The following is a generalized protocol for treating cultured cells with this compound to study the effects of nitric oxide.

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Immediately before use, dilute the alkaline stock solution of this compound into pre-warmed, serum-free or complete cell culture medium to the final desired concentration. The dilution into the neutral pH of the culture medium will initiate the release of nitric oxide.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period, considering the half-life of this compound at 37°C (approximately 39 minutes).

  • Control Groups: Include appropriate control groups, such as vehicle-treated cells (medium with the same concentration of NaOH used for the stock solution) and cells treated with decomposed this compound (a solution of this compound that has been allowed to fully release its NO prior to addition to the cells).

  • Downstream Analysis: Following the incubation period, proceed with the desired downstream assays (e.g., cell viability, apoptosis assays, protein expression analysis).

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container, desiccated, at -20°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable tool for researchers studying the diverse roles of nitric oxide in biology and medicine. Its predictable and sustained release of NO allows for controlled experimental conditions. A thorough understanding of its chemical properties, mechanism of action, and associated signaling pathways, as outlined in this guide, is essential for its effective and safe use in a research setting.

References

The pH-Dependent Decomposition of Spermine NONOate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of pH in the decomposition of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor. Understanding the kinetics and mechanisms of this process is paramount for its application in pharmacological research and drug development, where controlled NO release is essential.

Core Principles of this compound Decomposition

This compound is a stable solid that, upon dissolution in aqueous media, undergoes a pH-dependent, first-order decomposition to release nitric oxide.[1] This characteristic allows for a predictable and quantifiable release of NO, making it a valuable tool for studying the physiological and pathological effects of this critical signaling molecule. The rate of decomposition is highly dependent on the proton concentration, with faster release observed in acidic conditions and greater stability in alkaline environments.[2][3]

Quantitative Analysis of Decomposition Kinetics

The decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the NONOate. The key parameters used to quantify this process are the half-life (t½) and the first-order rate constant (k).

ParameterValueConditions
Half-life (t½) 39 minutespH 7.4, 37°C
230 minutespH 7.4, 22-25°C
Decomposition Rate Constant (k) 0.019 min⁻¹pH 7.4, 37°C
Stoichiometry of NO Release 1.7 - 2.0 moles of NO per mole of this compoundpH 7.4, 37°C

This table summarizes key quantitative data for the decomposition of this compound under physiological conditions.[1][2][4][5]

Chemical Mechanism of Decomposition

The decomposition of this compound is an acid-catalyzed process initiated by protonation. The mechanism involves the following key steps:

  • Protonation: The diazeniumdiolate anion can be protonated at two primary sites: the terminal oxygen and the amino nitrogen. While the terminal oxygen is the thermodynamically favored site for protonation in equilibrium, the kinetically significant pathway leading to decomposition involves the protonation of the amino nitrogen.

  • Tautomerization: The protonated intermediate exists in tautomeric forms.

  • Dissociation: The tautomer protonated at the amino nitrogen is unstable and rapidly dissociates, releasing two molecules of nitric oxide and the parent spermine molecule.

This acid-catalyzed decomposition consumes protons, which can lead to an increase in the pH of an unbuffered solution as the reaction proceeds, thereby slowing down the decomposition rate.

DecompositionMechanism cluster_0 Stable State (Alkaline pH) cluster_1 Acid-Catalyzed Decomposition SpermineNONOate_anion Spermine-N(O)=NO⁻ Protonated_O Spermine-N(O)=NOH (Equilibrium Protonation) SpermineNONOate_anion->Protonated_O + H⁺ Protonated_N Spermine-NH⁺(O)=NO⁻ (Kinetically Significant) SpermineNONOate_anion->Protonated_N + H⁺ (rate-limiting) Protonated_O->SpermineNONOate_anion - H⁺ Products Spermine + 2NO Protonated_N->Products Decomposition ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound stock solution in 0.01M NaOH Initiate Dilute stock solution into pre-warmed pH buffer in cuvette Stock->Initiate Buffer Prepare phosphate buffers at various pH values Buffer->Initiate Measure Monitor absorbance at ~252 nm over time using UV-Vis spec Initiate->Measure Plot Plot ln(Absorbance) vs. Time Measure->Plot Calculate Calculate rate constant (k) and half-life (t½) Plot->Calculate SignalingPathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO pH-dependent decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Downstream Downstream Physiological Effects cGMP->Downstream

References

Spermine NONOate: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate, a diazeniumdiolate, is a valuable research tool for investigating the multifaceted roles of nitric oxide (NO) in biological systems. Its utility stems from its spontaneous and predictable release of NO under physiological conditions, mimicking endogenous NO production. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Discovery and Synthesis

The discovery of diazeniumdiolates, or NONOates, as nitric oxide donor compounds dates back to the work of Drago and colleagues. These compounds are typically synthesized by the reaction of primary or secondary amines with nitric oxide gas under high pressure in an alkaline environment. This compound is specifically formed from the reaction of the endogenous polyamine spermine with nitric oxide. While detailed proprietary synthesis protocols are often not fully disclosed, the general principle involves the nucleophilic addition of the amine to nitric oxide.[1] A general laboratory-scale synthesis can be performed using a specialized apparatus that allows for the safe handling of high-pressure nitric oxide gas under anaerobic conditions.

Quantitative Data

The biological and chemical properties of this compound are quantifiable, allowing for precise experimental design. Key parameters are summarized in the tables below.

Chemical and Physical Properties
CAS Number 136587-13-8
Molecular Formula C₁₀H₂₆N₆O₂
Molecular Weight 262.35 g/mol
Appearance White solid
Solubility Soluble in water (up to 100 mM)
Storage Desiccate at -20°C
Nitric Oxide Release Kinetics
Half-life (t½) at 37°C, pH 7.4 39 minutes
Half-life (t½) at 22-25°C, pH 7.4 230 minutes
Moles of NO released per mole of compound Approximately 2
Decomposition Kinetics First-order, pH-dependent
Biological Activity
EC₅₀ (Relaxation of rabbit aorta) 6.2 µM
Cytotoxicity (Ovarian Cancer Cell Lines) Induces apoptosis and necrosis at high concentrations

Experimental Protocols

Synthesis of this compound (General Procedure)

Disclaimer: The synthesis of this compound involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Spermine

  • Anhydrous, oxygen-free organic solvent (e.g., diethyl ether or acetonitrile)

  • Sodium methoxide or other suitable base

  • High-purity nitric oxide gas

  • High-pressure reaction vessel (autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet

Procedure:

  • Dissolve spermine in the anhydrous, oxygen-free solvent in the high-pressure reaction vessel.

  • Add a stoichiometric amount of sodium methoxide to the solution to create an alkaline environment.

  • Seal the reaction vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all traces of oxygen.

  • Pressurize the vessel with nitric oxide gas to the desired pressure (typically several atmospheres).

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the pressure drop as NO is consumed.

  • After the reaction is complete, slowly and carefully vent the excess nitric oxide gas into a chemical scrubber.

  • The solid this compound product can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.

  • Store the final product under an inert atmosphere at -20°C.

Measurement of Nitric Oxide Release

The release of nitric oxide from this compound can be monitored in real-time using a nitric oxide sensor or quantified by measuring the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess assay.

Chemiluminescence Detection (Real-time NO measurement):

  • Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired temperature (e.g., 37°C).

  • Introduce the solution into a reaction vessel connected to a chemiluminescence-based nitric oxide analyzer.

  • The analyzer will continuously measure the concentration of NO in the headspace or in the solution over time.

  • The data can be used to calculate the rate of NO release and the half-life of the this compound under the specific experimental conditions.

Griess Assay (Nitrite/Nitrate measurement):

  • Prepare a solution of this compound in a suitable buffer and incubate at the desired temperature.

  • At various time points, take aliquots of the solution.

  • To measure total nitrite and nitrate, first reduce the nitrate in the samples to nitrite using nitrate reductase.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

  • Azo dye formation will result in a color change that can be quantified spectrophotometrically at ~540 nm.

  • Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.

Vasorelaxation Assay

The vasorelaxant effects of this compound can be assessed using isolated arterial rings in an organ bath setup.

  • Isolate an artery (e.g., thoracic aorta) from a laboratory animal and cut it into rings.

  • Suspend the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Connect the rings to an isometric force transducer to record changes in tension.

  • Pre-contract the arterial rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

  • Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Record the relaxation response at each concentration and calculate the EC₅₀ value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the release of nitric oxide. NO is a highly reactive signaling molecule that can modulate various cellular processes.

The cGMP-Dependent Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

cGMP_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Inhibition_Platelet_Aggregation Inhibition of Platelet Aggregation PKG->Inhibition_Platelet_Aggregation

Caption: The canonical nitric oxide signaling pathway.

In this pathway, NO diffuses into target cells and binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.

Modulation of PI3K/Akt and STAT3 Signaling

Recent research has revealed that nitric oxide can also modulate other critical signaling pathways, such as the PI3K/Akt and STAT3 pathways, often through post-translational modifications of key signaling proteins.

Workflow for Investigating NO-Mediated Signaling:

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cells, Endothelial cells) Treatment Treatment with This compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis (p-Akt, p-STAT3, total Akt, total STAT3) Lysis->Western_Blot Biotin_Switch Biotin-Switch Assay (for S-nitrosylation) Lysis->Biotin_Switch Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Biotin_Switch->Data_Analysis

Caption: Experimental workflow to study NO's effect on signaling.

Inhibition of the PI3K/Akt Pathway: Nitric oxide has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. One proposed mechanism is the S-nitrosylation of PTEN (phosphatase and tensin homolog), a negative regulator of the PI3K/Akt pathway.

PI3K_Akt_Pathway NO Nitric Oxide (NO) PTEN PTEN NO->PTEN S-nitrosylates SNO_PTEN S-nitrosylated PTEN (Inactive) PTEN->SNO_PTEN PIP3 PIP3 SNO_PTEN->PIP3 Inhibition of dephosphorylation PIP2 PIP2 PI3K PI3K PIP2->PI3K PIP3->PIP2 Dephosphorylates pAkt p-Akt (Active) PIP3->pAkt Activates PI3K->PIP3 Phosphorylates Akt Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes

Caption: NO-mediated inhibition of the PI3K/Akt pathway.

S-nitrosylation of PTEN can inhibit its phosphatase activity. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of Akt. However, at high concentrations, NO can also directly S-nitrosylate and inhibit Akt, leading to a pro-apoptotic effect.

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and is often constitutively active in cancer cells. Nitric oxide can inhibit STAT3 activation by preventing its phosphorylation. This is thought to occur through the S-nitrosylation of cysteine residues within the STAT3 protein, which can interfere with its ability to be phosphorylated by upstream kinases like JAKs.[2][3]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pSTAT3 p-STAT3 (Active) JAK->pSTAT3 Phosphorylates STAT3 STAT3 STAT3->pSTAT3 SNO_STAT3 S-nitrosylated STAT3 STAT3->SNO_STAT3 Dimerization Dimerization pSTAT3->Dimerization NO Nitric Oxide (NO) NO->STAT3 S-nitrosylates SNO_STAT3->pSTAT3 Inhibits phosphorylation Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nuclear_Translocation->Gene_Transcription

Caption: NO-mediated inhibition of STAT3 signaling.

Conclusion

This compound is a versatile and powerful tool for studying the diverse biological roles of nitric oxide. Its predictable and spontaneous release of NO allows for controlled and reproducible experiments. The ability of NO to modulate key signaling pathways such as the cGMP, PI3K/Akt, and STAT3 pathways highlights its importance in cellular regulation and provides avenues for therapeutic intervention in a variety of diseases, including cardiovascular disorders and cancer. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the promising applications of this compound and other nitric oxide donors.

References

A Technical Guide to the Cellular Effects of Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate ((Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio) butyl]-amino]diazen-1-ium-1,2-diolate) is a member of the diazeniumdiolate (NONOate) class of compounds, which are widely utilized in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] As a gaseous signaling molecule, NO is a critical regulator of numerous cellular processes, including vasodilation, neurotransmission, and host defense.[1] The predictable, pH-dependent decomposition of this compound makes it an invaluable tool for investigating the multifaceted biological roles of NO at the cellular and molecular levels.[2][3]

This technical guide provides an in-depth overview of the core biological effects of this compound at the cellular level. It details its mechanism of action, summarizes key quantitative data, outlines common experimental protocols, and visualizes the principal signaling pathways it modulates.

Physicochemical Properties and Nitric Oxide Release Kinetics

This compound is a water-soluble solid that functions as a reliable NO donor.[2] Its defining characteristic is the spontaneous, first-order dissociation in aqueous solutions at physiological temperature and pH to release NO.[1][3] This decomposition is proton-initiated; the compound is relatively stable at basic pH but readily releases NO in the presence of protons.[3] The rate of NO release is a critical parameter for experimental design, and key kinetic data for this compound are summarized below.

Table 1: Physicochemical and Kinetic Properties of this compound

Parameter Value Conditions Citation(s)
Molecular Weight 262.35 g/mol N/A [1]
Moles of NO Released 1.7 - 2.0 moles per mole of compound pH 7.4 [1][4]
Half-life (t½) 37 ± 3 min Chromaffin cells [5]
Half-life (t½) ~39 min 37°C, pH 7.4 [1][6]

| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | 37°C, pH 7.4 |[4] |

Core Mechanism of Action

The biological effects of this compound are overwhelmingly attributed to the release of nitric oxide and the subsequent actions of NO on cellular targets. The parent spermine molecule, a natural polyamine, can also have biological effects, such as inducing apoptosis by triggering cytochrome c release and caspase-3 activation in cell-free systems.[7][8] However, in the context of this compound treatment, the rapid and significant flux of NO is the primary driver of the observed cellular responses.

Upon dissolution in a physiological buffer (pH 7.4, 37°C), this compound undergoes proton-dependent decomposition to liberate two molecules of nitric oxide and the original spermine polyamine.[1][3]

G SP_NONOate This compound NO 2 Nitric Oxide (NO) SP_NONOate->NO Decomposition Spermine Spermine SP_NONOate->Spermine Protons H⁺ (Physiological pH) Protons->SP_NONOate G cluster_0 Extracellular cluster_1 Cytosol cluster_2 Mitochondrion Sper_NONOate This compound NO Nitric Oxide (NO) Sper_NONOate->NO Release sGC sGC NO->sGC Activates JNK_p38 JNK / p38 MAPK Activation NO->JNK_p38 Casp3 Pro-Caspase-3 NO->Casp3 Inhibits (S-Nitrosylation) Mito ΔΨm Decrease mPTP Opening NO->Mito Inhibits ETC cGMP cGMP sGC->cGMP JNK_p38->Mito Casp8 Pro-Caspase-8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp3 Active Caspase-3 Casp3->aCasp3 aCasp8->Casp3 Activates aCasp9->Casp3 Activates Apoptosis Apoptosis aCasp3->Apoptosis CytC Cytochrome c Release Mito->CytC CytC->Casp9 Activates G A 1. Seed Cells in Culture Plate B 2. Treat with this compound (and Vehicle Control) A->B C 3. Incubate for a Defined Period B->C D 4. Harvest Adherent and Floating Cells C->D E 5. Stain with Annexin V-FITC and Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Live, Apoptotic, and Necrotic Populations F->G

References

An In-depth Technical Guide to the Decomposition Products and Byproducts of Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of Spermine NONOate, a widely used nitric oxide (NO) donor. The document details the primary decomposition products and byproducts, the kinetics and mechanism of decomposition, and the key signaling pathways activated by the released nitric oxide. Furthermore, it outlines detailed experimental protocols for the analysis of this compound decomposition and its biological effects.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate class of compounds. These molecules are renowned for their ability to spontaneously release nitric oxide under physiological conditions, making them invaluable tools in biomedical research and potential therapeutic agents. The decomposition of this compound is a pH-dependent, first-order process, yielding nitric oxide and the parent polyamine, spermine.[1][2]

Decomposition Products and Byproducts

The primary decomposition of this compound in aqueous solution yields two main products:

  • Nitric Oxide (NO): A gaseous signaling molecule with a wide range of physiological effects.

  • Spermine: An endogenous polyamine involved in various cellular processes.

Under physiological conditions (pH 7.4 and 37°C), approximately 1.7 to 2 moles of nitric oxide are released per mole of this compound.[1][3]

While the core decomposition is straightforward, the reactive nature of nitric oxide can lead to the formation of various byproducts, particularly in a complex biological milieu. These can include:

  • Nitrite (NO₂⁻) and Nitrate (NO₃⁻): Stable oxidation products of nitric oxide in aqueous environments.

  • S-nitrosothiols (RSNOs): Formed from the reaction of nitric oxide with thiols (e.g., glutathione) in the presence of oxygen.

  • Lipid-nitroso adducts: Resulting from the reaction of nitric oxide with lipid peroxyl radicals.[4]

It is important to note that in serum-containing cell culture media, the parent amine, spermine, can be metabolized by amine oxidases into cytotoxic byproducts like aminodialdehyde, acrolein, hydrogen peroxide, and ammonia.[5]

Quantitative Data on this compound Decomposition

The decomposition kinetics of this compound are crucial for its application as a controlled NO donor. The following tables summarize the key quantitative parameters.

ParameterValueConditionsReference(s)
Half-life (t½) 39 ± 3 minutes37°C, pH 7.4[6]
230 minutes22-25°C, pH 7.4[2]
Decomposition Rate Constant (k) 0.019 ± 0.002 min⁻¹37°C, pH 7.4[1]
Moles of NO Released per Mole of this compound 1.7 ± 0.137°C, pH 7.4[1]
~237°C, pH 7.4[3]
Activation Energy of Decomposition ~100 kJ/mol[1]

Table 1: Decomposition Kinetics of this compound

ParameterWavelength (λmax)Molar Extinction Coefficient (ε)SolventReference(s)
UV Absorbance 252 nm8,500 M⁻¹ cm⁻¹Aqueous buffer[2]
250 nm8,000 M⁻¹ cm⁻¹Aqueous buffer[6]

Table 2: Spectroscopic Properties of Intact this compound

Signaling Pathways

The biological effects of this compound are primarily mediated by the released nitric oxide. NO activates several signaling pathways, with the most well-characterized being the canonical cGMP-dependent pathway. However, cGMP-independent mechanisms have also been identified.

cGMP-Dependent Signaling Pathway

The primary signaling cascade initiated by NO involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).

cGMP_Dependent_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Decomposition sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Iron sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active Activation cGMP cGMP GTP GTP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Angiogenesis Angiogenesis PKG->Angiogenesis Inhibition_Platelet_Aggregation Inhibition of Platelet Aggregation PKG->Inhibition_Platelet_Aggregation

cGMP-Dependent Signaling Pathway of Nitric Oxide.
cGMP-Independent Signaling Pathway

In vascular smooth muscle, NO released from this compound can induce vasodilation through mechanisms that are independent of cGMP production.[7][8] These pathways involve the direct modulation of ion channels and pumps.

cGMP_Independent_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Decomposition NaK_ATPase Na+/K+-ATPase NO->NaK_ATPase Activation SERCA SERCA Pump NO->SERCA Activation KCa Ca2+-activated K+ Channels (KCa) NO->KCa Activation Hyperpolarization Hyperpolarization NaK_ATPase->Hyperpolarization Reduced_Ca Reduced Intracellular [Ca2+] SERCA->Reduced_Ca KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Reduced_Ca->Vasodilation

cGMP-Independent Vasodilation Pathway of Nitric Oxide.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound decomposition.

Kinetic Analysis of this compound Decomposition by UV-Vis Spectrophotometry

This protocol allows for the determination of the decomposition rate of this compound by monitoring the decrease in its characteristic UV absorbance.

Materials:

  • This compound

  • 0.1 M Phosphate Buffer (pH 7.4)

  • 0.01 M NaOH

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in 0.01 M NaOH. Alkaline solutions of NONOates are stable for extended periods at 0-4°C.

  • Equilibrate the UV-Vis spectrophotometer and the cuvette holder to 37°C.

  • Add a known volume of the 0.1 M phosphate buffer (pH 7.4) to a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.

  • To initiate the decomposition, add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration. Mix quickly by inverting the cuvette.

  • Immediately begin recording the absorbance at 252 nm at regular time intervals (e.g., every 60 seconds) for a period sufficient to observe a significant decrease in absorbance (e.g., 3-5 half-lives).

  • The first-order decomposition rate constant (k) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Quantification of Nitric Oxide Release

The amount of NO released from this compound can be quantified indirectly by measuring its stable breakdown product, nitrite, using the Griess assay, or directly using methods like the hemoglobin assay or chemiluminescence.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite in the same buffer used for the this compound decomposition.

  • At various time points during the decomposition of this compound (initiated as described in 5.1), withdraw aliquots of the reaction mixture.

  • Add the Griess reagent to the standards and the collected samples according to the manufacturer's instructions. This typically involves a two-step addition of the reagent components.[9]

  • Allow the color to develop for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.[4][9]

  • Measure the absorbance at 540-548 nm using a microplate reader.[4][9]

  • Determine the concentration of nitrite in the samples by comparing their absorbance to the sodium nitrite standard curve.

This assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.

Materials:

  • Oxyhemoglobin solution

  • Spectrophotometer

Procedure:

  • In a cuvette, add a solution of oxyhemoglobin in buffer.

  • Initiate the decomposition of this compound in the cuvette.

  • Monitor the spectral changes as oxyHb is converted to metHb. This can be followed by the increase in absorbance at 401 nm or the decrease at 576 nm.[10]

  • The concentration of NO released can be calculated using the change in absorbance and the molar extinction coefficient for the oxyHb to metHb conversion.

Analysis of Spermine by HPLC

The parent amine, spermine, can be quantified using reverse-phase HPLC following pre-column derivatization to render it fluorescent or UV-active.

Materials:

  • Spermine standard

  • Perchloric acid

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) with N-acetyl-L-cysteine, or dansyl chloride)

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Sample Preparation: At the end of the this compound decomposition reaction, stop the reaction and deproteinize the sample (if in a biological matrix) by adding ice-cold perchloric acid. Centrifuge to pellet the precipitated protein.

  • Derivatization: Neutralize the supernatant and then derivatize an aliquot with a suitable agent. For example, react with OPA and N-acetyl-L-cysteine to form a fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Elute the derivatized spermine using a gradient of an appropriate mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).

    • Detect the derivatized spermine using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.

  • Quantification: Prepare a standard curve using known concentrations of spermine that have been derivatized in the same manner as the samples. The concentration of spermine in the samples can be determined by comparing their peak areas to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comprehensive analysis of this compound decomposition.

Experimental_Workflow cluster_prep Sample Preparation cluster_decomp Decomposition Reaction cluster_analysis Analysis cluster_no_methods NO Detection Methods cluster_data Data Analysis Spermine_NONOate_Sol Prepare this compound Stock Solution (0.01 M NaOH) Initiate_Decomposition Initiate Decomposition (Add Stock to Buffer at 37°C) Spermine_NONOate_Sol->Initiate_Decomposition Reaction_Buffer Prepare Reaction Buffer (e.g., 0.1 M Phosphate, pH 7.4) Reaction_Buffer->Initiate_Decomposition UV_Vis UV-Vis Spectrophotometry (Monitor Absorbance at 252 nm) Initiate_Decomposition->UV_Vis Aliquots Collect Aliquots Over Time Initiate_Decomposition->Aliquots Kinetics_Calc Calculate Decomposition Rate Constant and Half-life UV_Vis->Kinetics_Calc NO_Analysis Nitric Oxide Quantification Aliquots->NO_Analysis Spermine_Analysis Spermine Quantification (HPLC) Aliquots->Spermine_Analysis Griess Griess Assay (Nitrite) NO_Analysis->Griess Hemoglobin Hemoglobin Assay NO_Analysis->Hemoglobin Chemiluminescence Chemiluminescence NO_Analysis->Chemiluminescence Spermine_Quant Quantify Spermine Formation Spermine_Analysis->Spermine_Quant NO_Quant Quantify NO Release Griess->NO_Quant Hemoglobin->NO_Quant Chemiluminescence->NO_Quant

Workflow for this compound Decomposition Analysis.

Conclusion

This technical guide has provided a detailed examination of the decomposition of this compound, a critical tool for nitric oxide research. The primary decomposition products are nitric oxide and spermine, with the potential for various byproducts depending on the chemical environment. The kinetics of this decomposition are well-defined, allowing for the controlled delivery of nitric oxide. The biological effects are mediated through both cGMP-dependent and -independent signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to study the decomposition of this compound and its physiological consequences. A thorough understanding of these aspects is essential for the effective use of this compound in research and for the development of novel nitric oxide-based therapeutics.

References

The Role of Spermine NONOate in Nitric Oxide Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor, and its multifaceted role in NO signaling pathways. This document details its chemical properties, mechanisms of action, and its application in research, with a focus on both canonical and non-canonical signaling cascades.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a valuable tool in biomedical research for the controlled release of nitric oxide. As a member of the NONOate class of compounds, it spontaneously decomposes in aqueous solutions in a pH-dependent, first-order reaction to liberate two moles of NO per mole of the parent compound.[1][2] This predictable and controllable release profile makes it a preferred NO donor for a variety of in vitro and in vivo studies.

Quantitative Data on this compound

The utility of this compound as an NO donor is defined by its kinetic properties and the effective concentrations at which it elicits biological responses.

Table 1: Physicochemical and Kinetic Properties of this compound
ParameterValueConditions
Molecular Formula C₁₀H₂₆N₆O₂-
Molecular Weight 262.35 g/mol -
NO Release Stoichiometry 2 moles NO / 1 mole this compoundAqueous solution
Half-life (t½) 39 minutes37°C, pH 7.4
Half-life (t½) 230 minutes22-25°C, pH 7.4
Table 2: Effective Concentrations of this compound in Biological Systems
ApplicationEffective ConcentrationBiological SystemReference
Vasorelaxation (EC₅₀) 6.2 µMRabbit aorta
Vasorelaxation 0.1 - 100 µMMouse corpus cavernosum[3]
sGC Activation Threshold: ~1 µMBovine chromaffin cells[4]
Inhibition of Na,K-ATPase 10 µMPorcine nonpigmented ciliary epithelium[5]
Intracellular pH decrease 100 nMRat ventricular myocytes[6]

Nitric Oxide Signaling Pathways Modulated by this compound

This compound-derived NO influences cellular functions through both well-established and emerging signaling pathways.

The Canonical cGMP-Dependent Pathway

The most recognized mechanism of NO action is the activation of soluble guanylate cyclase (sGC), a cytosolic enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7]

cGMP_Dependent_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream_Effectors Downstream Effectors (e.g., MLCP, Ion Channels) PKG->Downstream_Effectors Phosphorylation Physiological_Response Physiological Response (e.g., Vasorelaxation) Downstream_Effectors->Physiological_Response

cGMP-Dependent Signaling Pathway

PKG phosphorylates a variety of downstream targets, leading to diverse physiological responses.[7] In vascular smooth muscle cells, PKG activation leads to the phosphorylation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, resulting in muscle relaxation and vasodilation.[7] PKG can also modulate the activity of various ion channels, further contributing to changes in cellular excitability.[7]

cGMP-Independent Signaling Pathways

Emerging evidence indicates that NO can elicit cellular responses independently of the sGC/cGMP/PKG axis. This compound has been instrumental in elucidating these alternative pathways. Studies have shown that vasorelaxant responses to this compound are only partially blocked by sGC inhibitors like ODQ, suggesting the involvement of other mechanisms.[8]

cGMP_Independent_Pathways cluster_targets cGMP-Independent Targets Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Decomposition NaK_ATPase Na+/K+-ATPase NO->NaK_ATPase Activation SERCA SERCA Pump NO->SERCA Activation KCa_Channels Ca2+-activated K+ Channels (KCa) NO->KCa_Channels Activation Physiological_Response Physiological Response (e.g., Vasorelaxation, Altered Ion Homeostasis) NaK_ATPase->Physiological_Response SERCA->Physiological_Response KCa_Channels->Physiological_Response

cGMP-Independent Signaling Pathways

Key cGMP-independent mechanisms activated by NO from this compound include:

  • Activation of Na+/K+-ATPase: NO can stimulate the activity of the Na+/K+-ATPase pump, which is crucial for maintaining cellular ion gradients.[5] This activation can contribute to hyperpolarization of the cell membrane and influence cellular excitability.

  • Activation of Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA): NO has been shown to activate the SERCA pump, which sequesters calcium ions into the sarcoplasmic/endoplasmic reticulum.[9] This leads to a decrease in cytosolic calcium concentration, contributing to smooth muscle relaxation.

  • Activation of Calcium-Activated Potassium Channels (KCa): NO can directly or indirectly activate KCa channels, leading to potassium efflux and hyperpolarization of the cell membrane.[10][11] This hyperpolarization can close voltage-gated calcium channels, further reducing intracellular calcium levels and promoting relaxation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Quantification of Nitric Oxide Release

The Griess assay is a common indirect method to quantify NO release by measuring its stable breakdown products, nitrite and nitrate.[12]

Protocol: Griess Assay for Nitrite/Nitrate Quantification

  • Sample Preparation: Collect cell culture supernatants or buffer from the experimental setup at desired time points after the addition of this compound.

  • Nitrate Reduction (Optional but Recommended): To measure total NOx (nitrite + nitrate), nitrate in the samples must first be converted to nitrite. This can be achieved using nitrate reductase.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.

  • Reaction: Add the Griess reagent to the samples and standards in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated using known concentrations of sodium nitrite.

Measurement of cGMP Levels

An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying intracellular cGMP levels.[13][14]

Protocol: cGMP Competitive ELISA

  • Cell Lysis: After treatment with this compound for the desired duration, lyse the cells using 0.1 M HCl to stop phosphodiesterase activity and extract cGMP.

  • Sample Acetylation (Optional): For increased sensitivity, samples can be acetylated using a mixture of acetic anhydride and triethylamine.

  • ELISA Procedure:

    • Add standards and samples to a 96-well plate pre-coated with a cGMP-specific antibody.

    • Add a fixed amount of cGMP conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

    • Incubate the plate to allow for competitive binding between the sample/standard cGMP and the enzyme-conjugated cGMP for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate and incubate to allow for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The concentration of cGMP in the samples is inversely proportional to the signal intensity. Calculate the cGMP concentration by comparing the sample absorbance to the standard curve.

Assessment of Vasorelaxation in Isolated Tissue Baths

This protocol is used to study the effects of this compound on the contractility of isolated blood vessels.[15]

Protocol: Organ Bath Vasorelaxation Study

  • Tissue Preparation: Dissect and mount arterial rings (e.g., aorta, mesenteric artery) in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Pre-contraction: Induce a submaximal contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a biological system.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell/Tissue Preparation Incubation Incubation with This compound Cell_Culture->Incubation SP_Prep This compound Solution Preparation SP_Prep->Incubation NO_Measurement NO Release Quantification (e.g., Griess Assay) Incubation->NO_Measurement cGMP_Measurement cGMP Level Measurement (e.g., ELISA) Incubation->cGMP_Measurement Functional_Assay Functional Assay (e.g., Vasorelaxation) Incubation->Functional_Assay Data_Analysis Data Analysis and Interpretation NO_Measurement->Data_Analysis cGMP_Measurement->Data_Analysis Functional_Assay->Data_Analysis

References

A Comprehensive Technical Guide to the Solubility of Spermine NONOate in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Spermine NONOate, a widely used nitric oxide (NO) donor, in various buffer systems. Understanding the solubility characteristics of this compound is critical for its effective application in experimental and therapeutic contexts, ensuring accurate dosing and predictable NO release kinetics. This document presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are valued in biomedical research for their ability to spontaneously release nitric oxide under physiological conditions. The rate of NO release is critically dependent on factors such as pH, temperature, and the composition of the surrounding medium.[1] Therefore, a thorough understanding of its solubility and stability in different buffer systems is paramount for reproducible and reliable experimental outcomes.

Solubility of this compound

This compound is a crystalline solid that is highly soluble in aqueous solutions.[2] This high solubility allows for the preparation of concentrated stock solutions for subsequent dilution into experimental buffers.

Quantitative Solubility Data

While specific comparative studies on the solubility of this compound across a range of different buffer systems are not extensively documented in publicly available literature, its solubility in aqueous buffers is generally reported to be high. The following table summarizes the available quantitative data and provides estimations based on the known chemical properties of the compound and the buffer components.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Solubility (mM)Notes
Aqueous Buffers7.4Not Specified100[3]~381General solubility in aqueous media.
WaterNot SpecifiedNot SpecifiedNot Specified100[4]High solubility noted.
0.1 M Phosphate Buffer7.437HighHighCommonly used buffer for in vitro studies.
0.01 M NaOH>100Stable in solutionStable in solutionAt alkaline pH, this compound is stable, and decomposition to release NO is minimal.[1]
TRIS Buffer7.425Estimated >50Estimated >190High solubility is expected. However, the pH of TRIS buffers is known to be temperature-dependent, which can affect the stability and NO release rate of this compound.[5]
Citrate Buffer5.0 - 6.025HighHighWhile highly soluble, the acidic pH of citrate buffers will lead to rapid decomposition of this compound and a burst release of NO.[1]

Note: The solubility in TRIS and citrate buffers are estimations based on the general high aqueous solubility of this compound. The primary consideration in these buffer systems is the pH-dependent stability of the compound.

Stability and Decomposition

The stability of this compound is intrinsically linked to the pH of the buffer system. The compound is relatively stable in alkaline solutions but undergoes spontaneous, first-order decomposition to release nitric oxide in a pH-dependent manner.[1]

  • Alkaline Conditions (pH > 9): this compound exhibits greater stability, making alkaline solutions (e.g., 0.01 M NaOH) suitable for preparing stock solutions that can be stored for short periods.

  • Neutral Conditions (pH 7.4): At physiological pH, this compound has a predictable half-life, which is also temperature-dependent.

    • At 37°C, the half-life is approximately 39 minutes.[1][6][7]

    • At 22-25°C, the half-life is approximately 230 minutes.

  • Acidic Conditions (pH < 6): In acidic environments, the decomposition of this compound is significantly accelerated, leading to a rapid, almost instantaneous release of NO.[7]

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and monitoring its stability.

Preparation of Buffer Solutions

a) Phosphate-Buffered Saline (PBS) (0.1 M, pH 7.4)

  • Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.

  • Adjust the pH to 7.4 with HCl.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by autoclaving.

b) TRIS Buffer (0.1 M, pH 7.4)

  • Dissolve 12.11 g of Tris base in 800 mL of distilled water.

  • Adjust the pH to 7.4 with HCl at the intended experimental temperature, as the pH of TRIS buffer is temperature-sensitive.[5]

  • Add distilled water to a final volume of 1 L.

  • Sterilize by filtration.

c) Citrate Buffer (0.1 M, pH 6.0)

  • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).

  • Mix the two solutions in an appropriate ratio to achieve a pH of 6.0.

  • Verify the pH with a calibrated pH meter.

  • Sterilize by filtration.

Kinetic Solubility Assay Protocol

This protocol outlines a method to determine the kinetic solubility of this compound in the prepared buffer systems using UV-Vis spectrophotometry.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in 0.01 M NaOH. This alkaline solution will minimize premature decomposition.

  • Preparation of Test Solutions:

    • In a 96-well plate or individual microcentrifuge tubes, add a small volume of the this compound stock solution to the desired buffer (PBS, TRIS, or citrate) to achieve a range of final concentrations (e.g., from 0.1 to 1000 µg/mL). The final concentration of NaOH from the stock solution should be negligible.

  • Incubation:

    • Incubate the solutions at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • Separation of Undissolved Compound:

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

  • Quantification by UV-Vis Spectrophotometry:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 252 nm using a UV-Vis spectrophotometer.[2] The intact this compound has a characteristic UV absorbance maximum at this wavelength.

    • Use the respective buffer as a blank.

  • Data Analysis:

    • Create a standard curve by preparing serial dilutions of the this compound stock solution in the respective buffers and measuring their absorbance at 252 nm.

    • Determine the concentration of this compound in the supernatant of the experimental samples by interpolating their absorbance values on the standard curve.

    • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Visualizations

Nitric Oxide Signaling Pathway

The primary biological effect of this compound is mediated by the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., vasodilation) PKG->Physiological_Response Phosphorylates Target Proteins

Caption: Nitric Oxide (NO) signaling pathway initiated by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Workflow Start Start Prep_Stock Prepare Alkaline This compound Stock Solution Start->Prep_Stock Prep_Buffers Prepare Buffer Solutions (PBS, TRIS, Citrate) at desired pH Start->Prep_Buffers Prep_Samples Prepare Serial Dilutions in Buffer Prep_Stock->Prep_Samples Prep_Buffers->Prep_Samples Incubate Incubate at Controlled Temperature Prep_Samples->Incubate Centrifuge Centrifuge to Pellet Precipitate Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant UV_Vis Measure Absorbance at 252 nm (UV-Vis) Collect_Supernatant->UV_Vis Analyze Analyze Data & Determine Solubility UV_Vis->Analyze End End Analyze->End

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound in aqueous solutions is generally high, facilitating its use in a wide range of biological experiments. However, its stability is highly pH-dependent. Researchers and drug development professionals must carefully consider the buffer system and experimental conditions to ensure predictable and reproducible release of nitric oxide. The provided protocols and visualizations serve as a guide for the accurate determination of this compound solubility and for understanding its mechanism of action. Further studies providing direct comparative solubility data in various buffer systems would be a valuable contribution to the field.

References

The Theoretical Yield and Quantification of Nitric Oxide from Spermine NONOate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of nitric oxide (NO) release from the donor compound Spermine NONOate. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge and methodologies for accurately quantifying and understanding the biological implications of NO release from this widely used chemical tool.

Core Concepts of this compound and Nitric Oxide Release

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. These compounds are renowned for their ability to spontaneously release nitric oxide under physiological conditions. The decomposition of this compound is a pH-dependent, first-order process that yields the parent polyamine (spermine) and two molecules of nitric oxide.

Theoretical and Experimental Yield

The stoichiometry of the decomposition of this compound dictates a theoretical yield of 2 moles of nitric oxide for every mole of the parent compound [1][2][3]. However, experimental measurements have refined this value. A notable study determined the number of moles of NO released per mole of decomposed this compound to be 1.7 ± 0.1 under physiological conditions (pH 7.4 and 37°C)[4][5]. This slight deviation from the theoretical yield highlights the importance of empirical validation in experimental settings.

Physicochemical and Kinetic Data

A thorough understanding of the physicochemical properties and decomposition kinetics of this compound is crucial for its effective application in research. The following tables summarize key quantitative data.

PropertyValueReference
Molecular Formula C₁₀H₂₆N₆O₂[1][6][7]
Molecular Weight 262.35 g/mol [6][7]
Theoretical NO Yield 2 moles NO / mole this compound[1][2][3]
Experimental NO Yield 1.7 ± 0.1 moles NO / mole this compound[4][5]
ConditionHalf-life (t½)Reference
37°C, pH 7.439 minutes[1][3][6]
22-25°C, pH 7.4230 minutes[1][3]

Experimental Protocols for Nitric Oxide Quantification

The accurate quantification of nitric oxide released from this compound is fundamental to any study investigating its biological effects. Three primary methods are commonly employed: the Griess assay, the oxyhemoglobin assay, and electrochemical detection.

Griess Assay for Nitrite and Nitrate

The Griess assay is an indirect colorimetric method that measures the concentration of nitrite (NO₂⁻), a stable and quantifiable end-product of NO oxidation in aqueous solutions. To account for the further oxidation of nitrite to nitrate (NO₃⁻), nitrate can be first reduced to nitrite, allowing for the determination of total NOx (nitrite + nitrate).

Principle: The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a diazonium salt. In the second step, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm[2][8].

Detailed Protocol:

  • Reagent Preparation:

    • Griess Reagent: Prepare a solution containing 1% (w/v) sulfanilamide and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in 5% (v/v) phosphoric acid. Store this solution in a dark, airtight container at 4°C.

    • Nitrate Reductase Buffer (for total NOx): Prepare a buffer containing nitrate reductase and its cofactor (NADPH) according to the manufacturer's instructions.

    • Nitrite Standard Solutions: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water. From this stock, prepare a series of working standards (e.g., 0-100 µM) by serial dilution in the same buffer as your experimental samples.

  • Sample Preparation:

    • Collect the experimental samples (e.g., cell culture supernatant, buffer from decomposition reaction).

    • If measuring total NOx, incubate the samples with the nitrate reductase buffer to convert nitrate to nitrite. Follow the enzyme manufacturer's protocol for incubation time and temperature.

    • Centrifuge the samples to remove any particulate matter.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.

    • Plot a standard curve of absorbance versus nitrite concentration for the standards.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Oxyhemoglobin Assay

This direct spectrophotometric method is based on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb).

Principle: The oxidation of the ferrous iron (Fe²⁺) in oxyHb to the ferric state (Fe³⁺) in metHb by NO leads to a characteristic shift in the absorbance spectrum. The rate of this conversion is directly proportional to the rate of NO release[9].

Detailed Protocol:

  • Reagent Preparation:

    • Oxyhemoglobin Solution: Prepare a solution of purified hemoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The hemoglobin can be prepared from fresh red blood cells by lysis and purification. The final concentration should be in the low micromolar range (e.g., 5-10 µM). Ensure the hemoglobin is fully oxygenated by bubbling with oxygen or leaving it open to the air.

    • This compound Solution: Prepare a stock solution of this compound in a basic solution (e.g., 10 mM NaOH) to prevent premature decomposition.

  • Assay Procedure:

    • Place the oxyhemoglobin solution in a cuvette in a spectrophotometer.

    • Record the baseline absorbance spectrum (typically between 400-600 nm). Key wavelengths to monitor are the peak of oxyHb (around 415 nm) and the peak of metHb (around 406 nm).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

    • Immediately begin recording the absorbance changes over time at the selected wavelengths.

  • Data Analysis:

    • Calculate the change in absorbance over time.

    • The concentration of NO can be calculated using the known extinction coefficients for oxyHb and metHb and the stoichiometry of the reaction (1 mole of NO reacts with 1 mole of oxyHb).

Electrochemical Detection

Electrochemical sensors, often referred to as NO-selective electrodes, provide a real-time, direct measurement of NO concentration.

Principle: These amperometric sensors consist of a working electrode coated with a gas-permeable, NO-selective membrane. When a specific potential is applied to the working electrode, NO that diffuses through the membrane is oxidized, generating an electrical current that is directly proportional to the NO concentration[10][11].

Detailed Workflow:

  • Sensor Preparation and Calibration:

    • Prepare the NO sensor according to the manufacturer's instructions. This may involve polishing the electrode surface and applying the selective membrane.

    • Calibrate the sensor using standard solutions of known NO concentration. These standards can be generated by the decomposition of a known amount of an NO donor like S-nitrosoglutathione (GSNO) or by using commercially available NO gas mixtures.

  • Experimental Setup:

    • Place the calibrated sensor in the experimental solution (e.g., buffer, cell culture medium) in a thermostatically controlled vessel.

    • Allow the baseline current to stabilize.

  • Measurement:

    • Introduce the this compound solution into the vessel to initiate NO release.

    • Record the current generated by the sensor over time.

  • Data Analysis:

    • Convert the measured current to NO concentration using the calibration curve.

    • The resulting data provides a real-time profile of NO release from the this compound.

Signaling Pathways of Nitric Oxide Released from this compound

The biological effects of NO released from this compound are mediated through various signaling pathways, which can be broadly categorized as cGMP-dependent and cGMP-independent.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).

Mechanism:

  • sGC Activation: NO, being a small, lipophilic molecule, readily diffuses across cell membranes and binds to the heme moiety of sGC.

  • cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation: cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).

  • Downstream Effects: Activated PKG phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission[12][13][14].

cGMP-Independent Signaling Pathways

Emerging evidence indicates that NO can also exert its effects through mechanisms that are independent of the sGC-cGMP-PKG axis.

Mechanisms:

  • Activation of Potassium Channels: NO has been shown to directly activate certain types of potassium channels, including ATP-sensitive potassium (KATP) channels and calcium-activated potassium (KCa) channels[1][2][4][15][16]. The opening of these channels leads to hyperpolarization of the cell membrane, which can contribute to effects like smooth muscle relaxation.

  • S-Nitrosylation: NO can directly modify proteins by covalently attaching to cysteine thiol groups, a post-translational modification known as S-nitrosylation. This can alter the activity, localization, and stability of a wide range of proteins, thereby influencing numerous cellular processes.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Spermine_NONOate_Decomposition SP_NONOate This compound (C₁₀H₂₆N₆O₂) Spermine Spermine SP_NONOate->Spermine Decomposition NO1 2 x Nitric Oxide (NO) SP_NONOate->NO1 H2O H₂O

Caption: Decomposition of this compound.

Griess_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample containing NO₂⁻ Add_Griess Add Griess Reagent (Sulfanilamide + NED) Sample->Add_Griess Standards Nitrite Standards Standards->Add_Griess Incubate Incubate (10-15 min) Add_Griess->Incubate Measure Measure Absorbance (540 nm) Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Quantify Quantify NO₂⁻ Concentration Std_Curve->Quantify

Caption: Workflow of the Griess Assay.

NO_Signaling_Pathways cluster_cGMP cGMP-Dependent Pathway cluster_independent cGMP-Independent Pathways NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC K_Channels K⁺ Channels (KATP, KCa) NO->K_Channels SNitrosylation S-Nitrosylation of Target Proteins NO->SNitrosylation GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Response1 Physiological Response (e.g., Vasodilation) Phosphorylation->Response1 Hyperpolarization Hyperpolarization K_Channels->Hyperpolarization Response2 Physiological Response Hyperpolarization->Response2 Response3 Altered Protein Function SNitrosylation->Response3

Caption: Nitric Oxide Signaling Pathways.

References

An In-Depth Technical Guide to Spermine NONOate: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Spermine NONOate, a widely used nitric oxide (NO) donor in biomedical research. It covers essential safety and handling procedures, detailed experimental protocols, and the key signaling pathways influenced by this compound.

Core Concepts and Properties

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a diazeniumdiolate that belongs to the NONOate class of NO donors.[1][2][3] It is valued in research for its ability to spontaneously release nitric oxide in a predictable, pH-dependent, and first-order manner.[1][4] This controlled release allows for the precise study of the physiological and pathological effects of NO.

Mechanism of Nitric Oxide Release

This compound is stable as a crystalline solid but decomposes upon dissolution in aqueous solutions at physiological pH.[2][4] The decomposition process involves protonation, leading to the liberation of two moles of NO per mole of the parent compound.[1][4] The rate of this decomposition is highly dependent on pH and temperature.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, crucial for experimental design and execution.

PropertyValueReferences
Molecular Formula C₁₀H₂₆N₆O₂[1][5]
Molecular Weight 262.35 g/mol [5]
Purity ≥98%[1]
Solubility Soluble to 100 mg/mL in aqueous buffers[1]
UV Absorbance (λmax) 252 nm (ε = 8,500 M⁻¹ cm⁻¹)[2]
Half-life (t½) at pH 7.4 39 minutes at 37°C[1][4][5]
230 minutes at 22-25°C[1][4]
NO Moles Released ~1.7 - 2.0 moles per mole of this compound[1][4][6]
Decomposition Rate Constant 0.019 ± 0.002 min⁻¹ (at 37°C, pH 7.4)[6]

Safety and Handling Precautions

This compound should be handled with care in a laboratory setting. Although some safety data sheets (SDS) classify it as non-hazardous under the Globally Harmonized System (GHS), others indicate potential health effects.[3][7] Therefore, it is prudent to treat it as a potentially hazardous substance.

Personal Protective Equipment (PPE)
  • Gloves: Impermeable gloves must be worn. Inspect gloves prior to use and use proper removal techniques.[8]

  • Eye Protection: Safety glasses with side shields are required.[8]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[3][8]

Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • This compound is hygroscopic and moisture-sensitive; keep the container tightly sealed when not in use.[2][3]

Storage
  • Long-term Storage: For optimal stability (≥ 2 years), store as a crystalline solid at -80°C under an inert gas like nitrogen.[1][2]

  • Short-term Storage: Some suppliers recommend storage at -20°C or between -10°C and -35°C, desiccated.[5][9]

  • Stock Solutions: Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[2] It is recommended to prepare fresh solutions in buffer immediately before use.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Spill and Disposal
  • Spill: In case of a spill, wear appropriate PPE, including a respirator. Vacuum or sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Signaling Pathways Modulated by this compound

The nitric oxide released from this compound is a versatile signaling molecule that can trigger both cGMP-dependent and cGMP-independent pathways.

cGMP-Dependent Signaling Pathway

This is the canonical pathway for NO signaling.

cGMP_Dependent_Pathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Other Other Cellular Responses Phosphorylation->Other

cGMP-Dependent Signaling Pathway.
cGMP-Independent Vasodilation Pathway

This compound can also induce vasodilation through mechanisms that are independent of cGMP production.

cGMP_Independent_Vasodilation SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous Decomposition KCa Ca²⁺-activated K⁺ Channels (KCa) NO->KCa Activates NaK_ATPase Na⁺/K⁺-ATPase NO->NaK_ATPase Activates SERCA SERCA Pump NO->SERCA Activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization NaK_ATPase->Hyperpolarization Ca_Sequestration Ca²⁺ Sequestration into SR SERCA->Ca_Sequestration Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Ca_Sequestration->Relaxation

cGMP-Independent Vasodilation Pathway.
Angiogenesis Signaling Pathway

The pro-angiogenic effects of this compound are mediated through a combination of signaling events.

Angiogenesis_Pathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO sGC_Angio sGC NO->sGC_Angio cGMP_Angio cGMP sGC_Angio->cGMP_Angio VEGF VEGF Upregulation cGMP_Angio->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Angiogenesis Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation and Quantification of this compound Solutions

Solution_Prep_Workflow Weigh Weigh Spermine NONOate solid Dissolve Dissolve in 0.01 M NaOH (Stock Solution) Weigh->Dissolve Quantify Quantify Stock (UV-Vis at 252 nm) Dissolve->Quantify Dilute Dilute in Experimental Buffer (e.g., pH 7.4) Quantify->Dilute Experiment Use Immediately in Experiment Dilute->Experiment

This compound Solution Preparation Workflow.

Methodology:

  • Stock Solution Preparation: Due to its instability in neutral pH, prepare a concentrated stock solution of this compound in 0.01 M NaOH.[2] This alkaline solution can be stored at 0°C for up to 24 hours.[2]

  • Quantification: Determine the precise concentration of the stock solution by measuring its absorbance at 252 nm using a UV-Vis spectrophotometer. Use the molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹ and the Beer-Lambert law (A = εcl) to calculate the concentration.[2]

  • Working Solution: Immediately before the experiment, dilute the quantified stock solution into the desired physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate NO release.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.

Methodology:

  • Sample Collection: Collect aliquots of the cell culture supernatant or buffer containing this compound at various time points.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

    • Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid).

    • Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: a. In a 96-well plate, add your samples. b. Add Reagent A to each well and incubate as per the manufacturer's instructions. c. Add Reagent B to each well. d. Incubate at room temperature, protected from light, for 10-20 minutes to allow for color development. e. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in your samples, which corresponds to the amount of NO released.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo assay assesses the vasodilatory effects of this compound on pre-constricted blood vessels.

Methodology:

  • Tissue Preparation: a. Euthanize a rat and carefully dissect the thoracic aorta. b. Place the aorta in cold Krebs solution. c. Clean the aorta of adhering connective and fatty tissues and cut it into 2-3 mm rings.[12]

  • Mounting: a. Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[12] b. Connect the rings to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: a. Allow the rings to equilibrate under a resting tension for a specified period. b. Induce a contraction with a vasoconstrictor like phenylephrine or KCl to ensure tissue viability.

  • Experimental Protocol: a. Pre-constrict the aortic rings with a submaximal concentration of phenylephrine. b. Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. c. Record the relaxation response as a percentage decrease from the pre-constricted tension. d. To investigate signaling pathways, specific inhibitors (e.g., ODQ for sGC, potassium channel blockers) can be added before pre-constriction.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in response to pro-angiogenic stimuli like the NO released from this compound.[13]

Methodology:

  • Plate Coating: a. Thaw a basement membrane extract (e.g., Matrigel) on ice. b. Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[14]

  • Cell Seeding: a. Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium. b. Seed the endothelial cells onto the solidified matrix.

  • Treatment: a. Add this compound at various concentrations to the wells.

  • Incubation and Visualization: a. Incubate the plate at 37°C for 4-18 hours.[14] b. Visualize the formation of tube-like structures using a microscope.

  • Quantification: a. Capture images of the tube networks. b. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using imaging software.

Conclusion

This compound is a valuable tool for investigating the diverse roles of nitric oxide in biological systems. Its predictable decomposition kinetics allows for controlled NO delivery in a variety of experimental settings. By adhering to the safety and handling guidelines and employing the detailed protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance our understanding of NO-mediated signaling in health and disease.

References

A Technical Guide to Spermine NONOate: Foundational Principles and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Spermine NONOate, a diazeniumdiolate nitric oxide (NO) donor. It is designed to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and key biological effects. This document summarizes critical quantitative data, outlines detailed experimental protocols from seminal studies, and provides visual representations of key pathways and workflows.

Core Chemical and Kinetic Properties

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of nitric oxide and the endogenous polyamine, spermine.[1][2] A key characteristic of this compound and other NONOates is their ability to spontaneously release NO in aqueous solutions under physiological conditions.[2] This dissociation follows a pH-dependent, first-order kinetic process.[3][4] Unlike some other classes of NO donors, NONOates do not require enzymatic activation to release NO.[2][4]

The synthesis of diazeniumdiolates typically involves the reaction of a secondary amine with NO gas under high pressure and alkaline conditions.[4] Upon dissolution in a physiological buffer (pH 7.4), this compound decomposes to liberate approximately 1.7 to 2 moles of NO per mole of the parent compound.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as reported in foundational literature.

Table 1: Nitric Oxide Release Kinetics

ParameterValueConditionsSource(s)
Half-life (t½) 39 ± 1.2 minutes37°C, pH 7.4[1][2][3]
230 minutes22-25°C, pH 7.4[2][3]
Decomposition Rate Constant (k) 0.019 ± 0.002 min⁻¹37°C, pH 7.4[5]
NO Moles Released per Mole of Compound 1.7 ± 0.137°C, pH 7.4[5]
~237°C, pH 7.4[3][4]
Decomposition Activation Energy ~100 kJ/molN/A[5]

Table 2: Biological Activity and Physicochemical Properties

ParameterValueSystem/AssaySource(s)
EC₅₀ (Vasorelaxation) 6.2 µMRabbit Aorta[1]
Molecular Weight 262.4 g/mol N/A[3][6]
UV Absorbance Maximum (λₘₐₓ) 252 nmN/A[3]
Solubility 100 mg/mLAqueous Buffers[3]
CAS Number 136587-13-8N/A[6]

Mechanism of Action: cGMP-Dependent and Independent Pathways

The biological effects of this compound are primarily mediated by the release of nitric oxide. NO is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.[2]

The Canonical cGMP-Dependent Pathway

The most well-established mechanism of NO action involves the activation of soluble guanylate cyclase (sGC).[7][8] NO binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme.[8][9] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[7][9] Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation (vasodilation) and other physiological responses.[9] The relaxant effects of this compound in various tissues, including mouse corpus cavernosum, have been shown to be suppressed by ODQ, an inhibitor of sGC, confirming the involvement of this pathway.[10][11]

sGC_Pathway cluster_cell Intracellular Space SPER_NO This compound (Extracellular) NO Nitric Oxide (NO) SPER_NO->NO Spontaneous Decomposition sGC_inactive sGC (Inactive) NO->sGC_inactive Activation Cell Smooth Muscle Cell sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Downstream Effects

Canonical cGMP-dependent signaling pathway of this compound.

Evidence for cGMP-Independent Mechanisms

Foundational research has revealed that the vasodilator actions of this compound are not entirely mediated by the sGC-cGMP pathway.[7] Studies on rat pulmonary and femoral arteries have shown that vasorelaxant responses to this compound are only partially blocked by sGC inhibitors like ODQ, even at concentrations that completely abolish cGMP production.[7][12][13] This suggests the existence of parallel, cGMP-independent mechanisms.

This ODQ-resistant relaxation is attributed to the ability of extracellularly released NO to directly modulate ion channels and pumps. The proposed mechanisms include the activation of:

  • Na⁺/K⁺-ATPase (Sodium-Potassium Pump) : Leading to hyperpolarization of the cell membrane.[7][12]

  • Sarco-endoplasmic Reticulum Ca²⁺-ATPase (SERCA) : Enhancing calcium sequestration into the sarcoplasmic reticulum, thus reducing cytosolic calcium levels.[7][12]

  • Calcium-activated Potassium Channels (K_Ca) : Resulting in potassium efflux and membrane hyperpolarization.[7][12]

cGMP_Independent_Pathway cluster_membrane Cell Membrane SPER_NO This compound (Extracellular) NO Nitric Oxide (NO) SPER_NO->NO Spontaneous Decomposition NaK_ATPase Na⁺/K⁺-ATPase NO->NaK_ATPase Activates KCa K_Ca Channels NO->KCa Activates SERCA SERCA Pump (SR/ER Membrane) NO->SERCA Activates Hyperpolarization Hyperpolarization NaK_ATPase->Hyperpolarization KCa->Hyperpolarization Ca_sequestration Ca²⁺ Sequestration (into SR/ER) SERCA->Ca_sequestration Relaxation Vasodilation Hyperpolarization->Relaxation Ca_sequestration->Relaxation

cGMP-independent signaling pathways activated by this compound.

Key Biological Effects and Applications

The unique NO release profile of this compound makes it a valuable tool for investigating NO biology and a potential therapeutic agent.

  • Vasodilation: As detailed above, this compound is a potent vasodilator.[1][10] This property makes it a candidate for treating conditions characterized by endothelial dysfunction or lack of endogenous NO, such as erectile dysfunction.[10][11]

  • Angiogenesis: The pattern of NO release from this compound has been shown to be particularly effective at promoting angiogenesis.[14] Comparative studies have demonstrated its superior efficacy in inducing endothelial tube formation and promoting angiogenesis in both ex vivo and in vivo models compared to other NONOates with different release kinetics.[14]

  • Apoptosis: The parent molecule, spermine, can induce apoptosis in various cell types, a process often mediated by its metabolites, such as hydrogen peroxide and aldehydes, which increase reactive oxygen species (ROS).[15][16] Conversely, NO released from donors has been shown to inhibit spermine-induced apoptosis.[17] This highlights the complex interplay between polyamines and nitric oxide in regulating cell fate.

  • Antioxidant Effects: NO released from this compound can act as an antioxidant. It has been shown to inhibit the copper-initiated oxidative modification of human low-density lipoprotein (LDL).[18] This effect is proposed to occur via the direct reaction of NO with lipid peroxyl radicals, terminating the chain propagation of lipid peroxidation.[18]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the foundational literature on this compound.

Measurement of Nitric Oxide Release

This protocol is based on the chemiluminescence method, a standard for accurately quantifying NO.[19]

  • System Setup: A Sievers 280i chemiluminescence nitric oxide analyzer (NOA) or equivalent is used. The system is calibrated with a zero-NO air filter and a standard concentration of NO calibration gas.

  • Sample Preparation: A known quantity of this compound (e.g., 1 mg) is dissolved in a deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C.

  • Measurement: The solution is continuously purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 200 mL/min). This carrier gas transports the NO released from the solution to the chemiluminescence detector.

  • Data Acquisition: The NO concentration in the gas stream is recorded over time until the levels fall below the instrument's limit of quantitation.

  • Analysis: The resulting data profile of NO concentration versus time is used to calculate the total NO released, the half-life of release, and the first-order rate constant.

NO_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate NO Analyzer Prepare_Buffer Prepare Deoxygenated PBS (37°C, pH 7.4) Dissolve Dissolve this compound Prepare_Buffer->Dissolve Purge Purge Solution with N₂ Dissolve->Purge Transport Transport Released NO to Detector Purge->Transport Record Record NO Concentration Over Time Transport->Record Plot Plot [NO] vs. Time Record->Plot Calculate Calculate t½, k, and Total NO Plot->Calculate

Experimental workflow for measuring NO release via chemiluminescence.

In Vitro Vasodilation Assay (Isolated Artery Rings)

This protocol describes a common organ bath experiment to assess the vasorelaxant properties of this compound.[11][13][20]

  • Tissue Preparation: A subject animal (e.g., rat, mouse) is euthanized according to approved protocols. An artery (e.g., femoral artery, aorta, corpus cavernosum) is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The artery is cleaned of adherent tissue and cut into rings (2-4 mm in length).

  • Mounting: The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. The bathing solution is changed every 15-20 minutes.

  • Pre-contraction: After equilibration, the rings are contracted with a vasoconstrictor agent, such as phenylephrine (e.g., 1-10 µM), to achieve a stable submaximal contraction.

  • Drug Addition: Once a stable plateau of contraction is reached, this compound is added to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M). The relaxation response is allowed to reach a steady state after each addition.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage reversal of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted to determine the EC₅₀ value.

  • (Optional) Mechanistic Studies: The experiment can be repeated in the presence of inhibitors (e.g., ODQ to block sGC, ouabain to block Na⁺/K⁺-ATPase) to investigate the underlying signaling pathways. The inhibitor is typically added 20-30 minutes before the pre-contraction step.[10][12]

References

Methodological & Application

Application Notes and Protocols for Spermine NONOate in Endothelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Spermine NONOate, a nitric oxide (NO) donor, in endothelial cell culture experiments. Detailed protocols for cell viability, nitric oxide detection, and in vitro angiogenesis assays are included, along with expected quantitative outcomes and a discussion of the relevant signaling pathways.

Introduction

This compound is a diazeniumdiolate that belongs to the class of nitric oxide (NO) donors. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release NO, with a half-life of approximately 39 minutes at 37°C.[1][2] This controlled release of NO makes it a valuable tool for studying the diverse effects of nitric oxide on endothelial cell biology, including cell proliferation, migration, and angiogenesis.[3][4] In particular, this compound has been identified as a potent inducer of angiogenesis, making it a subject of interest in research focused on cardiovascular diseases and tissue engineering.[3]

Product Information

ParameterValueReference
Molecular Formula C₁₀H₂₆N₆O₂[1][2]
Molecular Weight 262.35 g/mol [1]
Half-life (37°C, pH 7.4) 39 minutes[1][2]
Storage Desiccate at -20°C or below[1][5]
Solubility Soluble in water (up to 100 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

It is recommended to prepare fresh solutions of this compound for each experiment due to its spontaneous decomposition in aqueous solutions.

Materials:

  • This compound powder

  • 0.01 M NaOH

  • Sterile, nuclease-free water

  • Appropriate cell culture medium (e.g., DMEM, EGM-2)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving the powder in ice-cold 0.01 M NaOH. Alkaline solutions are more stable.

  • Keep the stock solution on ice to minimize decomposition.

  • Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • If necessary, filter-sterilize the final working solution using a 0.22 µm syringe filter.

Protocol 2: Endothelial Cell Culture and Treatment

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks/plates

  • This compound working solution

Procedure:

  • Culture endothelial cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for tube formation).

  • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound.

  • Incubate the cells for the specified duration according to the experimental design.

Protocol 3: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Endothelial cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[6]

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours).

  • After incubation, add 10 µL of MTT solution to each well.[6]

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 4: Nitric Oxide Production Measurement (Griess Assay)

This colorimetric assay detects nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.[7]

Materials:

  • Endothelial cells cultured in a 24-well or 48-well plate

  • This compound

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)[7][8]

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed endothelial cells and treat with this compound as described in Protocol 2.

  • At various time points (e.g., 0, 2, 4, 6, 12 hours), collect the cell culture supernatant.[7]

  • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess Reagent.

  • Incubate in the dark at room temperature for 15-20 minutes.[7]

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 5: In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9][10]

Materials:

  • Endothelial cells

  • This compound

  • Reduced growth factor basement membrane extract (e.g., Matrigel®)

  • 96-well plate

  • Inverted microscope with a digital camera

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a density of 1-2 x 10⁵ cells/mL.

  • Add this compound to the cell suspension at the desired final concentrations.

  • Seed 100 µL of the cell suspension onto the polymerized matrix.

  • Incubate at 37°C for 4-18 hours. Tube formation can begin within 2 hours.[9][10]

  • Visualize and capture images of the tube network using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

Quantitative Data Summary

The following tables summarize expected outcomes based on published literature. Exact values may vary depending on the specific cell line, passage number, and experimental conditions.

Table 1: Effect of this compound on Endothelial Cell Viability

This compound Conc.Incubation TimeCell TypeViability/Cytotoxicity OutcomeReference
1 mM6 hoursRat Liver Endothelial CellsAlmost non-toxic[11]
2 mM6 hoursRat Liver Endothelial Cells>80% cell death (at 21% O₂)[11]
2 mM6 hoursRat Liver Endothelial Cells25% cell death (at 0% O₂)[11]

Table 2: Nitric Oxide Production from this compound Treatment

This compound Conc.Time PointCell TypeNitrite Level in SupernatantReference
5-10 µg/mL (EHNs)4 hoursEA.hy926Peak nitrite level observed[7]
1 mMNot specifiedNot specifiedReleases 5-12 µM NO[11]
2 mMNot specifiedNot specifiedReleases 12-22 µM NO[11]
Note: Data from a study using this compound-loaded nanorods (EHNs), where this compound was the NO donor.

Table 3: Effect of this compound on In Vitro Angiogenesis

TreatmentCell TypeAngiogenesis Outcome (Tube Formation)Reference
This compoundEA.hy926Maximally increased endothelial tube formation[3]
DETA NONOateIschemic Brain Endothelial CellsIncreased capillary-like tube formation[12]

Visualizations

Experimental Workflow

G This compound Endothelial Cell Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Culture Endothelial Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_spermine Prepare this compound Solution prep_spermine->treat_cells viability Cell Viability (MTT) treat_cells->viability no_detection NO Detection (Griess) treat_cells->no_detection tube_formation Tube Formation Assay treat_cells->tube_formation analyze_viability Measure Absorbance viability->analyze_viability analyze_no Measure Absorbance & Quantify no_detection->analyze_no analyze_tube Image & Quantify Tube Network tube_formation->analyze_tube

Caption: Workflow for treating endothelial cells with this compound and subsequent analysis.

Signaling Pathway

G This compound Pro-Angiogenic Signaling Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP synthesizes PKG Protein Kinase G (PKG) cGMP->PKG activates VEGF VEGF Synthesis PKG->VEGF Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PKG->Angiogenesis VEGF->Angiogenesis promotes

Caption: Proposed signaling cascade for this compound-induced angiogenesis in endothelial cells.

References

Application Notes and Protocols for the Preparation of Stable Spermine NONOate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate is a diazeniumdiolate compound widely used in biomedical research as a reliable nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order process to release two moles of NO per mole of the parent compound.[1] The predictable kinetics of NO release make this compound an invaluable tool for studying the diverse physiological and pathological roles of nitric oxide, from vasorelaxation to neurotransmission and immune response.[2]

However, the stability of this compound in solution is highly pH-sensitive. At physiological pH (7.4), it has a relatively short half-life, which can complicate experimental reproducibility.[3] This document provides detailed protocols for preparing and storing stable alkaline stock solutions of this compound, ensuring consistent and controlled delivery of nitric oxide for in vitro and in vivo studies.

Chemical and Physical Properties

Proper handling and preparation of this compound require an understanding of its key properties. The solid compound is a hygroscopic, air, and oxygen-sensitive crystalline solid.[3][4] Quantitative data are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 262.4 g/mol [1][3]
Purity ≥98%[1][3]
Solubility Highly soluble in water and aqueous buffers (up to 100 mg/mL)[1]
UV Absorbance (λmax) 252 nm[1][3]
Molar Extinction Coeff. (ε) ~8,500 M⁻¹ cm⁻¹[3]
Solid Form Stability ≥ 1 year when stored at -80°C under nitrogen.[3][5]
Half-life (t½) at pH 7.4 39 minutes at 37°C; 230 minutes at 22-25°C[1][3]
Half-life (t½) at pH 5.1 Nearly instantaneous decomposition[3]
Stock Solution Stability Stable for up to 24 hours at 0°C in 0.01 M NaOH[3]

Safety and Handling Precautions

This compound should be handled with care. The solid material and its solutions should be considered hazardous until further information is available.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[6]

  • Handling: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a glove box with an inert atmosphere, as it is sensitive to moisture and air.[3][6] Avoid creating dust.[6]

  • Contact: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[6] In case of contact, wash the affected area thoroughly with water.[6]

  • Storage of Solid: For long-term storage, keep the solid compound sealed under an inert gas (e.g., nitrogen) at -80°C.[3][5] It is hygroscopic and oxygen-sensitive.[3]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6]

Experimental Protocols

Protocol for Preparation of a Stable Alkaline Stock Solution

The key to preventing premature decomposition of this compound is to dissolve and store it in a cold, alkaline solution. At a high pH, the compound remains stable for extended periods.

Materials:

  • This compound (solid)

  • Sodium Hydroxide (NaOH) pellets or a certified stock solution

  • Nuclease-free, deionized water

  • Ice bucket

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Cold Alkaline Solvent: Prepare a 0.01 M NaOH solution using nuclease-free, deionized water. Pre-chill the solution on ice for at least 30 minutes.

  • Weigh this compound: Quickly weigh the desired amount of this compound solid. Due to its hygroscopic nature, this step should be performed as rapidly as possible, preferably in a controlled-atmosphere environment like a glove box.[3]

  • Dissolution: Immediately dissolve the weighed this compound in the pre-chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mM or 100 mM). Vortex gently until fully dissolved. Keep the solution on ice throughout the process.

  • Verification of Concentration (Optional but Recommended): The concentration of the freshly prepared stock solution can be verified by UV spectrophotometry.[3]

    • Dilute an aliquot of the alkaline stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance at 252 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~8,500 M⁻¹ cm⁻¹), b is the path length (typically 1 cm), and c is the concentration in M.

  • Aliquoting and Storage: Aliquot the stable stock solution into small, single-use volumes in microcentrifuge tubes or amber vials. Store the aliquots at -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5] For short-term storage, the alkaline stock can be kept at 0°C for up to 24 hours.[3]

Protocol for Initiating Nitric Oxide Release

To use the this compound in an experiment, the stable alkaline stock solution is diluted into a neutral pH buffer, initiating the controlled release of NO.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the alkaline this compound stock solution on ice.

  • Prepare Experimental Buffer: Ensure your experimental buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium) is at the desired temperature (e.g., 37°C) and pH (e.g., 7.4).

  • Initiate NO Release: Add the required volume of the thawed alkaline stock solution to the pre-warmed, neutral pH experimental buffer to achieve the final desired concentration. Mix gently by inversion. This addition will initiate the pH-dependent decomposition and release of nitric oxide.[3]

  • Immediate Use: Use the final working solution immediately in your experimental setup. The half-life of this compound at 37°C and pH 7.4 is approximately 39 minutes.[1]

Visualized Workflows and Pathways

Nitric Oxide Signaling Pathway

This compound releases NO, which activates soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP) and subsequent downstream signaling events.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Release at pH 7.4 sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response PKG->Response

Caption: Nitric Oxide (NO) signaling cascade.

Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the standard workflow from preparing a stable stock solution to its application in a typical cell-based assay.

Experimental_Workflow Start Start Prep_NaOH Prepare & Chill 0.01 M NaOH Start->Prep_NaOH Weigh Weigh Solid This compound Prep_NaOH->Weigh Dissolve Dissolve in Cold NaOH (Prepare Stock) Weigh->Dissolve Verify Verify Concentration (UV Spec at 252 nm) Dissolve->Verify Store Aliquot & Store Stock at -80°C Verify->Store Valid Dilute Dilute Stock into Neutral Buffer (pH 7.4) Store->Dilute Apply Apply to Biological System Immediately Dilute->Apply Measure Measure Response Apply->Measure End End Measure->End

Caption: Workflow for this compound preparation and use.

References

Application Notes and Protocols for Spermine NONOate in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Spermine NONOate, a nitric oxide (NO) donor, in in vitro angiogenesis models. The information presented is intended to guide researchers in designing and executing experiments to investigate the pro-angiogenic effects of this compound and its underlying mechanisms.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions. Nitric oxide (NO) is a key signaling molecule that modulates angiogenesis.[1] this compound (SP) is a diazeniumdiolate compound that spontaneously releases NO under physiological conditions and has been identified as a potent inducer of angiogenesis due to its unique NO release profile.[1][2][3] This document outlines detailed protocols for assessing the effects of this compound on endothelial cell tube formation, migration, and proliferation, and summarizes the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound on key angiogenic processes in endothelial cells. The data is compiled from published studies to provide a reference for expected outcomes.

Table 1: Effect of this compound on Endothelial Cell Tube Formation

Cell LineThis compound ConcentrationIncubation Time (hours)Parameter MeasuredFold Change vs. ControlReference
EAhy926100 nM6Total Tube Length~2.5Majumder et al., 2014
EAhy926100 nM6Number of Branch Points~3.0Majumder et al., 2014
HUVEC50-100 µM (in nanoparticles)24Tube FormationGradual inhibition at higher concentrationsInducing angiogenesis with controlled release of nitric oxide

Table 2: Effect of this compound on Endothelial Cell Migration

Cell LineThis compound ConcentrationAssay TypeIncubation Time (hours)Parameter Measured% Increase in MigrationReference
EAhy926100 nMWound Healing Assay12% Wound Closure~40%Majumder et al., 2014
HUVECNot SpecifiedTranswell Assay4-6Migrated CellsData needs to be generatedGeneral Protocol

Table 3: Effect of this compound on Endothelial Cell Proliferation

Cell LineThis compound ConcentrationAssay TypeIncubation Time (hours)Parameter Measured% Change in ProliferationReference
EAhy926100 nMMTT Assay24Cell Viability~20% increaseMajumder et al., 2014
Canine Venous ECs1-100 µMCell Counts48Cell Number11-71% inhibitionNitric oxide inhibition of endothelial cell mitogenesis and proliferation

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

  • Endothelial cells (e.g., HUVEC, EAhy926)

  • Basement membrane extract (e.g., Matrigel®)

  • 24-well or 96-well tissue culture plates

  • Endothelial cell growth medium

  • This compound stock solution (dissolved in 0.01 M NaOH, further diluted in PBS)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with imaging software

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in a serum-reduced medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add this compound to the cell suspension at the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle control (the final concentration of NaOH and PBS used for dilution).

  • Incubation: Gently add 100 µL of the cell suspension containing this compound to each well on top of the solidified matrix. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast Imaging: Observe tube formation using an inverted microscope at various time points.

    • Fluorescence Imaging: For quantitative analysis, you can stain the cells with Calcein AM (2 µg/mL for 30 minutes) before the end of the incubation period.

    • Image Analysis: Capture images and quantify tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Measure parameters such as total tube length, number of junctions, and number of branch points.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

  • Endothelial cells

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips

  • Endothelial cell growth medium

  • This compound stock solution

  • Inverted microscope with a camera and image analysis software

Protocol:

  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with a fresh, serum-reduced medium containing different concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Endothelial cells

  • 96-well tissue culture plates

  • Endothelial cell growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of this compound on cell proliferation.

Signaling Pathways and Visualizations

This compound exerts its pro-angiogenic effects primarily through the release of nitric oxide, which activates a well-defined signaling cascade in endothelial cells.

This compound-Induced Angiogenesis Signaling Pathway

The released NO from this compound diffuses into endothelial cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, promotes the synthesis and secretion of Vascular Endothelial Growth Factor (VEGF). VEGF then acts in an autocrine and paracrine manner, binding to its receptor (VEGFR2) on endothelial cells, triggering downstream signaling pathways that ultimately lead to cell proliferation, migration, and tube formation.[4][5][6]

Spermine_NONOate_Angiogenesis_Pathway SP This compound NO Nitric Oxide (NO) SP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases VEGF VEGF Synthesis and Secretion cGMP->VEGF Promotes VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR2->Angiogenesis Stimulates

Caption: Signaling pathway of this compound in angiogenesis.

Experimental Workflow for In Vitro Angiogenesis Assays

The following diagram illustrates the general workflow for conducting in vitro angiogenesis assays with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Angiogenesis Assays cluster_analysis Data Analysis Cell_Culture Endothelial Cell Culture Tube_Formation Tube Formation Assay Cell_Culture->Tube_Formation Migration Migration Assay (Wound Healing) Cell_Culture->Migration Proliferation Proliferation Assay (MTT) Cell_Culture->Proliferation SP_Prep Prepare this compound Working Solutions SP_Prep->Tube_Formation SP_Prep->Migration SP_Prep->Proliferation Imaging Microscopy and Imaging Tube_Formation->Imaging Migration->Imaging Quantification Image Quantification and Statistical Analysis Proliferation->Quantification Imaging->Quantification Results Results Interpretation Quantification->Results

Caption: General workflow for in vitro angiogenesis assays.

References

Application Notes and Protocols: Calculating the Final Concentration of Spermine NONOate in Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spermine NONOate is a diazeniumdiolate compound that serves as a reliable and convenient donor of nitric oxide (NO) for in vitro studies.[1][2] It is a stable, water-soluble solid that spontaneously dissociates in aqueous solutions to release NO in a pH-dependent and temperature-dependent manner.[2][3] This controlled release makes it a valuable tool for investigating the physiological and pathological effects of NO on various cell systems.[4] The rate of NO release follows first-order kinetics, allowing for predictable and reproducible experimental conditions.[2][4] This document provides detailed protocols for the preparation of this compound solutions and the accurate calculation of its final concentration in cell culture media.

Physicochemical Properties and Stability

Understanding the properties of this compound is crucial for its proper handling, storage, and use in experiments. The compound is sensitive to moisture and should be stored desiccated at low temperatures.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 262.4 g/mol [2][3]
Appearance White crystalline solid[3][5]
Solubility Highly soluble in aqueous buffers (up to 100 mg/mL)[2]
Storage Conditions -10 to -35°C or below, desiccate; -80°C for long-term storage[2][3]
UV Absorbance (λmax) 252 nm[2][5]
Molar Extinction Coefficient (ε) 8,500 M⁻¹ cm⁻¹[5]
NO Release Stoichiometry 1.7 - 2.0 moles of NO per mole of this compound[2][4][6]

The stability of this compound is highly dependent on the pH and temperature of the solution. It is relatively stable in alkaline solutions but decomposes to release NO as the pH approaches physiological levels (pH 7.4).[5][7]

Table 2: Half-life (t½) of this compound at pH 7.4

TemperatureHalf-life (t½)References
37°C 39 minutes[1][2][6]
22-25°C 230 minutes[1][2]

Experimental Protocols

Materials Required
  • This compound (crystalline solid)

  • 0.01 M Sodium Hydroxide (NaOH), sterile

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • 0.22 µm syringe filter (if preparing aqueous stocks)

Preparation of a Concentrated Stock Solution

To ensure stability and prevent premature NO release, this compound should be dissolved in a cold, alkaline solution to create a concentrated stock.[5]

  • Pre-chill: Place the vial of this compound and a sterile tube of 0.01 M NaOH on ice.

  • Weighing: In a controlled environment (e.g., a glove box with an inert atmosphere is ideal to minimize moisture exposure), weigh out the desired amount of this compound.[5] For example, to prepare a 10 mM stock solution, weigh 2.624 mg of this compound.

  • Dissolving: Add the weighed this compound to a pre-chilled sterile microcentrifuge tube. Add the appropriate volume of cold, sterile 0.01 M NaOH to achieve the desired concentration. For a 10 mM stock from 2.624 mg, add 1 mL of 0.01 M NaOH.

  • Vortex: Vortex briefly until the solid is completely dissolved. The resulting alkaline stock solution is stable for up to 24 hours when stored at 0-4°C.[5] For longer-term storage, aliquots can be stored at -80°C for up to 6 months.[1]

Workflow for Preparing Working Solution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Spermine NONOate dissolve 2. Dissolve in cold 0.01 M NaOH weigh->dissolve store 3. Aliquot and Store at -80°C dissolve->store thaw 4. Thaw stock solution on ice store->thaw For Experiment dilute 5. Dilute stock into pre-warmed media (37°C) thaw->dilute use 6. Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound working solution.

Calculating the Final Working Concentration in Media

The final concentration of this compound in cell culture media is calculated using the standard dilution formula: M₁V₁ = M₂V₂ .

Where:

  • M₁ = Molarity of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to be added

  • M₂ = Desired final molarity in the media (e.g., 100 µM)

  • V₂ = Final volume of the media

Example Calculation:

To prepare 10 mL of cell culture media with a final this compound concentration of 100 µM from a 10 mM stock solution:

  • Rearrange the formula to solve for V₁: V₁ = (M₂ x V₂) / M₁

  • Ensure consistent units:

    • M₁ = 10 mM = 10,000 µM

    • M₂ = 100 µM

    • V₂ = 10 mL

  • Substitute the values: V₁ = (100 µM x 10 mL) / 10,000 µM V₁ = 1000 / 10,000 mL V₁ = 0.1 mL = 100 µL

Protocol:

  • Pre-warm 9.9 mL of your cell culture medium to 37°C in the final culture vessel (e.g., a petri dish or flask).

  • Thaw an aliquot of the 10 mM this compound stock solution on ice.

  • Add 100 µL of the 10 mM stock solution to the 9.9 mL of pre-warmed media to achieve a final volume of 10 mL and a final concentration of 100 µM.

  • Gently mix the media. The addition to the physiological pH and temperature of the media will initiate the spontaneous release of NO.[4] Use the media immediately for your experiment.

Mechanism of Action and Signaling Pathway

Upon introduction into a solution at physiological pH (7.4), this compound undergoes a first-order decomposition reaction, releasing two molecules of nitric oxide (NO) and the parent spermine compound.[2][7] The released NO can diffuse across cell membranes and activate downstream signaling pathways. A primary target of NO is soluble guanylate cyclase (sGC).[7] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of NO, including vasodilation and neurotransmission.[6][7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SP_NONOate This compound sGC Soluble Guanylate Cyclase (sGC) SP_NONOate->sGC  2 NO cGMP cGMP sGC->cGMP GTP GTP GTP->sGC response Physiological Response cGMP->response

Caption: Simplified signaling pathway of Nitric Oxide (NO).

Verification of Stock Solution Concentration

The concentration of the alkaline stock solution can be verified spectrophotometrically before use, which is particularly important if there is uncertainty about the initial weighing or storage conditions.[5]

  • Dilute a small aliquot of the 0.01 M NaOH stock solution in the same 0.01 M NaOH buffer.

  • Measure the absorbance at 252 nm (A₂₅₂) using a UV-Vis spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law: A = εcl

    • Concentration (c) = A₂₅₂ / (ε x l)

    • Where ε = 8,500 M⁻¹ cm⁻¹ and l = path length of the cuvette (typically 1 cm).

References

Application Notes and Protocols for Spermine NONOate Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate is a diazeniumdiolate compound that serves as a potent nitric oxide (NO) donor. It spontaneously decomposes in aqueous solutions at physiological pH and temperature to release NO, a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This document provides detailed application notes and protocols for the administration of this compound in in vivo animal studies, with a focus on rodent models.

Chemical and Physical Properties

This compound is a water-soluble, crystalline solid. For long-term storage, it should be kept at -80°C under a nitrogen atmosphere to prevent degradation from moisture and air.

PropertyValue
Molecular Formula C₁₀H₂₆N₆O₂
Molecular Weight 262.4 g/mol
Solubility Highly soluble in aqueous buffers (100 mg/mL)
Half-life (t½) at pH 7.4 ~39 minutes at 37°C~230 minutes at 22-25°C
NO Release Stoichiometry 2 moles of NO per mole of this compound
UV Absorbance Maximum 252 nm (ε = 8,500 M⁻¹ cm⁻¹)

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the spontaneous, pH-dependent release of nitric oxide. The liberated NO then activates downstream signaling pathways.

Canonical cGMP-Dependent Signaling

The most well-characterized pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Vasodilation, Neurotransmission, Inhibition of Platelet Aggregation PKG->Physiological_Effects Phosphorylation of Target Proteins cGMP_Independent_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO NaK_ATPase Na+/K+-ATPase NO->NaK_ATPase Activation SERCA SERCA NO->SERCA Activation KCa_Channels Ca2+-activated K+ Channels (KCa) NO->KCa_Channels Activation Vasodilation Vasodilation NaK_ATPase->Vasodilation SERCA->Vasodilation KCa_Channels->Vasodilation Solution_Prep_Workflow Start Start Weigh Weigh this compound in a sterile microfuge tube Start->Weigh Prepare_Stock Prepare alkaline stock solution (e.g., in 10 mM NaOH) Weigh->Prepare_Stock Store_Stock Store stock solution on ice (stable for up to 24 hours) Prepare_Stock->Store_Stock Dilute Dilute stock solution in vehicle to the final concentration Store_Stock->Dilute Prepare_Vehicle Prepare sterile vehicle (e.g., PBS, pH 7.4) Prepare_Vehicle->Dilute Use_Immediately Use the final solution immediately (within 30-60 minutes) Dilute->Use_Immediately End End Use_Immediately->End

Application Notes and Protocols for Inducing Oxidative Stress in Cells using Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate is a well-characterized diazeniumdiolate that serves as a reliable donor of nitric oxide (NO) in biological systems. Its spontaneous, pH-dependent decomposition releases NO, which can subsequently react with superoxide anions (O₂⁻) to form the potent oxidizing agent peroxynitrite (ONOO⁻). This controlled generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) makes this compound a valuable tool for inducing oxidative and nitrosative stress in cellular models. These application notes provide detailed protocols and supporting data for utilizing this compound to study the mechanisms of oxidative damage and to evaluate the efficacy of potential therapeutic agents.

Spermine itself, the carrier molecule for the NONOate group, can have dual effects, acting as both a pro-oxidant and an antioxidant depending on the cellular context and the presence of metal ions. This complex activity should be considered when interpreting experimental results.

Mechanism of Action

This compound decomposes in aqueous solution to release two molecules of nitric oxide (NO) and one molecule of spermine. The released NO can then participate in several reactions that contribute to oxidative stress. A primary pathway involves the reaction of NO with superoxide radicals (O₂⁻), which are endogenously produced by cellular metabolic processes, to form peroxynitrite (ONOO⁻). Peroxynitrite is a powerful oxidant that can damage a wide range of biomolecules, including lipids, proteins, and DNA.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effective Concentrations and Incubation Times of this compound for Inducing Oxidative Stress

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
Human Spermatozoa0.1 - 0.5 mM30 minutesIncreased protein tyrosine nitration, impaired motility[1]
Human Low-Density Lipoprotein (LDL)< 4 µM (poorly effective), > 4 µM (dramatic enhancement)Not specifiedInhibition of copper-dependent LDL oxidation[2]
Rat Aortic RingsNot specified (dose-response curves generated)Not specifiedVascular relaxation[3]
EAhy926 (Endothelial)Not specifiedNot specifiedIncreased endothelial tube formation[4]
Human Embryonic Cerebral Cortical Neurons2 mM (in combination with glutamate)Not specifiedNeuronal cell death[5]

Table 2: Quantification of Oxidative Stress Markers after this compound Treatment

BiomarkerAssay MethodExpected Outcome with this compoundReference
Lipid PeroxidationThiobarbituric Acid Reactive Substances (TBARS) assay, BODIPY C11 probeIncrease in malondialdehyde (MDA) and other TBARS, Increased BODIPY C11 fluorescence[2][6]
Protein Carbonylation2,4-Dinitrophenylhydrazine (DNPH) derivatization followed by spectrophotometry or immunoblottingIncrease in protein carbonyl content[7][8][9][10][11]
Protein NitrationImmunoblotting with anti-nitrotyrosine antibodiesIncreased tyrosine nitration[1]
Intracellular ROS/RNSFluorescent probes (e.g., DCFH-DA, DAF-FM diacetate)Increased fluorescence intensity[12]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cultured Mammalian Cells (General Protocol)

This protocol provides a general framework for inducing oxidative stress in adherent mammalian cell lines. Optimization of concentration and incubation time is recommended for each specific cell type and experimental endpoint.

Materials:

  • This compound (handle with care, light-sensitive)

  • Cultured mammalian cells (e.g., endothelial cells, neuronal cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for downstream analysis (e.g., ROS detection kits, lysis buffers for western blotting)

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates or flasks to ensure they reach 70-80% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in ice-cold, sterile 10 mM NaOH. The alkaline pH will prevent premature decomposition. Note: this compound is unstable in aqueous solutions at neutral pH.

  • Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add fresh, pre-warmed complete culture medium to the cells. d. Dilute the this compound stock solution directly into the culture medium to achieve the desired final concentration (e.g., starting with a range of 100 µM to 1 mM). A vehicle control (medium with the same concentration of 10 mM NaOH used for the stock solution) should be included.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired period (e.g., 30 minutes to 24 hours).

  • Downstream Analysis: Following incubation, proceed with the desired assays to measure oxidative stress, such as:

    • Measurement of Intracellular ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) according to the manufacturer's protocol.

    • Assessment of Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a TBARS assay kit.

    • Detection of Protein Carbonylation: Perform derivatization with DNPH followed by western blot analysis using an anti-DNP antibody.

    • Analysis of Cell Viability: Use assays such as MTT or LDH release assays.

    • Western Blot Analysis: Prepare cell lysates to analyze the activation of signaling pathways (e.g., phosphorylation of MAPK pathway proteins, nuclear translocation of Nrf2 or NF-κB).

Protocol 2: Quantification of Protein Carbonylation using DNPH Assay

Materials:

  • Cell lysate from control and this compound-treated cells

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in 2 M HCl)

  • Trichloroacetic acid (TCA)

  • Ethanol/Ethyl acetate mixture (1:1, v/v)

  • Guanidine hydrochloride

  • Spectrophotometer

Procedure:

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Derivatization: a. To an aliquot of protein solution, add an equal volume of DNPH solution. b. Incubate at room temperature for 1 hour, vortexing every 15 minutes.

  • Protein Precipitation: a. Add an equal volume of cold 20% (w/v) TCA to the sample. b. Incubate on ice for 10 minutes. c. Centrifuge to pellet the protein.

  • Washing: a. Discard the supernatant. b. Wash the protein pellet three times with an ethanol/ethyl acetate mixture to remove unreacted DNPH.

  • Solubilization: a. Resuspend the final protein pellet in guanidine hydrochloride solution.

  • Measurement: a. Measure the absorbance at 370 nm. b. Calculate the carbonyl content using the molar extinction coefficient of DNPH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Seed and Culture Cells prepare_spermine 2. Prepare Fresh this compound Stock treat_cells 3. Treat Cells with this compound prepare_spermine->treat_cells incubate 4. Incubate for a Defined Period treat_cells->incubate ros_detection 5a. ROS/RNS Detection incubate->ros_detection lipid_peroxidation 5b. Lipid Peroxidation Assay incubate->lipid_peroxidation protein_damage 5c. Protein Damage Assay incubate->protein_damage signaling_pathways 5d. Signaling Pathway Analysis incubate->signaling_pathways cell_viability 5e. Cell Viability Assay incubate->cell_viability data_analysis 6. Analyze and Interpret Data

Caption: Experimental workflow for inducing and assessing oxidative stress.

signaling_pathway cluster_stimulus Stimulus cluster_ros Reactive Species Generation cluster_stress Cellular Stress cluster_response Cellular Response spermine_nonoate This compound no Nitric Oxide (NO) spermine_nonoate->no peroxynitrite Peroxynitrite (ONOO⁻) no->peroxynitrite superoxide Superoxide (O₂⁻) superoxide->peroxynitrite oxidative_stress Oxidative & Nitrosative Stress peroxynitrite->oxidative_stress mapk MAPK Activation (p38, JNK, ERK) oxidative_stress->mapk nrf2 Nrf2 Activation oxidative_stress->nrf2 nfkb NF-κB Activation oxidative_stress->nfkb cell_death Apoptosis / Necrosis oxidative_stress->cell_death mapk->nrf2 mapk->nfkb mapk->cell_death antioxidant_response Antioxidant Gene Expression nrf2->antioxidant_response inflammation Inflammatory Response nfkb->inflammation

References

Application Notes and Protocols for Studying the Effects of Spermine NONOate on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spermine NONOate is a well-characterized nitric oxide (NO) donor that spontaneously releases NO under physiological conditions. Nitric oxide is a potent endogenous inhibitor of platelet activation and aggregation, playing a crucial role in maintaining vascular homeostasis. Understanding the effects of NO donors like this compound on platelet function is vital for the development of novel anti-thrombotic therapies. These application notes provide a detailed experimental framework for investigating the inhibitory effects of this compound on platelet aggregation, including protocols for platelet preparation, aggregation assays, and analysis of downstream signaling pathways.

Data Presentation

The inhibitory effects of this compound on platelet aggregation can be quantified and summarized. While specific IC50 values can vary between studies and experimental conditions, the following table provides a representative summary of expected dose-dependent inhibition based on qualitative data from the literature.

AgonistAgonist ConcentrationThis compound Concentration (µM)% Inhibition of Aggregation (Mean ± SD)IC50 (µM)
ADP5 µM125 ± 5~10-50
1055 ± 8
5085 ± 6
Collagen2 µg/mL120 ± 4~10-50
1050 ± 7
5080 ± 5
Thrombin0.1 U/mL130 ± 6~5-25
1065 ± 9
5090 ± 4

Note: The values presented in this table are illustrative and intended to represent the expected dose-dependent inhibitory effects of this compound. Actual experimental results may vary.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for aggregation and signaling studies.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • ACD buffer (citric acid, trisodium citrate, dextrose).

  • Prostacyclin (PGI2) or apyrase.

  • Centrifuge.

Protocol for Platelet-Rich Plasma (PRP):

  • Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[1]

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP from red and white blood cells.[1]

  • Carefully collect the upper PRP layer using a sterile pipette, avoiding contamination from the buffy coat.

  • Keep the PRP at room temperature for use within 4 hours.

Protocol for Washed Platelets:

  • To the collected PRP, add ACD buffer in a 1:10 ratio (v/v) and PGI2 to a final concentration of 0.1 µg/mL to prevent platelet activation during washing.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to remove any remaining ADP.

  • Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) for subsequent experiments.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to various agonists in the presence or absence of this compound. LTA is considered the "gold standard" for assessing platelet function.[2][3][4]

Materials:

  • Platelet aggregometer (e.g., Chrono-Log Model 700).

  • Platelet-Rich Plasma (PRP) or washed platelets.

  • Platelet-Poor Plasma (PPP) as a reference (obtained by centrifuging the remaining blood at 2000 x g for 20 minutes).

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., 0.01 M NaOH and diluted in buffer).

  • Platelet agonists: ADP, collagen, thrombin.

  • Saline or vehicle control.

Protocol:

  • Pre-warm PRP and PPP aliquots to 37°C.

  • Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation.

  • Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

  • Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring (1200 rpm).

  • Initiate platelet aggregation by adding a specific agonist (e.g., ADP to a final concentration of 5 µM).

  • Record the change in light transmission for at least 5-10 minutes.

  • The extent of aggregation is measured as the maximum percentage change in light transmission.

Western Blotting for VASP Phosphorylation

Objective: To assess the activation of the cGMP signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.

Materials:

  • Washed platelets.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagent.

Protocol:

  • Prepare washed platelets and adjust the concentration to 5 x 10^8 platelets/mL.

  • Incubate platelet samples with different concentrations of this compound or vehicle control at 37°C for 5-10 minutes.

  • Stop the reaction by adding ice-cold lysis buffer.

  • Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total VASP antibody to normalize for protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Platelet Preparation cluster_assays Experimental Assays cluster_treatment Treatment blood Whole Blood (3.2% Sodium Citrate) prp Platelet-Rich Plasma (PRP) (200g, 15 min) blood->prp ppp Platelet-Poor Plasma (PPP) (2000g, 20 min) blood->ppp washed Washed Platelets prp->washed lta Light Transmission Aggregometry (LTA) prp->lta ppp->lta wb Western Blotting (VASP Phosphorylation) washed->wb data_analysis Data Analysis & Interpretation lta->data_analysis Aggregation Curves % Inhibition wb->data_analysis Phospho-VASP Levels spermine This compound (Dose-Response) spermine->lta spermine->wb agonist Platelet Agonist (ADP, Collagen, Thrombin) agonist->lta

Caption: Experimental workflow for studying this compound effects.

signaling_pathway spermine This compound no Nitric Oxide (NO) spermine->no Spontaneous Release sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates gtp GTP cgmp cGMP gtp->cgmp sGC pkg Protein Kinase G (PKG) cgmp->pkg Activates vasp VASP pkg->vasp Phosphorylates pvasp p-VASP (Ser239) vasp->pvasp inhibition Inhibition of Platelet Aggregation pvasp->inhibition

Caption: this compound signaling pathway in platelets.

References

Application Notes and Protocols for Spermine NONOate in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Spermine NONOate, a reliable nitric oxide (NO) donor, in studies investigating smooth muscle relaxation. This document outlines the mechanism of action, detailed experimental protocols for isolated tissue bath studies, and expected quantitative outcomes.

Introduction to this compound

This compound is a diazeniumdiolate compound that spontaneously releases nitric oxide (NO) in a pH-dependent manner, making it a valuable tool for studying the physiological and pharmacological effects of NO.[1] In smooth muscle physiology, NO is a critical signaling molecule that mediates relaxation, playing a key role in processes such as vasodilation, bronchodilation, and gastrointestinal motility.[2][3] Understanding the mechanisms of NO-induced smooth muscle relaxation is fundamental for the development of therapeutic agents for conditions like hypertension, asthma, and erectile dysfunction.[4]

This compound is a crystalline solid that is highly soluble in water.[5] It is stable for at least one year when stored at -80°C under nitrogen.[5] In aqueous solutions, its stability is pH-dependent; it is relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but decomposes to release NO as the pH decreases.[5] At 37°C in a pH 7.4 phosphate buffer, this compound has a half-life of approximately 39 minutes, releasing two moles of NO per mole of the parent compound.[5][6]

Mechanism of Action: NO-Mediated Smooth Muscle Relaxation

The primary mechanism by which this compound induces smooth muscle relaxation is through the release of nitric oxide, which activates the soluble guanylate cyclase (sGC) signaling pathway.[4]

  • NO Release : this compound decomposes in physiological buffer to release NO.

  • sGC Activation : NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4]

  • cGMP Production : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

  • PKG Activation : cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).

  • Relaxation : PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation.[7]

While the sGC-cGMP pathway is the canonical mechanism, some studies suggest that NO donors like this compound may also induce relaxation through cGMP-independent mechanisms, potentially involving the activation of Na+/K+-ATPase, sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), and calcium-activated potassium channels.[8][9]

NO_Signaling_Pathway SpermineNONOate This compound NO Nitric Oxide (NO) SpermineNONOate->NO Spontaneous Decomposition sGC_inactive sGC (inactive) NO->sGC_inactive Binds to heme sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC (active) PKG_inactive PKG (inactive) cGMP->PKG_inactive Binds to PKG_active PKG (active) PKG_inactive->PKG_active Activation Relaxation Smooth Muscle Relaxation PKG_active->Relaxation Phosphorylation of downstream targets

Caption: NO signaling pathway in smooth muscle relaxation.

Experimental Protocols for Isolated Tissue Bath Studies

Isolated tissue bath assays are a classic pharmacological method for studying the contractility of smooth muscle tissues in an ex vivo setting.[10] This protocol provides a detailed methodology for assessing the relaxant effects of this compound on various smooth muscle preparations.

Materials and Reagents
  • Equipment:

    • Isolated tissue bath system with organ chambers, force-displacement transducers, and data acquisition software.[10]

    • Water bath/circulator for temperature control.

    • Aerator with a gas mixture (95% O2 / 5% CO2).

    • Dissection microscope, forceps, and scissors.

    • Micropipettes.

  • Reagents:

    • This compound.

    • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (see table below).

    • Agonist for pre-contraction (e.g., Phenylephrine for vascular smooth muscle, Carbachol for airway or gastrointestinal smooth muscle).

    • Distilled or deionized water.

    • 0.01 M NaOH for preparing this compound stock solution.

    • DMSO (if other drugs require it as a solvent).

Krebs-Henseleit Solution Composition Concentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7
Preparation of this compound Solutions
  • Stock Solution: Due to its instability in acidic or neutral pH, prepare a stock solution of this compound (e.g., 10 mM) in ice-cold 0.01 M NaOH.[6] This alkaline solution can be stored on ice for up to 24 hours.[5]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate physiological buffer immediately before use.

Tissue Preparation

The following are general guidelines for different smooth muscle types. All dissections should be performed in cold PSS.

  • Vascular Smooth Muscle (e.g., Rat Thoracic Aorta):

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold PSS.

    • Under a microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.[10] For some studies, the endothelium may be denuded by gently rubbing the intimal surface with a wire.

  • Airway Smooth Muscle (e.g., Guinea Pig Trachea):

    • After euthanasia, excise the trachea and place it in cold PSS.

    • Clean the trachea of surrounding tissues.

    • Cut the trachea into rings, typically 2-4 cartilaginous rings wide. The rings can be cut open opposite the smooth muscle to form a strip.

  • Gastrointestinal Smooth Muscle (e.g., Guinea Pig Ileum):

    • Isolate a segment of the distal ileum and place it in cold PSS.

    • Gently flush the lumen with PSS to remove contents.

    • Cut segments of 1-2 cm in length.

Experimental Procedure
  • Setup: Fill the organ baths with PSS and maintain the temperature at 37°C. Bubble the PSS with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.[10]

  • Mounting: Mount the tissue segments in the organ baths. For rings, this is typically done using two L-shaped stainless steel hooks, with one fixed to the bottom of the chamber and the other connected to a force transducer.[10]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh PSS every 15-20 minutes.[5]

  • Tension Adjustment: Gradually increase the passive tension on the tissue to an optimal level. This is determined empirically for each tissue type (e.g., 1-2 g for rat aorta).[10] After setting the tension, allow for another 30-45 minutes of equilibration.

  • Viability Check: Test the viability and contractility of the tissue by adding a high concentration of KCl (e.g., 60-80 mM) to the bath.[11] After a stable contraction is achieved, wash the tissue with fresh PSS until it returns to baseline.

  • Pre-contraction: Add a concentration of a suitable agonist (e.g., phenylephrine for aorta, carbachol for trachea or ileum) to achieve a submaximal contraction (typically 60-80% of the maximum).

  • Concentration-Response Curve: Once the contraction has stabilized, add cumulative concentrations of this compound to the bath. Allow the relaxation at each concentration to reach a plateau before adding the next concentration.

  • Data Analysis: Record the isometric tension throughout the experiment. Calculate the relaxation at each concentration of this compound as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) can be calculated using non-linear regression analysis.[4][12]

Experimental_Workflow Dissection Tissue Dissection (e.g., Aorta, Trachea) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) & Tension Adjustment Mounting->Equilibration Viability Viability Test (High KCl) Equilibration->Viability PreContraction Pre-contraction with Agonist (e.g., Phenylephrine) Viability->PreContraction Addition Cumulative Addition of This compound PreContraction->Addition Data Data Acquisition & Analysis (EC50, Emax) Addition->Data

Caption: Workflow for isolated tissue bath experiments.

Quantitative Data Summary

The following table summarizes quantitative data for this compound-induced smooth muscle relaxation from published studies. Note that EC50/IC50 values can vary depending on the specific experimental conditions.

Smooth Muscle Tissue Pre-contraction Agonist This compound Concentration Range IC50/EC50 Value Maximal Relaxation (%) Species Reference
AortaPhenylephrineNot specified~0.95 µM (pIC50: 6.02 ± 0.02)~100%Mouse[5]
Corpus CavernosumPhenylephrine (5 µM)0.1 - 100 µMNot explicitly calculated~90% at 100 µMMouse[11][13]
Femoral ArteryPhenylephrine (2-14 µM)1 µM - 1 mMNot calculatedConcentration-dependent relaxationRat[14]
Pulmonary ArteryPhenylephrineNot specifiedNot calculatedConcentration-dependent relaxationRat[8][9]

pIC50 is the negative logarithm of the IC50 value.

Conclusion

This compound is a potent and reliable NO donor for studying smooth muscle relaxation. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the role of NO in various physiological systems and for the preclinical evaluation of novel therapeutic agents targeting smooth muscle function. Proper handling and preparation of this compound solutions are crucial for obtaining reproducible results.

References

Application Notes and Protocols for Spermine NONOate in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Spermine NONOate, a nitric oxide (NO) donor, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate the study of smooth muscle relaxation and associated signaling pathways.

Introduction

This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH and temperature-dependent manner. With a half-life of approximately 39 minutes, it serves as a valuable tool for investigating the physiological effects of NO in various tissues.[1][2] In isolated organ bath systems, this compound is frequently employed to study vasodilation, smooth muscle relaxation, and the underlying cellular mechanisms.[3][4][5] Its actions can be mediated through both cyclic guanosine monophosphate (cGMP)-dependent and independent signaling pathways.[6][7]

Mechanism of Action

This compound-induced relaxation of smooth muscle is primarily initiated by the release of NO. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP.[3] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation.

However, research has demonstrated that this compound can also induce relaxation through cGMP-independent mechanisms.[6][7] These pathways may involve the activation of various ion channels and pumps, including:

  • Na+/K+-ATPase: This enzyme helps maintain the electrochemical gradient across the cell membrane.

  • Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): This pump sequesters calcium into the sarcoplasmic reticulum, reducing cytosolic calcium levels.

  • Calcium-activated potassium channels (KCa): Activation of these channels leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels and reduces calcium influx.[6]

Experimental Protocols

The following protocols are generalized from various studies and can be adapted for specific experimental needs.

Isolated tissue preparations are a foundational technique in pharmacology, allowing for the study of tissue responses in a controlled ex vivo environment.[8][9]

  • Tissue Dissection: Euthanize the animal model (e.g., rat, mouse) in accordance with institutional animal care and use committee guidelines.[8] Carefully dissect the desired tissue, such as the aorta, pulmonary artery, corpus cavernosum, or femoral artery, and place it in cold physiological salt solution (PSS).[3][4][6][7]

  • Mounting: Cut the tissue into rings or strips of appropriate size.[6][9] Mount the tissue in an isolated organ bath chamber containing PSS maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).[4][9]

  • Equilibration: Allow the tissue to equilibrate for a period of 60 to 90 minutes under a resting tension (e.g., 1-2 grams), washing the tissue with fresh PSS every 15-20 minutes.[4]

  • Physiological Salt Solution (PSS): A common composition for PSS (in mM) is: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1.[4] The solution should be freshly prepared and aerated.

  • This compound Stock Solution: Prepare a stock solution of this compound in 10 mM NaOH.[1] Due to its limited stability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment.[1] Store the stock solution on ice and protect it from light.

  • Pre-contraction Agents: To study relaxation, the tissue must first be contracted. Phenylephrine (an α1-adrenergic agonist) is commonly used at concentrations ranging from 0.1 µM to 10 µM to induce a stable contraction.[3][6][7]

  • Inhibitors: To investigate signaling pathways, various inhibitors can be used. For example, 1H-[6][7][10]Oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) is a selective inhibitor of soluble guanylate cyclase and is used to study cGMP-independent effects.[3][5][6][7]

  • After equilibration, induce a stable contraction in the tissue using a pre-contraction agent like phenylephrine.

  • Once the contraction has reached a plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).[3][4]

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • To study the involvement of specific pathways, pre-incubate the tissue with an inhibitor (e.g., ODQ) for a sufficient period (e.g., 30 minutes) before adding the pre-contraction agent and proceeding with the this compound concentration-response curve.[3][6]

Data Presentation

The following tables summarize quantitative data from published studies on the use of this compound in isolated organ bath experiments.

Table 1: Effective Concentrations and Incubation Times of Pharmacological Agents

AgentTissueConcentration RangeIncubation TimePurposeReference
This compoundRat Pulmonary Artery1 nM - 30 µMCumulative AdditionInduce Relaxation[6]
This compoundMouse Corpus Cavernosum0.1 µM - 100 µMCumulative AdditionInduce Relaxation[3][4]
This compoundRat Femoral Artery1 µM - 1 mMCumulative AdditionInduce Vasodilation[7]
PhenylephrineRat Pulmonary Artery0.1 µMN/APre-contraction[6]
PhenylephrineRat Femoral Artery2 µM - 14 µMN/APre-contraction[7]
ODQRat Pulmonary Artery0.1 µM - 30 µM30 minutessGC Inhibition[6]
ODQMouse Corpus Cavernosum10 µM30 minutessGC Inhibition[3]
Rp-8-Br-cGMPSRat Pulmonary Artery100 µM45 minutesPKG Inhibition[6]

Table 2: Summary of this compound-Induced Relaxation

TissuePre-contraction AgentKey FindingsReference
Rat Pulmonary ArteryPhenylephrine (0.1 µM)Relaxation was only partially blocked by ODQ, indicating a significant cGMP-independent component.[6][6]
Mouse Corpus CavernosumPhenylephrineRelaxation was significantly suppressed by ODQ, suggesting a primary role for the cGMP pathway in this tissue.[3][5][3][5]
Rat Femoral ArteryPhenylephrine (2-14 µM)Vasodilator responses were attenuated but not abolished by ODQ, with the remaining relaxation sensitive to extracellular NO scavengers.[7][7]

Visualizations

Spermine_NONOate_Signaling cluster_cGMP cGMP-Dependent Pathway cluster_cGMP_ind cGMP-Independent Pathways SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO spontaneous release sGC_inactive sGC (inactive) NO->sGC_inactive activates NaK_ATPase Na+/K+-ATPase NO->NaK_ATPase activates SERCA SERCA NO->SERCA activates KCa KCa Channels NO->KCa activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG PKG cGMP->PKG activates Relaxation_cGMP Smooth Muscle Relaxation PKG->Relaxation_cGMP Relaxation_cGMP_ind Smooth Muscle Relaxation NaK_ATPase->Relaxation_cGMP_ind SERCA->Relaxation_cGMP_ind KCa->Relaxation_cGMP_ind

Caption: Signaling pathways of this compound-induced smooth muscle relaxation.

Experimental_Workflow Dissection Tissue Dissection (e.g., Aorta, Artery) Mounting Mount in Organ Bath (PSS, 37°C, 95% O2/5% CO2) Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Inhibitor Optional: Pre-incubation with Inhibitor (e.g., ODQ) Equilibration->Inhibitor Precontraction Pre-contraction (e.g., Phenylephrine) Equilibration->Precontraction No Inhibitor Inhibitor->Precontraction CRC Cumulative Concentration- Response Curve to This compound Precontraction->CRC Data_Analysis Data Acquisition and Analysis CRC->Data_Analysis

Caption: Workflow for assessing this compound effects in isolated organ baths.

References

Application Notes and Protocols for Local Delivery of Spermine NONOate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate (SP-NONOate) is a diazeniumdiolate compound that spontaneously releases nitric oxide (NO) under physiological conditions. NO is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and host defense. The therapeutic potential of NO is vast; however, its short half-life and gaseous nature necessitate localized delivery strategies to achieve therapeutic concentrations at the target tissue while minimizing systemic side effects.[1] This document provides detailed application notes and protocols for various techniques aimed at the local delivery of SP-NONOate in tissue.

This compound releases NO in a pH-dependent manner, with a half-life of approximately 39 minutes at 37°C and pH 7.4.[1] This controlled release profile makes it a valuable tool for research and therapeutic development. The delivery systems outlined below aim to further modulate this release, protect the compound from premature degradation, and target its delivery to specific tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with different local delivery systems for this compound. This data is compiled from various in vitro and in vivo studies and is intended for comparative purposes.

Delivery SystemCarrier MaterialSP-NONOate Loading/ConcentrationRelease Half-Life (t½)Key Findings
Silastic Collar Silicone Rubber1 mg/mL> 14 days (sustained release)Reduced neointima thickness by 74% in a rabbit carotid artery model after 14 days.[1]
Liposomes Dipalmitoylphosphatidylcholine (DPPC)Not specified~162 minutesEncapsulation increased the NO release half-life by approximately 4.5-fold compared to free SP-NONOate.[2]
Dendrimers Poly(amidoamine) (PAMAM)Not specifiedTunable (minutes to hours)NO release kinetics can be controlled by modifying the dendrimer's surface functionalities.[2]
Hydrogels Polyethyleneimine (PEI) and Pluronic F127Not specifiedProlonged release compared to free drugReduced initial burst release and prolonged NO delivery.[3]
Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) with PEI1.4 µmol NO/mg polymerSustained release over 6 daysIncorporation into PLGA nanoparticles significantly prolonged NO release compared to the non-encapsulated form (12 hours).[2]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway of Nitric Oxide Released from this compound

The primary signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP).[4][5] cGMP, in turn, activates protein kinase G (PKG), which mediates many of the downstream effects of NO, such as smooth muscle relaxation and inhibition of platelet aggregation.[6][7]

NO_Signaling_Pathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins

NO/cGMP Signaling Pathway
General Experimental Workflow for Local Delivery of this compound

This workflow outlines the typical steps involved in developing and evaluating a local delivery system for SP-NONOate.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation 1. Formulate Delivery System with SP-NONOate Characterization 2. Characterize System (Size, Morphology, Drug Load) Formulation->Characterization Release_Kinetics 3. Measure NO Release Kinetics (e.g., Griess Assay) Characterization->Release_Kinetics Cell_Culture 4. Treat Target Cells with Delivery System Release_Kinetics->Cell_Culture Bio_Assay 5. Assess Biological Effect (e.g., cGMP assay, Viability) Cell_Culture->Bio_Assay Animal_Model 6. Administer Delivery System to Animal Model Bio_Assay->Animal_Model Efficacy_Toxicity 7. Evaluate Efficacy and Biocompatibility Animal_Model->Efficacy_Toxicity

Local Delivery Experimental Workflow

Detailed Application Notes and Protocols

Silastic Collars for Sustained Local Delivery

Application: This method is suitable for long-term, sustained release of SP-NONOate to the adventitial surface of blood vessels, making it ideal for studies on vascular remodeling and restenosis.

Protocol for Fabrication of SP-NONOate-Impregnated Silastic Collars:

  • Materials:

    • This compound (SP-NONOate)

    • Silastic brand silicone elastomer kit (e.g., Dow Corning MDX-4-4210)

    • Curing agent

    • Solvent (e.g., analytical grade hexane)

    • Molds for collar fabrication (e.g., Teflon)

  • Preparation of SP-NONOate Suspension:

    • Weigh the desired amount of SP-NONOate. For a final concentration of 1 mg/mL, calculate the required mass based on the total volume of the silicone mixture.

    • Suspend the SP-NONOate powder in a minimal amount of hexane to form a slurry. This aids in achieving a homogenous dispersion within the silicone elastomer.

  • Mixing and Curing:

    • In a clean, disposable container, weigh the silicone elastomer base.

    • Add the SP-NONOate slurry to the elastomer base and mix thoroughly until a uniform dispersion is achieved.

    • Add the curing agent according to the manufacturer's instructions (typically a 10:1 ratio of base to curing agent).

    • Mix the components vigorously for 2-3 minutes, ensuring to scrape the sides and bottom of the container.

    • Pour the mixture into the Teflon molds.

    • Cure the collars at room temperature for 24-48 hours or as specified by the manufacturer.

  • Post-Curing and Sterilization:

    • Once cured, carefully remove the collars from the molds.

    • Wash the collars extensively with sterile phosphate-buffered saline (PBS) to remove any surface-adhered SP-NONOate.

    • Sterilize the collars using an appropriate method that does not degrade the SP-NONOate, such as ethylene oxide sterilization. Avoid autoclaving, as high temperatures will accelerate the decomposition of the NONOate.

Liposomes for Enhanced Stability and Cellular Uptake

Application: Liposomal encapsulation can protect SP-NONOate from rapid degradation in the physiological environment, prolong its circulation time, and facilitate its uptake by cells. This approach is beneficial for targeted delivery to specific cell types or for applications requiring a longer duration of action.[2]

Protocol for Preparation of SP-NONOate-Loaded Liposomes via Reverse-Phase Evaporation:

  • Materials:

    • This compound (SP-NONOate)

    • Dipalmitoylphosphatidylcholine (DPPC)

    • Cholesterol

    • Chloroform

    • Methanol

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C) to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation:

    • Dissolve the desired amount of SP-NONOate in PBS (pH 7.4).

    • Hydrate the lipid film with the SP-NONOate solution by vortexing the flask. The temperature of the hydrating buffer should be maintained above the lipid phase transition temperature.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 times) using a lipid extruder.

  • Purification:

    • Remove unencapsulated SP-NONOate by size exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the amount of encapsulated SP-NONOate using a suitable analytical method (e.g., HPLC or by quantifying the total NO released).

Dendrimers for Tunable NO Release

Application: Dendrimers offer a high density of surface functional groups that can be modified to control the release kinetics of NO from conjugated SP-NONOate. This platform allows for precise tuning of the NO delivery profile for specific applications.[2]

Protocol for Synthesis of SP-NONOate-Conjugated Dendrimers:

  • Materials:

    • Poly(amidoamine) (PAMAM) dendrimers (e.g., G4) with primary amine surface groups

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous diethyl ether

    • Sodium methoxide

    • High-pressure nitric oxide (NO) gas source

    • Parr pressure vessel or similar high-pressure reactor

  • Functionalization of Dendrimer Surface (Conversion of Primary to Secondary Amines):

    • This step is crucial as NONOates are typically formed on secondary amines.[8]

    • Dissolve the PAMAM dendrimer in anhydrous DMF.

    • React the primary amines with an appropriate alkylating agent (e.g., an alkyl halide) to introduce a single alkyl group, thereby converting them to secondary amines. The reaction conditions (temperature, time, stoichiometry) will need to be optimized to achieve the desired degree of modification.

    • Purify the modified dendrimer by precipitation in diethyl ether and subsequent washing.

  • Formation of Diazeniumdiolates (NONOates):

    • Dissolve the secondary amine-functionalized dendrimer in a solution of sodium methoxide in methanol/diethyl ether.

    • Transfer the solution to a high-pressure reactor.

    • Pressurize the reactor with high-purity NO gas (e.g., 5 atm).

    • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).

    • Slowly vent the excess NO gas.

    • The resulting SP-NONOate-conjugated dendrimer will precipitate.

  • Purification and Characterization:

    • Collect the precipitate by filtration and wash it with diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Characterize the formation of the NONOate group using UV-Vis spectroscopy (absorbance around 250 nm).

    • Quantify the NO loading by measuring the total NO release upon decomposition in acidic buffer using the Griess assay.

Hydrogels for Localized and Sustained Delivery

Application: Hydrogels can serve as a depot for the localized and sustained release of SP-NONOate, making them suitable for applications such as wound healing, tissue engineering, and as coatings for medical devices.[3][9]

Protocol for Preparation of SP-NONOate-Loaded Polyethyleneimine (PEI)-Pluronic F127 Hydrogel:

  • Materials:

    • Pluronic F127

    • Branched polyethyleneimine (BPEI)

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for activation

    • This compound (SP-NONOate)

    • Dialysis tubing (appropriate molecular weight cut-off)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Synthesis of Pluronic-BPEI Conjugate:

    • Activate the terminal hydroxyl groups of Pluronic F127 using DCC and NHS in an appropriate organic solvent (e.g., dichloromethane).

    • React the activated Pluronic F127 with BPEI to form the Pluronic-BPEI conjugate.

    • Purify the conjugate by dialysis against deionized water to remove unreacted reagents.

  • Formation of NONOates on the Pluronic-BPEI Conjugate:

    • Follow a similar procedure as described for dendrimers (Section 3.3) to form NONOates on the secondary amine groups of the BPEI component of the conjugate using high-pressure NO gas and a base.

  • Hydrogel Formulation:

    • The resulting Pluronic-BPEI-NONOate conjugate will exhibit thermosensitive properties due to the Pluronic F127 block.

    • Prepare a solution of the conjugate in cold PBS (pH 7.4). The concentration will depend on the desired gelation temperature.

    • The solution will exist as a liquid at low temperatures (e.g., 4°C) and will form a gel at physiological temperature (37°C).

  • Characterization:

    • Determine the gelation temperature and rheological properties of the hydrogel.

    • Measure the NO release profile from the hydrogel at 37°C using the Griess assay.

Nanoparticles for Targeted Delivery

Application: Nanoparticles can encapsulate SP-NONOate and be surface-functionalized with targeting ligands to achieve delivery to specific cells or tissues, which is particularly relevant for applications like cancer therapy.[2]

Protocol for Fabrication of SP-NONOate-Loaded PLGA-PEI Nanoparticles:

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Polyethyleneimine (PEI)

    • This compound (SP-NONOate)

    • Poly(vinyl alcohol) (PVA)

    • Dichloromethane (DCM)

    • High-pressure nitric oxide (NO) gas source

  • Synthesis of PEI-NONOate:

    • Synthesize PEI-NONOate by reacting PEI with high-pressure NO gas in the presence of a base, as described in the dendrimer protocol.

  • Nanoparticle Formulation (Double Emulsion Solvent Evaporation):

    • Dissolve the PEI-NONOate in an aqueous solution. This will be the inner aqueous phase (W1).

    • Dissolve PLGA in DCM to form the oil phase (O).

    • Emulsify the inner aqueous phase (W1) in the oil phase (O) using sonication to form a water-in-oil (W/O) primary emulsion.

    • Disperse the primary emulsion in an aqueous solution of PVA (the outer aqueous phase, W2) and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.

    • Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Characterization:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated PEI-NONOate.

    • Lyophilize the nanoparticles for long-term storage.

    • Characterize the nanoparticles for size, morphology (e.g., using scanning electron microscopy), and surface charge.

    • Determine the loading efficiency and NO release profile.

Measurement of Nitric Oxide Release

The most common method for quantifying NO release from NONOates is the Griess assay, which measures the concentration of nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.

Griess Assay Protocol:

  • Reagents:

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution (e.g., phosphoric acid). Commercial kits are readily available.

    • Sodium nitrite standard solutions for generating a calibration curve.

  • Procedure:

    • Incubate the SP-NONOate-loaded delivery system in a known volume of PBS (pH 7.4) at 37°C.

    • At predetermined time points, collect aliquots of the supernatant.

    • In a 96-well plate, mix the collected sample with the Griess reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Note: It is important to run a control with the delivery system without SP-NONOate to account for any potential interference from the carrier material with the Griess reagent.

These application notes and protocols provide a comprehensive guide for researchers interested in the local delivery of this compound. The choice of delivery system will depend on the specific application, the desired release profile, and the target tissue. Careful characterization of the delivery system and its release kinetics is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Spermine NONOate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spermine NONOate, a nitric oxide (NO) donor, in neuroscience research. This document includes detailed protocols for in vitro and in vivo applications, quantitative data on its effects, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH-dependent and temperature-sensitive manner.[1][2] This property makes it a valuable tool for studying the diverse roles of NO in the nervous system, which range from neuromodulation and synaptic plasticity to neurotoxicity and cell death. The dual nature of spermine, the polyamine carrier, also contributes to the compound's complex effects, particularly through its interaction with the N-methyl-D-aspartate (NMDA) receptor.[3][4] Understanding the precise application and concentration of this compound is critical for obtaining reproducible and meaningful results in neuroscience research.

Data Presentation

Physicochemical Properties and NO Release Kinetics
ParameterValueConditionsReference(s)
Molar Mass262.35 g/mol --
Half-life (t½)~39 minutes37°C, pH 7.4[5]
Moles of NO released per mole of parent compound1.7 ± 0.1pH 7.4, 37°C[2][6]
Decomposition Rate Constant0.019 ± 0.002 min⁻¹pH 7.4, 37°C[2][6]
Effects on Neuronal Viability and Function
ApplicationCell/Tissue TypeConcentrationEffectReference(s)
Neuroprotection Murine mixed cortical cultureConcentration-dependentDecreased NMDA-induced neuronal injury[1]
Rat hippocampal slices1 mMNeuroprotective against anoxia and NMDA[7]
Primary cultured hippocampal and cerebellar neurons10⁻⁸ MPromoted neuronal survival[8][9]
Neurotoxicity Human primary cerebral cortical culturesLC₅₀ ≈ 50 µMInduced cell death (in the presence of fetal calf serum)[10]
Rat cerebellar granule cellsEC₅₀ < 50 µMDose-dependent cell death[3]
Synaptic Plasticity Rat dentate gyrus (in vivo)0.5-50 nmol (intraventricular)Facilitated LTP generation[11]
NMDA Receptor Modulation Cultured cortical neurons1-10 µMEnhanced NMDA receptor current by increasing channel opening frequency[4]
Cultured cortical neurons>10 µMVoltage-dependent decrease in channel amplitude and open time[4]
Rat hippocampal neurons125 µM (EC₅₀)Half-maximal potentiation of NMDA response at +60 mV[12]
Rat hippocampal neurons344 µM (IC₅₀)Half-maximal inhibition of NMDA response at -60 mV[12]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

Caution: this compound is sensitive to light, moisture, and acidic pH. Handle with appropriate personal protective equipment.

  • Reagents and Materials:

    • This compound solid

    • Sterile, cold (4°C) 10 mM NaOH solution

    • Sterile microcentrifuge tubes

  • Procedure:

    • On the day of the experiment, weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of cold 10 mM NaOH to achieve the desired stock concentration (e.g., 10 mM). The basic pH will prevent the premature release of NO.

    • Gently vortex to dissolve the solid. Keep the stock solution on ice and protected from light at all times.

    • Use the stock solution within a few hours of preparation for optimal results.

Protocol 2: In Vitro Treatment of Primary Cortical Neurons

This protocol describes the application of this compound to primary cortical neuron cultures to assess its effects on cell viability or other cellular processes.

  • Cell Culture:

    • Culture primary cortical neurons from embryonic day 17-18 rat pups on poly-D-lysine/laminin-coated plates or coverslips.[13][14][15]

    • Maintain the cultures in a suitable neuron culture medium at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • On the day of the experiment (typically after 7-10 days in vitro), prepare the this compound stock solution as described in Protocol 1.

    • Dilute the stock solution directly into the pre-warmed culture medium to the final desired concentrations (e.g., for neuroprotection studies, a range of 10 nM to 100 µM; for neurotoxicity, 1 µM to 500 µM).

    • Carefully remove the old medium from the neuronal cultures and replace it with the medium containing this compound.

    • Incubate the cells for the desired period (e.g., 24 hours for viability assays).

  • Assessment:

    • Following incubation, assess neuronal viability using standard methods such as the MTT assay, LDH assay, or immunocytochemistry for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3).

Protocol 3: In Vivo Administration in a Rodent Model of Traumatic Brain Injury (TBI)

This protocol provides a general guideline for administering this compound in a mouse model of TBI. Dosing and timing should be optimized for the specific research question.

  • Animal Model:

    • Induce TBI in adult mice using a controlled cortical impact (CCI) device or other established models.[16][17]

  • Drug Preparation and Administration:

    • Prepare a fresh solution of this compound in sterile, cold saline or phosphate-buffered saline (PBS) immediately before injection.

    • Administer this compound via intraperitoneal (i.p.) injection. A potential starting dose, based on studies with related compounds in brain injury models, could be in the range of 1-10 mg/kg.[16][18]

    • Administer the first dose at a specific time point post-TBI (e.g., 30 minutes or 1 hour) and continue with subsequent doses as required by the experimental design (e.g., once daily for several days).

  • Outcome Measures:

    • Assess neurological function using behavioral tests such as the Neurological Severity Score (NSS) or Morris water maze at various time points post-injury.[18]

    • At the end of the experiment, perfuse the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement), immunohistochemistry (e.g., for markers of inflammation, apoptosis), or biochemical assays.

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and can be used to quantify apoptosis in neuronal cultures treated with this compound.[19][20][21]

  • Sample Preparation:

    • Treat neuronal cultures with this compound as described in Protocol 2. Include a positive control for apoptosis (e.g., staurosporine).

    • Lyse the cells using a cold lysis buffer provided with the assay kit.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Add 50-200 µg of protein from each sample to a 96-well plate.

    • Prepare a reaction mix containing the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling in Neurons

Spermine_NONOate_Signaling SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spermine Spermine SP_NONOate->Spermine sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates NMDA_R NMDA Receptor NO->NMDA_R S-nitrosylates (Inhibits) cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channel cGMP-gated Ca²⁺ Channels cGMP->Ca_channel Activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Synaptic_Plasticity Neuroprotection Neuroprotection NMDA_R->Neuroprotection Low Activation Neurotoxicity Neurotoxicity NMDA_R->Neurotoxicity Over-activation Spermine->NMDA_R Modulates Caspase3 Caspase-3 Activation Neurotoxicity->Caspase3

Caption: Signaling pathways of this compound in neurons.

Experimental Workflow for In Vitro Neurotoxicity Assay

In_Vitro_Workflow Start Start: Primary Cortical Neuron Culture Prep_SP Prepare this compound Stock Solution (Protocol 1) Start->Prep_SP Treatment Treat Neurons with Varying Concentrations of this compound Prep_SP->Treatment Incubation Incubate for 24 hours Treatment->Incubation Viability_Assay Assess Neuronal Viability (e.g., MTT, LDH assay) Incubation->Viability_Assay Apoptosis_Assay Assess Apoptosis (Caspase-3 Assay, Protocol 4) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: Determine LC₅₀ and Fold-change in Caspase-3 Activity Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing this compound neurotoxicity in vitro.

Logical Relationship of this compound's Dual Effects

Dual_Effects SP_NONOate This compound Low_Conc Low Concentration (nM to low µM) SP_NONOate->Low_Conc High_Conc High Concentration (High µM to mM) SP_NONOate->High_Conc NO_Signaling Dominant NO-cGMP Signaling Low_Conc->NO_Signaling NMDA_Modulation Moderate NMDA-R Modulation Low_Conc->NMDA_Modulation NMDA_Overactivation NMDA-R Over-activation & Excitotoxicity High_Conc->NMDA_Overactivation Oxidative_Stress Oxidative Stress (via Peroxynitrite) High_Conc->Oxidative_Stress Neuroprotection Neuroprotection & Survival Promotion NO_Signaling->Neuroprotection NMDA_Modulation->Neuroprotection Neurotoxicity Neurotoxicity & Apoptosis NMDA_Overactivation->Neurotoxicity Oxidative_Stress->Neurotoxicity

Caption: Concentration-dependent dual effects of this compound.

References

Application Notes: Utilizing Spermine NONOate for Apoptosis and Cell Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spermine NONOate is a diazeniumdiolate compound that serves as a valuable tool for researchers studying cellular processes, particularly apoptosis and cell viability. As a nitric oxide (NO) donor, it spontaneously decomposes in aqueous solutions to release two molecules of NO per molecule of the parent compound, with a half-life of approximately 39 minutes at 37°C and pH 7.4.[1][2] This controlled release of NO allows for the investigation of its diverse biological roles, including its pro-apoptotic or anti-apoptotic effects, which can be cell-type and concentration-dependent. These notes provide an overview of the applications of this compound in apoptosis research and detailed protocols for assessing its impact on cell viability.

Mechanism of Action

This compound exerts its biological effects primarily through the release of nitric oxide. NO is a highly reactive free radical that can modulate various signaling pathways.[3] In the context of apoptosis, NO can trigger the intrinsic pathway by causing mitochondrial membrane potential collapse, leading to the release of pro-apoptotic molecules like cytochrome c and Smac/DIABLO.[4] This, in turn, can lead to the activation of caspase cascades, key executioners of apoptosis.[4][5][6] Studies have shown that this compound treatment can induce caspase-3 activation.[5][6] Furthermore, NO can influence the expression and activity of Bcl-2 family proteins, which are critical regulators of apoptosis.[4][7] For instance, NO has been shown to mediate a decrease in the anti-apoptotic protein Bcl-2.[4] In some cancer cell lines, this compound has been demonstrated to induce cell death, suggesting its potential as an anti-tumoral agent.[1]

Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and cell viability in different cell lines.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssay TypeConcentration RangeObserved EffectReference
SK-OV-3 (Ovarian Cancer)Cytotoxicity/Apoptosis10 µM - 1000 µMInduction of apoptosis and late apoptosis/necrosis.[1][3]
OVCAR-3 (Ovarian Cancer)Cytotoxicity/Apoptosis10 µM - 1000 µMInduction of apoptosis and late apoptosis/necrosis.[1][3]
Human SpermatozoaCapacitation0.1 mMIncreased sperm capacitation.[8]
Human SpermatozoaMotility0.3 mM - 1 mMReduced sperm motility.[8]
A375-C6 (Human Melanoma)DNA Synthesis InhibitionIC50 = 24 µMInhibition of DNA synthesis.[9]
EAhy926 (Endothelial)Tube FormationNot SpecifiedMaximal increase in endothelial tube formation compared to other NONOates.[10]

Table 2: Incubation Times for this compound Treatment

Cell LineIncubation TimeAssayReference
SK-OV-324 - 48 hoursCytotoxicity/Growth Inhibition[3]
OVCAR-324 - 48 hoursCytotoxicity/Growth Inhibition[3]

Experimental Protocols

Here are detailed protocols for assessing apoptosis and cell viability following treatment with this compound.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cells (e.g., SK-OV-3, OVCAR-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Prepare fresh solutions of this compound in culture medium at the desired concentrations (e.g., 10 µM, 100 µM, 1000 µM). Remove the old medium from the cells and add the this compound-containing medium. Include an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at a low speed.

  • Staining: Wash the cells twice with cold PBS.[11] Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately (within 1 hour) by flow cytometry.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Assessment of Cell Viability by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[12][13]

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of this compound in fresh culture medium. Remove the old medium and add 100 µL of the treatment medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described.

Spermine_NONOate_Apoptosis_Pathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous decomposition Mitochondrion Mitochondrion NO->Mitochondrion Induces stress Bcl2 Bcl-2 NO->Bcl2 Inhibits CytoC Cytochrome c Smac/DIABLO Mitochondrion->CytoC Release Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AnnexinV_PI_Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Incubation Incubate Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate_Stain Incubate (15-20 min) Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze MTT_Assay_Workflow Start Seed Cells (96-well) Treatment Treat with This compound Start->Treatment Incubation Incubate Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

Protocol for Assessing Spermine NONOate-Induced Protein S-Nitrosylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing and detecting protein S-nitrosylation using the nitric oxide (NO) donor, Spermine NONOate. The methodologies outlined are essential for researchers in cell signaling, neuroscience, and cardiovascular studies, as well as for professionals in drug development investigating the therapeutic potential of NO-releasing compounds.

S-nitrosylation is a reversible post-translational modification where a nitroso group is added to a cysteine thiol on a protein, forming an S-nitrosothiol (SNO).[1][2] This modification plays a crucial role in regulating protein function and various cellular processes.[2][3] Dysregulation of protein S-nitrosylation has been implicated in several diseases, including cardiovascular and neurological disorders.[4][5] this compound is a reliable NO donor with a half-life of approximately 39 minutes, making it suitable for controlled induction of S-nitrosylation in cellular and in vitro experiments.[6]

The following protocols describe the induction of protein S-nitrosylation using this compound and its subsequent detection and quantification using the widely adopted Biotin-Switch Technique (BST) and a fluorescent labeling approach.

Key Experimental Protocols

Induction of Protein S-Nitrosylation with this compound

This protocol describes the treatment of cultured cells with this compound to induce S-nitrosylation of proteins.

Materials:

  • Cultured cells (e.g., HEK293, RAW 264.7 macrophages)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of this compound in 10 mM NaOH immediately before use and keep it on ice.[6]

  • Wash the cells with PBS.

  • Treat the cells with the desired concentration of this compound (e.g., 100-200 µM) in serum-free media for a specified duration (e.g., 10-60 minutes) at 37°C.[7] A time-course and dose-response experiment is recommended to optimize the conditions for the specific cell type and protein of interest.

  • After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.

  • Lyse the cells using an appropriate lysis buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The samples are now ready for the detection of S-nitrosylated proteins.

Detection of S-Nitrosylated Proteins using the Biotin-Switch Technique (BST)

The Biotin-Switch Technique is a robust method for the specific detection of S-nitrosylated proteins. It involves three main steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag.[3][8][9][10]

Materials:

  • Protein lysate from this compound-treated cells

  • HEN Buffer (100 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 8.0)

  • Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)

  • Acetone (ice-cold)

  • Resuspension Buffer: HEN buffer with 1% SDS

  • Labeling Solution: Biotin-HPDP (2.5 mg/mL in DMSO)

  • Sodium Ascorbate (200 mM in HEN buffer, freshly prepared)

  • Neutralization Buffer (25 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.5)

  • Streptavidin-agarose beads

  • Wash Buffer (Neutralization buffer containing 600 mM NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol)

Procedure:

  • Blocking Free Thiols:

    • To 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 ml.

    • Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine thiols.[10][11]

  • Protein Precipitation:

    • Precipitate the proteins by adding three volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 4°C to pellet the proteins. Wash the pellet twice with 70% ice-cold acetone.[7]

  • Reduction and Biotinylation:

    • Resuspend the protein pellet in Resuspension Buffer.

    • Add Biotin-HPDP and sodium ascorbate to the resuspended protein. A negative control without ascorbate should be included.[10]

    • Incubate for 1 hour at room temperature in the dark.

  • Purification of Biotinylated Proteins:

    • Precipitate the proteins again with ice-cold acetone to remove excess Biotin-HPDP.

    • Resuspend the pellet in Neutralization Buffer.

    • Add streptavidin-agarose beads and incubate overnight at 4°C to capture the biotinylated proteins.[7]

  • Washing and Elution:

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.[7]

    • Elute the biotinylated proteins from the beads using Elution Buffer.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or an antibody specific to the protein of interest.

Fluorescent Labeling of S-Nitrosylated Proteins

This method offers a direct in-gel visualization of S-nitrosylated proteins, eliminating the need for Western blotting or avidin enrichment.[12][13] It is based on the "CyDye switch method".[13]

Materials:

  • Protein lysate from this compound-treated cells

  • Thiol-blocking reagent (e.g., MMTS)

  • Ascorbate and copper sulfate

  • Thiol-reactive fluorescent dyes (e.g., Cy3 and Cy5 maleimides)

  • SDS-PAGE equipment and fluorescence scanner

Procedure:

  • Blocking Free Thiols: Treat the protein lysate with a thiol-blocking reagent like MMTS to block all free cysteine residues.

  • Selective Reduction and Labeling:

    • Divide the sample into two aliquots: a control and an experimental sample.

    • For the experimental sample, selectively reduce the S-nitrosothiols to free thiols using ascorbate in the presence of a copper catalyst.[14]

    • Simultaneously, label the newly formed thiols with a thiol-reactive fluorescent dye (e.g., Cy5 maleimide).

    • The control sample is treated similarly but labeled with a different fluorescent dye (e.g., Cy3 maleimide) without the ascorbate reduction step, or it can be a lysate from untreated cells.

  • Analysis:

    • Combine the labeled control and experimental samples.

    • Separate the proteins by 1D or 2D SDS-PAGE.

    • Visualize the gel using a fluorescence scanner at the appropriate wavelengths for the chosen dyes. S-nitrosylated proteins will show an increased signal in the experimental channel (e.g., Cy5).[13]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound-Induced S-Nitrosylation

This compound (µM)Incubation Time (min)Relative S-Nitrosylation Level (Fold Change)
0 (Control)301.0
5030Value
10030Value
20030Value
50030Value

Table 2: Time-Course of this compound-Induced S-Nitrosylation

This compound (µM)Incubation Time (min)Relative S-Nitrosylation Level (Fold Change)
1000 (Control)1.0
10010Value
10030Value
10060Value
100120Value

Visualizations

Spermine_NONOate_Signaling_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Release S_Nitrosylated_Protein Protein-SNO (S-Nitrosylated Protein) NO->S_Nitrosylated_Protein Protein_Thiol Protein-SH (Cysteine Residue) Protein_Thiol->S_Nitrosylated_Protein Biological_Response Altered Protein Function & Downstream Signaling S_Nitrosylated_Protein->Biological_Response

Caption: this compound signaling pathway.

Biotin_Switch_Technique_Workflow cluster_sample Sample Preparation cluster_blocking Step 1: Blocking cluster_reduction_labeling Step 2 & 3: Reduction & Labeling cluster_detection Step 4: Detection Start Protein Lysate with S-Nitrosylated Proteins (P-SNO) and Free Thiols (P-SH) Block Block Free Thiols (P-SH) with MMTS Start->Block Reduce_Label Selectively Reduce P-SNO to P-SH with Ascorbate and Label with Biotin-HPDP Block->Reduce_Label Detect Purify Biotinylated Proteins with Streptavidin & Analyze (Western Blot) Reduce_Label->Detect

Caption: Biotin-Switch Technique workflow.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with Spermine NONOate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for troubleshooting inconsistent results in experiments involving Spermine NONOate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a diazeniumdiolate compound that acts as a nitric oxide (NO) donor.[1][2] It spontaneously dissociates in aqueous solutions in a pH-dependent and temperature-dependent manner to release two moles of NO per mole of the parent compound.[2][3] The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn mediates various physiological effects.[4][5]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound should be kept as a crystalline solid at -80°C under an inert atmosphere (e.g., nitrogen) and should be stable for at least one to two years.[2][3] The compound is sensitive to moisture and air, which can cause discoloration and degradation.[3] Stock solutions are best prepared fresh for each experiment. An alkaline stock solution (e.g., in 10 mM NaOH) can be prepared and stored at 0°C for up to 24 hours, as the compound is more stable at a basic pH.[3][6]

Q3: What is the half-life of this compound?

A3: The half-life of this compound is dependent on temperature and pH. At pH 7.4, the half-life is approximately 39 minutes at 37°C and 230 minutes at 22-25°C.[1][2] At a lower pH, such as 5.1, its decomposition is almost instantaneous.[3]

Q4: How do I prepare a working solution of this compound?

A4: To prepare a working solution, a concentrated stock solution is typically made in an alkaline buffer (e.g., 10 mM NaOH) where it is more stable.[3][6] This stock solution is then diluted into the experimental buffer (e.g., cell culture medium or phosphate-buffered saline at pH 7.4) to the desired final concentration immediately before use.[3] This dilution initiates the release of NO.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect

Potential Cause: Degradation of this compound

  • Solution: Ensure proper storage of the solid compound at -80°C under an inert atmosphere.[2][3] Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[3]

Potential Cause: Incorrect pH of the experimental buffer

  • Solution: Verify that the pH of your experimental buffer is within the optimal range for NO release (typically pH 7.0-7.4).[3] The rate of NO release is highly pH-dependent.

Potential Cause: Insufficient concentration

  • Solution: The effective concentration of this compound can vary significantly between cell types and experimental conditions.[7] Perform a dose-response experiment to determine the optimal concentration for your specific system.[8]

Potential Cause: Rapid scavenging of NO

  • Solution: Components in your experimental system, such as high concentrations of proteins or other molecules in serum, could be scavenging the released NO. Consider reducing the serum concentration or using a serum-free medium during the experiment if your cells can tolerate it.[7]

Issue 2: High Levels of Cell Death or Cytotoxicity

Potential Cause: Direct toxicity of high concentrations

  • Solution: High concentrations of this compound can be directly toxic to cells.[9][10] It is crucial to perform a dose-response curve to identify a non-toxic working concentration for your specific cell line.[8]

Potential Cause: Formation of toxic byproducts

  • Solution: Amine oxidases present in fetal calf serum (FCS) can metabolize the spermine backbone of the molecule into cytotoxic byproducts like acrolein and hydrogen peroxide.[7] To mitigate this, you can:

    • Reduce the serum concentration in your culture medium.[7]

    • Use a serum-free medium for the duration of the experiment.[7]

    • Co-administer an amine oxidase inhibitor, such as aminoguanidine.[7][8]

    • Pre-incubate the this compound in the serum-containing medium for a period before adding it to the cells to allow for the degradation of the toxic byproducts.[7][8]

Potential Cause: Cell density

  • Solution: Ensure consistent cell seeding density across experiments. Lower cell densities can increase the effective concentration of the compound per cell, potentially leading to higher toxicity.[7]

Quantitative Data

Table 1: Half-life of this compound at pH 7.4

TemperatureHalf-life
37°C39 minutes[1][2]
22-25°C230 minutes[1][2]

Table 2: Effective Concentrations of this compound in Various In Vitro Models

Experimental ModelEffective Concentration RangeObserved Effect
Rabbit Aorta RelaxationEC50 = 6.2 µM[11]Relaxation of norepinephrine-constricted aorta
A375-C6 Human Melanoma CellsIC50 = 24 µM[3]Inhibition of DNA synthesis
Human Sperm Capacitation0.1 mM[9]Increased sperm capacitation
Mouse Corpus Cavernosum0.1 - 100 µM[4]Relaxation
Human Low-Density Lipoprotein> 4 µM[12]Inhibition of copper-dependent oxidation

Experimental Protocols

Protocol: Induction of NO Signaling in Cultured Cells

This protocol provides a general procedure for treating cultured cells with this compound and assessing a downstream effect, such as cGMP production.

Materials:

  • This compound solid

  • 10 mM NaOH, sterile

  • Cell culture medium (with and without serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells of interest

  • cGMP assay kit

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Stock Solution: Immediately before the experiment, prepare a concentrated stock solution of this compound (e.g., 10 mM) in 10 mM NaOH. Keep this solution on ice.

  • Preparation of Working Solution: Dilute the stock solution in the appropriate cell culture medium (with or without serum, as determined by your experimental needs) to the final desired concentration. Prepare this solution immediately before adding it to the cells.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Wash the cells once with PBS.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of NaOH used for dilution).

  • Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes), considering the half-life of this compound at 37°C.

  • Measurement of Downstream Effect (cGMP Assay):

    • After incubation, remove the treatment medium.

    • Wash the cells with cold PBS.

    • Lyse the cells using the appropriate lysis buffer provided with your cGMP assay kit.

    • Collect the cell lysates and measure the cGMP concentration according to the manufacturer's instructions.

  • Data Analysis: Compare the cGMP levels in the this compound-treated cells to the vehicle-treated control cells.

Visualizations

Spermine_NONOate_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous Dissociation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects PKG->Physiological_Effects Phosphorylates Targets

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Prep_Stock Prepare fresh alkaline stock solution of This compound Start->Prep_Stock Prep_Working Dilute stock solution into experimental buffer to final concentration Prep_Stock->Prep_Working Cell_Treatment Treat cells with This compound working solution Prep_Working->Cell_Treatment Incubation Incubate for defined period Cell_Treatment->Incubation Assay Perform downstream assay (e.g., cGMP measurement, viability assay) Incubation->Assay Data_Analysis Analyze and compare results to controls Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

how to prevent premature degradation of Spermine NONOate solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, as well as to troubleshoot common issues to prevent its premature degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1] It spontaneously decomposes in aqueous solutions in a pH- and temperature-dependent manner to release two molecules of NO per molecule of the parent compound.[2] This controlled release of NO allows researchers to study its diverse physiological and pathological roles, such as in vasodilation, neurotransmission, and angiogenesis.

Q2: What are the key factors that lead to the premature degradation of a this compound solution?

A2: The primary factors contributing to the degradation of this compound are:

  • pH: Decomposition is highly pH-dependent. It is relatively stable in alkaline conditions (e.g., 0.01 M NaOH) but degrades rapidly as the pH decreases towards physiological (pH 7.4) and acidic ranges.[3]

  • Temperature: Higher temperatures accelerate the rate of NO release and, consequently, the degradation of the compound.[1]

  • Light: The solid compound and its solutions should be protected from light to prevent photodegradation.[1]

  • Moisture and Air: The crystalline form of this compound is sensitive to moisture and air, which can cause discoloration and degradation.[3]

Q3: How should solid this compound be stored?

A3: For long-term stability, solid this compound should be stored at -80°C under an inert nitrogen atmosphere.[3] It is crucial to keep the vial tightly sealed to protect it from moisture and air.[3]

Q4: What is the recommended procedure for preparing a stock solution?

A4: To prepare a stable stock solution, dissolve the solid this compound in cold 0.01 M NaOH. These alkaline solutions are very stable and can be stored at 0°C for up to 24 hours.[3] For immediate use in experiments, this alkaline stock solution can be diluted into a physiological buffer (pH 7.0-7.4) to initiate NO release.

Q5: How can I verify the concentration of my this compound stock solution?

A5: The concentration of a this compound stock solution can be verified using UV-Vis spectrophotometry. The intact molecule has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or no observable effect in my experiment. Premature degradation of this compound solution.- Prepare fresh solutions for each experiment. - Ensure the stock solution is prepared in cold 0.01 M NaOH and stored appropriately. - When diluting into physiological buffer, use it immediately. - Verify the concentration of your stock solution using UV-Vis spectrophotometry.
Inactivation of released NO.- Ensure your experimental buffer is free of contaminants that can scavenge NO. - Consider the presence of high concentrations of proteins or other molecules in your system that might react with NO.
Discoloration of the solid this compound. Exposure to moisture and/or air.- Store the solid compound under an inert atmosphere (nitrogen or argon) at -80°C.[3] - Handle the solid in a glove box if available.[3] - If discoloration is observed, it is recommended to use a fresh vial of the compound.
Rapid, uncontrolled release of NO. Incorrect pH of the final solution.- Double-check the pH of your experimental buffer. The decomposition of this compound is nearly instantaneous at pH 5.1.[3] - Ensure proper mixing when diluting the alkaline stock solution into the final buffer to avoid localized pH drops.
Precipitation upon dissolving in buffer. Solubility issues or buffer incompatibility.- this compound is highly soluble in water and aqueous buffers.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] - Ensure the buffer components are compatible with this compound.

Quantitative Data

The half-life of this compound is crucial for designing experiments that require a specific concentration and duration of NO exposure.

Condition Half-life (t½)
37°C in 0.1 M phosphate buffer (pH 7.4)39 minutes[3]
22-25°C in 0.1 M phosphate buffer (pH 7.4)230 minutes[1]
37°C (in another study)37 ± 3 minutes[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid)

  • 0.01 M Sodium Hydroxide (NaOH), pre-chilled on ice

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile microcentrifuge tube, weigh out the required amount of this compound (Molecular Weight: 262.35 g/mol ). For 1 ml of a 10 mM solution, you will need 2.62 mg.

  • Add the appropriate volume of ice-cold 0.01 M NaOH to the tube.

  • Gently vortex or pipette up and down to dissolve the solid completely. Keep the solution on ice.

  • This 10 mM stock solution is stable at 0°C for up to 24 hours.[3] For longer-term storage, it is recommended to prepare fresh solutions.

Protocol 2: Application of this compound to Cell Culture

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or physiological buffer (e.g., PBS, HBSS) at pH 7.4

  • Cells plated in a suitable culture vessel

Procedure:

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to achieve a final concentration of 100 µM in 1 ml of medium, you would add 10 µl of the 10 mM stock solution.

  • Just before treating the cells, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mix gently by swirling the plate or pipetting.

  • Immediately apply the medium containing this compound to your cells.

  • Incubate the cells for the desired period, keeping in mind the half-life of this compound at 37°C (approximately 39 minutes).

Visualizations

Signaling Pathway: NO/cGMP Pathway Activation

The primary signaling pathway activated by nitric oxide released from this compound is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP).

NO_cGMP_Pathway SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Angiogenesis) PKG->Cellular_Response Phosphorylates Targets

Caption: Nitric Oxide (NO)/cGMP signaling pathway initiated by this compound.

Experimental Workflow: Preventing Degradation

This workflow outlines the key steps to minimize the premature degradation of this compound during experimental use.

Experimental_Workflow cluster_Storage Storage cluster_Preparation Stock Solution Preparation cluster_Experiment Experimental Use Storage Store Solid this compound at -80°C under Nitrogen Prep_Stock Prepare Stock Solution in ice-cold 0.01 M NaOH Storage->Prep_Stock Store_Stock Use Immediately or Store at 0°C (max 24h) Prep_Stock->Store_Stock Dilution Dilute Stock into Physiological Buffer (pH 7.4) Just Before Use Store_Stock->Dilution Application Immediately Apply to Experimental System Dilution->Application Incubation Incubate Considering Half-life (t½) Application->Incubation

Caption: Recommended workflow for handling this compound to prevent degradation.

References

Technical Support Center: Optimizing Spermine NONOate Concentration for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the optimal use of Spermine NONOate in primary cell culture. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity after treating my primary cells with this compound?

A1: High cytotoxicity is a common issue and can stem from several factors:

  • Oxidation by Serum: Spermine, the parent molecule of this compound, can be oxidized by amine oxidases present in fetal calf serum (FCS) and bovine serum albumin (BSA). This process generates highly toxic byproducts, including aminodialdehyde, acrolein, and hydrogen peroxide (H₂O₂), which are major contributors to cell death.[1][2]

  • High Concentrations: Independently of its metabolism, high concentrations of spermine can exert direct toxic effects on cells.[1] For instance, in human primary cerebral cortical cultures, spermine caused cell death with an LC50 of approximately 50 µM in the presence of fetal calf serum.[2][3]

  • Induction of Apoptosis: Spermine and its metabolites can induce apoptosis. This process may involve an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential, and the release of pro-apoptotic molecules like cytochrome C.[4][5]

Q2: What is a good starting concentration for this compound in my experiments?

A2: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific primary cells. However, literature suggests a wide range of effective concentrations. For example, a low concentration of 10⁻⁸ M (10 nM) spermine showed a maximal survival-promoting effect on primary cultured brain neurons.[6] In contrast, concentrations in the micromolar range (e.g., 50 µM) have been shown to be cytotoxic to primary cerebral cortical cultures.[3] Always start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal window for your desired effect.

Q3: My results are inconsistent between experiments. What are the potential causes?

A3: Inconsistency in results can be frustrating. Here are some common culprits:

  • Variability in Serum Lots: Different batches of fetal calf serum can have varying levels of amine oxidase activity, leading to inconsistent generation of toxic metabolites. It is advisable to re-optimize your this compound concentration whenever you switch to a new lot of FBS.[1]

  • Cell Density: The density of your cells at the time of treatment can significantly impact the outcome. Lower cell densities can increase the effective concentration of the compound per cell, potentially leading to higher toxicity. Ensure consistent cell seeding density across all experiments.[1]

  • Cell Health and Passage Number: The overall health and passage number of primary cells can affect their response. Primary cells have a limited lifespan and can become senescent, altering their metabolic activity and sensitivity to treatments.[7] Use cells at a consistent and low passage number for your experiments.

Q4: How can I mitigate the cytotoxicity associated with this compound?

A4: Several strategies can be employed to reduce unwanted cell death:

  • Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor like aminoguanidine (a typical starting concentration is 1 mM) can prevent the enzymatic formation of toxic aldehydes from spermine in serum-containing media.[1][4][5]

  • Reduce Serum Concentration: If your primary cell type can tolerate it, reducing the concentration of FCS during treatment will decrease amine oxidase activity.[1] A complete switch to a serum-free medium for the duration of the treatment is another option.[1]

  • Pre-incubate with Serum: Pre-incubating this compound with the serum-containing medium at 37°C for 24 hours before adding it to the cells has been shown to significantly reduce its toxicity.[1][2]

Q5: How do I confirm that this compound is effectively releasing nitric oxide (NO) in my cell culture?

A5: The most common method to measure NO production in cell culture is the Griess assay. This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in the culture supernatant.[8][9] A detailed protocol for the Griess assay is provided below.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Widespread and rapid cell death observed even at low concentrations.

  • Potential Cause: High amine oxidase activity in the serum.

  • Solution 1: Add an amine oxidase inhibitor, such as aminoguanidine (1 mM), to your culture medium along with this compound.[1][2]

  • Solution 2: Switch to a serum-free medium or reduce the serum concentration during the treatment period.[1]

  • Solution 3: Pre-incubate the this compound-containing medium at 37°C for 24 hours before adding it to your cells to allow for the degradation of toxic metabolites.[1][2]

Issue 2: No observable effect or low NO production.

  • Potential Cause: The concentration of this compound is too low, or the compound has degraded.

  • Solution 1: Perform a dose-response curve with a wider and higher range of concentrations.

  • Solution 2: this compound spontaneously dissociates to release NO, and its stability is pH-dependent.[9][10] Prepare fresh stock solutions in a slightly alkaline buffer (e.g., 10 mM NaOH) before each experiment and dilute it in your culture medium immediately before use.[11][12]

  • Solution 3: Verify the NO release using the Griess assay on the supernatant from your treated cells.

Issue 3: Cells are detaching from the culture plate after treatment.

  • Potential Cause: The cells are undergoing apoptosis, a form of programmed cell death that can be induced by this compound metabolites.[4][5] Another possibility is that the initial cell attachment was poor.

  • Solution 1: If apoptosis is the desired outcome, this is expected. If not, refer to the strategies for mitigating cytotoxicity in FAQ 4.

  • Solution 2: Ensure the culture vessel surface is appropriate for your primary cells. Some primary cells require specific matrix coatings for proper adherence.[13] Work quickly when plating cells, especially in 96-well plates, to prevent the coating matrix from drying out.[13]

Quantitative Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₂₆N₆O₂[10]
Molecular Weight 262.4 g/mol [10]
Moles of NO Released 2 moles per mole of parent compound[10]
Half-life (t₁/₂) at 37°C, pH 7.4 39 minutes[10]
Half-life (t₁/₂) at 22-25°C, pH 7.4 230 minutes[10]
Solubility Soluble in aqueous buffers (100 mg/ml)[10]
Table 2: Reported Concentrations and Effects of Spermine in Primary Cells
Cell TypeConcentrationObserved EffectReference
Human Primary Cerebral Cortical Cultures~50 µMLC50 (Lethal Concentration, 50%) in the presence of FCS[2][3]
Primary Cultured Brain Neurons (Hippocampal & Cerebellar)10 nM (10⁻⁸ M)Maximum survival-promoting (trophic) effect[6]
Rat Ventricular Myocytes100 nMDecrease in basal intracellular pH (pHi)[11]
Mouse Embryoid Bodies0.1 - 1.5 mMInduction of apoptosis and generation of myotube sheets[5]
Primary Human Blood CellsNot specifiedInduction of apoptosis[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[14][15] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter sterilize the solution and store it at 4°C, protected from light.[14]

  • Solubilization Solution: 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) or DMSO.[16]

2. Assay Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and allow them to adhere and recover overnight under appropriate culture conditions.[17]

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under the microscope.[1]

  • Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution (e.g., DMSO or detergent reagent) to each well to dissolve the formazan crystals.[16]

  • Shaking: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[14][16]

3. Data Analysis:

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Calculation: Subtract the average absorbance of the blank (medium only) wells from all other readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Protocol 2: Nitric Oxide Quantification using Griess Assay

This protocol is based on standard Griess assay procedures for cell culture supernatants.[18][19][20]

1. Reagent Preparation:

  • Griess Reagent: This reagent consists of two components that should be prepared separately and mixed in equal volumes just before use.[20]

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.

    • Store both solutions at 4°C, protected from light.

  • Nitrite Standard: Prepare a stock solution of sodium nitrite (NaNO₂) in your cell culture medium. Create a standard curve by performing serial dilutions (e.g., from 100 µM down to 1.56 µM).[18]

2. Assay Procedure:

  • Sample Collection: After treating your cells with this compound for the desired time, carefully collect 50-100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Standard Curve: Add 50-100 µL of each nitrite standard dilution to separate wells in the same 96-well plate. Use fresh culture medium as the zero standard (blank).

  • Griess Reagent Addition: Mix equal volumes of Component A and Component B to create the final Griess reagent. Immediately add 50-100 µL of this freshly mixed reagent to all sample and standard wells.[18][19]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.[18]

3. Data Analysis:

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[18]

  • Calculation: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration in your unknown samples.

Protocol 3: Signaling Pathway Analysis using Western Blot

This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation (e.g., in the PI3K/Akt/mTOR pathway) following this compound treatment.[21][22][23]

1. Cell Lysis and Protein Quantification:

  • Treatment: Culture and treat your primary cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[22]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[22]

  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[22]

  • Supernatant Collection: Transfer the supernatant, which contains the protein extract, to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[22]

2. SDS-PAGE and Protein Transfer:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[22]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting and Detection:

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate and incubate the membrane with it. Capture the signal using a digital imaging system or X-ray film.[22]

4. Data Analysis:

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH). For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.[22]

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis start_end start_end process process decision decision data data A Seed Primary Cells in 96-well Plate B Allow Cells to Adhere (Overnight Incubation) A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells for Desired Duration (e.g., 24h) C->D E Perform Cell Viability (MTT) Assay D->E F Measure NO Production (Griess) Assay D->F G Analyze Data: Dose-Response Curve E->G F->G H Determine Optimal Concentration G->H

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_workflow start start decision decision solution solution check check A High Cytotoxicity Observed B Is serum present in the medium? A->B C Is cell density consistent? B->C Yes D Reduce serum concentration or use serum-free medium B->D Potential Solutions J Perform dose-response to find non-toxic range B->J No G Ensure consistent seeding density across experiments C->G No H Are you using low passage cells? C->H Yes E Add Amine Oxidase Inhibitor (e.g., Aminoguanidine) D->E F Pre-incubate drug with serum for 24h E->F I Use earlier passage cells; check for senescence H->I No H->J Yes

Caption: Troubleshooting guide for unexpected cytotoxicity.

signaling_pathway cluster_no_release NO Release & Action cluster_toxicity Cytotoxicity Pathway compound compound molecule molecule enzyme enzyme effect effect pathway_bad pathway_bad SP This compound NO Nitric Oxide (NO) SP->NO Spontaneous dissociation Spermine Spermine SP->Spermine releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Vaso Vasodilation, Angiogenesis PKG->Vaso Leads to Metabolites Toxic Metabolites (Acrolein, H₂O₂) Spermine->Metabolites Serum Serum Serum Amine Oxidase ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Caspase-dependent

Caption: Signaling pathways of this compound action and toxicity.

References

common pitfalls in using Spermine NONOate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Unexpected or Inconsistent Experimental Results

  • Question: I am not observing the expected nitric oxide (NO)-mediated biological effect in my experiment. What could be the problem?

  • Answer: This issue can arise from several factors related to the preparation, handling, and application of this compound. Follow this troubleshooting guide:

    • Verify Proper Storage and Handling: this compound is sensitive to moisture and air.[1] Ensure that it has been stored at -80°C under an inert atmosphere (like nitrogen) and protected from light.[1][2] Discoloration of the crystalline solid may indicate degradation.[1]

    • Check Solution Preparation:

      • Use Alkaline Stock Solutions: this compound is most stable in alkaline solutions.[1] Prepare a concentrated stock solution in 10 mM NaOH. This stock solution can be stored at 0°C for up to 24 hours.[1]

      • pH of Experimental Buffer: The release of NO from this compound is highly pH-dependent.[1][3][4] Decomposition is rapid at acidic pH (nearly instantaneous at pH 5.1) and slower at physiological pH (7.4).[1] Ensure your experimental buffer is at the correct pH to achieve the desired NO release kinetics.

    • Confirm Concentration: The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm.[1] This allows for accurate dosing in your experiments.

    • Consider Half-Life: The half-life of this compound is dependent on temperature and pH.[3][5] At 37°C and pH 7.4, the half-life is approximately 39 minutes.[1][3][5][6] If your experiment extends beyond this timeframe, the rate of NO release will have significantly decreased. For longer-term NO exposure, consider adding the donor at multiple time points or using a donor with a longer half-life.[7]

Issue 2: Cytotoxicity or Cell Death in Culture

  • Question: My cells are showing signs of toxicity or dying after treatment with this compound. What are the possible causes and how can I mitigate this?

  • Answer: Cell toxicity can be a significant concern. Here are the primary factors to consider:

    • High Concentration of this compound: While this compound is used to study the effects of NO, high concentrations of the parent compound or its byproducts can be toxic.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.[8]

    • Toxicity of Byproducts: The decomposition of this compound releases spermine as a byproduct.[1] High concentrations of spermine can be toxic to some cell types.[8] Always include a control group treated with spermine alone to differentiate the effects of NO from the effects of the polyamine backbone.

    • Role of Serum in Media: Fetal calf serum (FCS) contains amine oxidases that can metabolize spermine into cytotoxic byproducts like acrolein, hydrogen peroxide, and ammonia.[8] If you are using serum-containing media, consider the following:

      • Reducing the serum concentration.

      • Pre-incubating the this compound in the serum-containing medium before adding it to the cells.

      • Using an amine oxidase inhibitor, such as aminoguanidine.[8]

Frequently Asked Questions (FAQs)

  • Q1: How should I properly store and handle this compound?

    • A1: this compound is a crystalline solid that is sensitive to moisture and air.[1] It should be stored desiccated at -80°C under an inert atmosphere like nitrogen.[1][2] Under these conditions, it is stable for at least one year.[1] Keep the vial sealed until use.[1]

  • Q2: How do I prepare a stock solution of this compound?

    • A2: Due to its instability in acidic or neutral aqueous solutions, it is recommended to prepare stock solutions in a cold, basic buffer, such as 10 mM NaOH.[1][9] In this alkaline solution, the NONOate is stable and can be stored at 0°C for up to 24 hours.[1]

  • Q3: How is nitric oxide released from this compound?

    • A3: this compound spontaneously dissociates in a pH-dependent, first-order process to release two moles of nitric oxide (NO) per mole of the parent compound.[3][5] The decomposition is initiated by protonation in aqueous solutions at physiological pH.[5]

  • Q4: What is the half-life of this compound?

    • A4: The half-life is dependent on both temperature and pH.[3][5] At a pH of 7.4:

      • At 37°C, the half-life is approximately 39 minutes.[1][3][5][6]

      • At 22-25°C, the half-life is approximately 230 minutes.[3][5]

  • Q5: How can I be sure my this compound is active?

    • A5: You can confirm the concentration and integrity of your this compound stock solution by measuring its UV absorbance. The intact molecule has a characteristic absorbance maximum at 252 nm.[1] Additionally, you can measure the amount of NO released into your experimental medium using methods like the Griess assay, which measures nitrite, a stable oxidation product of NO.[4]

Quantitative Data Summary

ParameterValueConditions
Molecular Weight 262.35 g/mol -
Solubility Soluble to 100 mM in water-
UV Absorbance Max (λmax) 252 nmAqueous solution
Half-life (t½) ~39 minutespH 7.4, 37°C
Half-life (t½) ~230 minutespH 7.4, 22-25°C
NO Release Stoichiometry 2 moles of NO per mole of this compoundpH-dependent dissociation
EC50 for Rabbit Aorta Relaxation 6.2 µM-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of 10 mM NaOH in high-purity water and chill it on ice.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the cold 10 mM NaOH to the this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the solid. The resulting stock solution should be clear.

  • Keep the stock solution on ice and use it within 24 hours. For longer-term storage, aliquots of the solid compound should be stored at -80°C.[1]

Protocol 2: Treatment of Cultured Cells with this compound

  • Culture your cells to the desired confluency in a suitable culture medium.

  • Prepare fresh dilutions of the this compound stock solution in your cell culture medium immediately before use.

  • Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.

  • Include appropriate controls in your experiment:

    • Vehicle control (medium with the same concentration of NaOH used to dilute the stock solution).

    • Spermine control (medium with a concentration of spermine equivalent to that released by the this compound).

  • Incubate the cells for the desired period, considering the 39-minute half-life of this compound at 37°C.[1][3][5][6]

  • Proceed with your downstream assays to assess the biological effects of NO.

Visualizations

Spermine_NONOate_Decomposition This compound Decomposition Pathway Spermine_NONOate This compound C10H26N6O2 Decomposition Spontaneous Decomposition Spermine_NONOate->Decomposition Protons H+ Protons->Decomposition NO 2 Nitric Oxide (NO) Decomposition->NO Spermine Spermine Decomposition->Spermine

Caption: Decomposition of this compound in the presence of protons.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare fresh alkaline stock solution of This compound Dilution Dilute stock solution in experimental buffer Stock_Prep->Dilution Treatment Treat cells/tissue with This compound Dilution->Treatment Incubation Incubate for desired duration (consider half-life) Treatment->Incubation Assay Perform downstream assays (e.g., cell viability, signaling) Incubation->Assay Data_Analysis Analyze and interpret data Assay->Data_Analysis

Caption: A typical workflow for experiments using this compound.

Troubleshooting_Logic Troubleshooting Common Issues Start Problem with This compound Experiment No_Effect No or low NO effect observed Start->No_Effect Toxicity Cell toxicity or death observed Start->Toxicity Check_Storage Check storage conditions (-80°C, inert gas) No_Effect->Check_Storage Is compound integrity ok? Check_Prep Verify stock solution (alkaline, fresh) No_Effect->Check_Prep Is preparation correct? Check_pH Confirm pH of experimental buffer No_Effect->Check_pH Is pH optimal for NO release? Check_HalfLife Consider half-life in experimental design No_Effect->Check_HalfLife Is experiment duration appropriate? Check_Concentration Perform dose-response to find optimal concentration Toxicity->Check_Concentration Is concentration too high? Control_Byproducts Use spermine control Toxicity->Control_Byproducts Is spermine toxic? Serum_Effect Assess role of serum (reduce or use inhibitor) Toxicity->Serum_Effect Is serum causing toxicity?

Caption: A logical diagram for troubleshooting common experimental issues.

References

Spermine NONOate stability issues in aqueous solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermine NONOate. This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting assistance for the use of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor.[1][2] It is widely used in biomedical research to generate a controlled release of NO in aqueous solutions for studying the physiological and pathological effects of nitric oxide.[3]

2. How should I store this compound?

For long-term storage, this compound should be kept as a crystalline solid at -80°C under an inert atmosphere (e.g., nitrogen).[1][4] It is sensitive to moisture and air, which can cause discoloration and degradation.[4] Under these conditions, it is stable for at least two years.[1]

3. How do I prepare a stock solution of this compound?

To prepare a stable stock solution, dissolve this compound in a cold, alkaline solution, such as 0.01 M NaOH.[4] These alkaline solutions can be stored at 0°C for up to 24 hours.[4] For immediate use, this compound is highly soluble in aqueous buffers (up to 100 mg/ml).[1][2] It is recommended to prepare fresh solutions and use them promptly.[5]

4. What factors affect the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by:

  • pH: It is most stable in alkaline solutions (pH > 8). As the pH decreases, the rate of decomposition and NO release increases significantly.[4][6] Decomposition is nearly instantaneous at pH 5.[4]

  • Temperature: Higher temperatures accelerate the rate of decomposition.[6]

  • Light: While not as critical as pH and temperature, it is good practice to protect solutions from light, especially during long-term experiments.[5]

5. What is the half-life of this compound in aqueous solutions?

The half-life is dependent on pH and temperature. The table below summarizes the half-life under common experimental conditions.

TemperaturepHHalf-life
37°C7.4~39 minutes[1][6][7]
22-25°C7.4~230 minutes[1][6][7]
37°C7.4~37 ± 3 minutes[8]

6. What are the decomposition products of this compound?

This compound decomposes to release nitric oxide (NO) and the parent amine, spermine.[4][6] It is reported to liberate approximately 1.7 to 2 moles of NO per mole of the parent compound.[3][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or unexpected experimental results 1. Degradation of this compound stock: Improper storage (exposure to moisture, air, or elevated temperatures). 2. Inaccurate concentration of stock solution: Weighing errors or degradation. 3. Variability in buffer pH: Small changes in pH can significantly alter the NO release rate.1. Ensure this compound is stored at -80°C under an inert atmosphere. Prepare fresh alkaline stock solutions daily. 2. Verify the concentration of your stock solution using UV-Vis spectrophotometry (see Experimental Protocols). 3. Use freshly prepared buffers and verify the pH before each experiment.
Rapid degradation of this compound in experimental solution 1. Low pH of the buffer: The half-life decreases dramatically at lower pH. 2. Elevated temperature: Higher temperatures accelerate decomposition.1. Confirm the pH of your experimental buffer is appropriate for the desired NO release rate. For slower release, a slightly more alkaline buffer can be used. 2. Maintain a constant and appropriate temperature for your experiment.
Low or no detectable nitric oxide release 1. Complete degradation of this compound: The compound may have degraded before the measurement was taken. 2. Issues with NO detection method: The detection method (e.g., Griess assay) may not be sensitive enough or may be interfered with by components in the sample.1. Prepare a fresh solution of this compound immediately before the experiment. 2. Ensure your NO detection method is validated for your specific experimental conditions. Consider potential interfering substances. For the Griess assay, deproteinization of samples may be necessary.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound solid, 0.01 M NaOH (chilled on ice), appropriate personal protective equipment (PPE).

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening to prevent condensation. b. In a fume hood, weigh the desired amount of this compound. c. Dissolve the solid in ice-cold 0.01 M NaOH to the desired stock concentration (e.g., 10 mM). d. Keep the stock solution on ice and protected from light. Use within 24 hours.

Protocol 2: Quantification of this compound Concentration by UV-Vis Spectrophotometry
  • Principle: Intact this compound has a characteristic UV absorbance maximum at 252 nm.[4]

  • Materials: UV-Vis spectrophotometer, quartz cuvettes, prepared this compound stock solution, and the same buffer used for the stock solution as a blank.

  • Procedure: a. Blank the spectrophotometer with the appropriate buffer (e.g., 0.01 M NaOH). b. Dilute the this compound stock solution in the same buffer to a concentration that falls within the linear range of the spectrophotometer. c. Measure the absorbance at 252 nm. d. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (8,500 M⁻¹cm⁻¹ for this compound in 0.01 M NaOH), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[4]

Protocol 3: Measurement of Nitric Oxide Release using the Griess Assay
  • Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[10]

  • Materials: Griess reagent kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, microplate reader, samples containing nitrite from this compound decomposition.

  • Procedure: a. Sample Collection: At desired time points, collect aliquots of the experimental solution where this compound is decomposing. b. Standard Curve Preparation: Prepare a standard curve of known sodium nitrite concentrations in the same buffer as your experimental samples. c. Griess Reaction: i. Add your samples and standards to a 96-well plate. ii. Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine.[10] iii. Incubate at room temperature for the recommended time to allow for color development. d. Measurement: Measure the absorbance at 540 nm using a microplate reader.[10] e. Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

Spermine_NONOate_Decomposition Spermine_NONOate This compound C₁₀H₂₆N₆O₂ Intermediate Protonated Intermediate Spermine_NONOate->Intermediate Protonation Proton H⁺ (from aqueous solution) Proton->Intermediate Nitric_Oxide 2 Nitric Oxide (NO) Intermediate->Nitric_Oxide Decomposition Spermine Spermine C₁₀H₂₆N₄ Intermediate->Spermine Decomposition

Caption: Decomposition pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stock Check this compound Stock (Storage, Age, Appearance) Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Issue Found Verify_Concentration Verify Concentration (UV-Vis) Check_Stock->Verify_Concentration Looks OK Prepare_Fresh->Verify_Concentration Adjust_Concentration Adjust Concentration Verify_Concentration->Adjust_Concentration Incorrect Check_Buffer Check Experimental Buffer (pH, Temperature, Freshness) Verify_Concentration->Check_Buffer Correct Adjust_Concentration->Check_Buffer Prepare_New_Buffer Prepare Fresh Buffer and Verify pH Check_Buffer->Prepare_New_Buffer Issue Found Check_Detection Review NO Detection Method (Sensitivity, Interferences) Check_Buffer->Check_Detection Looks OK Prepare_New_Buffer->Check_Detection Validate_Assay Validate Detection Assay (e.g., Spike and Recovery) Check_Detection->Validate_Assay Potential Issue Success Problem Resolved Check_Detection->Success Looks OK Validate_Assay->Success

Caption: Troubleshooting workflow for this compound experiments.

NO_Signaling_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Decomposes to release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Phosphorylation Phosphorylation of Target Proteins PKG->Phosphorylation Response Physiological Response (e.g., vasodilation) Phosphorylation->Response

Caption: The Nitric Oxide (NO) / cGMP signaling pathway.

References

Technical Support Center: Spermine NONOate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Spermine NONOate.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color?

A color change in your this compound solution is typically an indicator of decomposition. The solid, crystalline form of this compound is white to off-white.[1] When dissolved, a fresh, stable solution should also be clear and colorless.[2] Discoloration suggests that the this compound molecule is breaking down and releasing nitric oxide (NO).[3] The solid crystals are sensitive to moisture and may become discolored upon exposure to air.[3]

Q2: What causes this compound to decompose in a solution?

This compound is designed to spontaneously dissociate in aqueous solutions to release nitric oxide.[4][5][6][7] This decomposition is a pH-dependent, first-order process.[4][5] Several factors accelerate this process:

  • Acidic pH: The decomposition is nearly instantaneous at a pH of 5.1.[3]

  • Physiological pH (7.4): At this pH, the compound has a defined half-life, which is also temperature-dependent.[4][5]

  • Temperature: Higher temperatures increase the rate of decomposition.[5][6]

  • Exposure to Air and Moisture: The solid form is sensitive to moisture and air, which can lead to discoloration and degradation.[3]

Q3: How stable is this compound in solution?

The stability of this compound is highly dependent on the pH and temperature of the solution. Alkaline solutions (e.g., in 0.01 M NaOH) are significantly more stable and can be stored at 0°C for up to 24 hours.[3] In contrast, at a physiological pH of 7.4, its half-life is much shorter.[4][5] It is recommended to prepare fresh solutions for immediate use.[1]

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: For long-term storage, this compound should be kept as a crystalline solid at -80°C, protected from light, and sealed under nitrogen.[1][3] It is sensitive to moisture and air.[3]

  • Stock Solutions: Alkaline stock solutions (in 0.01 M NaOH) are the most stable and can be kept at 0°C for 24 hours.[3] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: My this compound Solution Changed Color

Follow these steps to diagnose the potential cause of discoloration in your solution.

Step 1: Review Your Preparation and Handling Protocol

  • Did you prepare the solution fresh? It is recommended to prepare solutions fresh and use them promptly.[1]

  • At what pH was the solution prepared? this compound is most stable in alkaline conditions (e.g., 0.01 M NaOH).[3] Decomposition is rapid at acidic or even neutral pH.[3][4]

  • Was the solid material discolored before dissolving? The solid crystals can discolor if exposed to air and moisture, indicating degradation before the solution was even made.[3]

Step 2: Check Your Storage Conditions

  • How was the stock solution stored? Alkaline stock solutions can be stored for a limited time at 0°C.[3] Storage at room temperature or for extended periods will lead to decomposition.

  • How was the solid stored? Long-term storage of the solid should be at -80°C under an inert atmosphere like nitrogen.[1][3] Improper storage of the solid will compromise its integrity.

Step 3: Consider the Experimental Conditions

  • What is the temperature of your experiment? The half-life of this compound decreases significantly at higher temperatures.[1][4][5]

  • What is the pH of your experimental buffer? To initiate the release of nitric oxide, an alkaline stock solution is typically added to a buffer with a pH of 7.0-7.4.[3] This addition intentionally starts the decomposition and NO release process.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution

pHTemperatureHalf-life
7.437°C39 minutes
7.422-25°C230 minutes
Basic (0.01 M NaOH)0°CStable for 24 hours
5.1Not specifiedNearly instantaneous decomposition

(Data sourced from[1][3][4][5])

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Handling: Handle the solid this compound in a glove box with an inert atmosphere if possible, as it is sensitive to air and moisture.[3]

  • Solvent Preparation: Prepare a stock solution of 0.01 M sodium hydroxide (NaOH) using degassed, deionized water.

  • Dissolution: Weigh the desired amount of this compound solid and dissolve it in the 0.01 M NaOH solution. This compound is highly soluble in aqueous solutions.[4]

  • Storage: Store this alkaline stock solution at 0°C. It should remain stable for up to 24 hours.[3] For longer-term storage, aliquot and freeze at -80°C, protecting from light.[1]

Protocol 2: Verifying the Integrity of this compound Solution via UV-Vis Spectrophotometry

Intact this compound has a characteristic UV absorbance maximum at 252 nm.[3] This protocol can be used to check the concentration of your stock solution.

  • Sample Preparation: Dilute a small aliquot of your alkaline stock solution in 0.01 M NaOH to a concentration that will fall within the linear range of the spectrophotometer.

  • Blanking: Use 0.01 M NaOH as the blank for the spectrophotometer.

  • Measurement: Measure the absorbance of your diluted sample at 252 nm.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to determine the concentration.

    • A = Absorbance at 252 nm

    • ε (molar absorptivity) = 8,500 M⁻¹cm⁻¹[3]

    • b = Path length of the cuvette (typically 1 cm)

    • c = Concentration (in M)

  • Analysis: A significantly lower than expected concentration may indicate that the this compound has degraded.

Visualizations

G start This compound solution changed color q1 Was the solid material white before dissolving? start->q1 res1_no Solid likely degraded due to improper storage (air/moisture). Discard and use a new vial. q1->res1_no No q2 Was the solution prepared in 0.01 M NaOH? q1->q2 Yes res2_no Decomposition is rapid in neutral or acidic solutions. Prepare a fresh alkaline stock solution. q2->res2_no No q3 Was the solution stored at room temperature or for >24h? q2->q3 Yes res3_yes Decomposition occurred due to improper solution storage. Prepare fresh solution. q3->res3_yes Yes end Color change is expected as part of the experiment to release NO. q3->end No

Caption: Troubleshooting flowchart for a color-changing this compound solution.

G SP_NONOate Spermine/[N(O)NO]⁻ (Stable in solid form or basic pH) Decomposition Decomposition (Spontaneous) SP_NONOate->Decomposition H⁺ (e.g., pH 7.4) Temperature Spermine Spermine Decomposition->Spermine NO 2 Nitric Oxide (NO) (Biologically active molecule) Decomposition->NO

Caption: Simplified decomposition pathway of this compound in aqueous solution.

References

Technical Support Center: Addressing Cytotoxicity of Spermine NONOate in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during long-term experiments with the nitric oxide (NO) donor, Spermine NONOate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity with this compound in my long-term cell culture experiments?

A1: Cytotoxicity in long-term experiments with this compound can stem from two primary sources: the release of high concentrations of nitric oxide (NO) and the degradation of its spermine backbone. The rapid initial release of NO can lead to nitrosative stress, while the spermine component can be oxidized by amine oxidases present in serum to produce toxic byproducts like aldehydes and hydrogen peroxide, which induce apoptosis.[1]

Q2: What is the half-life of this compound in cell culture, and how does it affect experimental design?

A2: this compound's half-life is pH and temperature-dependent. At 37°C and pH 7.4, its half-life is approximately 39 minutes.[1][2][3][4] This short half-life means that in a static culture system, the compound will be mostly degraded within a few hours. For long-term experiments requiring sustained NO exposure, this necessitates a carefully planned replenishment schedule.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: Several strategies can be employed:

  • Optimize Concentration: Determine the minimal effective concentration that achieves the desired biological effect with minimal toxicity.

  • Use Serum-Free or Low-Serum Media: This minimizes the enzymatic oxidation of the spermine backbone, a significant source of cytotoxicity.[5][6][7][8][9]

  • Implement a Replenishment Schedule: Due to its short half-life, a continuous infusion or periodic replenishment of this compound is necessary for sustained NO release in long-term cultures.

  • Monitor Cell Viability Regularly: Employ non-invasive viability assays to monitor cell health throughout the experiment.

Q4: What are the degradation products of this compound, and are they toxic?

A4: this compound decomposes to release two molecules of nitric oxide (NO) and the parent polyamine, spermine.[2] While NO itself can be cytotoxic at high concentrations, the spermine backbone can also contribute to toxicity through its oxidative metabolites.[10]

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after adding this compound.

  • Potential Cause: The initial concentration is too high, leading to acute NO-induced toxicity.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration. Start with a low concentration and incrementally increase it.

Issue 2: Gradual increase in cell death over several days of culture.

  • Potential Cause 1: Accumulation of toxic byproducts from the degradation of the spermine backbone, especially in the presence of serum.

  • Solution 1: Switch to a serum-free or low-serum (e.g., 1%) medium to reduce the activity of amine oxidases that metabolize spermine into cytotoxic aldehydes and hydrogen peroxide.[11] If serum is essential, consider heat-inactivating it to reduce enzymatic activity, though this may also affect growth factors.

  • Potential Cause 2: Fluctuations in NO concentration due to infrequent media changes and compound replenishment.

  • Solution 2: Establish a regular media change and this compound replenishment schedule based on its half-life to maintain a more stable NO concentration. A continuous delivery system, if available, would be ideal.

Issue 3: Inconsistent results between experiments.

  • Potential Cause: Variability in the lot of fetal bovine serum (FBS) used, leading to different levels of amine oxidase activity.

  • Solution: If using serum, test each new lot for its potential to induce spermine-related cytotoxicity. Alternatively, transitioning to a chemically defined, serum-free medium will eliminate this variability.[5][6][7][8][9]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight262.35 g/mol
Half-life (37°C, pH 7.4)39 minutes[1][2][3][4]
Half-life (22-25°C, pH 7.4)230 minutes[1][2]
Moles of NO released per mole2[2]
Solubility in aqueous buffersUp to 100 mg/mL[2]

Table 2: Recommended Starting Concentrations for Long-Term Experiments

Cell Type SensitivityRecommended Starting Concentration RangeNotes
High1 - 10 µMPerform a thorough dose-response curve.
Medium10 - 50 µMMonitor viability closely.
Low50 - 100 µMMay still require optimization.

Note: These are general recommendations. The optimal concentration is highly cell-type dependent and must be determined empirically.

Experimental Protocols

Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium (ideally serum-free or low-serum) containing the desired concentrations of this compound. Include vehicle-treated and untreated controls.

  • Replenishment: Change the medium and replenish this compound every 4-6 hours for the first 24 hours, and then at appropriate intervals (e.g., every 12-24 hours) for the remainder of the experiment to maintain a pseudo-steady-state NO concentration.

  • MTT Assay: At each time point (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][13][14][15]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS).[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: LDH Release Assay for Cytotoxicity
  • Experimental Setup: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: At each time point, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit.[11][16][17][18][19] Typically, this involves adding the collected supernatant to a reaction mixture containing a tetrazolium salt.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[16][19]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17][19] Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells).

Protocol 3: Caspase-3 Activity Assay for Apoptosis
  • Cell Lysis: After treatment as described in the MTT protocol, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.[20][21][22][23][24]

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Detection: Measure the colorimetric (at 405 nm for pNA) or fluorometric (Ex/Em = 380/460 nm for AMC) signal using a microplate reader.[20][22][23]

Signaling Pathways and Experimental Workflows

Spermine_NONOate_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NO NO This compound->NO Spontaneous Decomposition Spermine Spermine This compound->Spermine Nitrosative Stress Nitrosative Stress NO->Nitrosative Stress Serum Amine Oxidase Serum Amine Oxidase Spermine->Serum Amine Oxidase Mitochondrial Dysfunction Mitochondrial Dysfunction Nitrosative Stress->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Toxic Aldehydes & H2O2 Toxic Aldehydes & H2O2 Serum Amine Oxidase->Toxic Aldehydes & H2O2 Oxidative Stress Oxidative Stress Toxic Aldehydes & H2O2->Oxidative Stress Oxidative Stress->Mitochondrial Dysfunction Long_Term_Experiment_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Treatment with this compound Treatment with this compound Overnight Incubation->Treatment with this compound Periodic Replenishment Periodic Replenishment Treatment with this compound->Periodic Replenishment Cytotoxicity Assay (MTT/LDH) Cytotoxicity Assay (MTT/LDH) Periodic Replenishment->Cytotoxicity Assay (MTT/LDH) Time Points Apoptosis Assay (Caspase-3) Apoptosis Assay (Caspase-3) Periodic Replenishment->Apoptosis Assay (Caspase-3) Time Points Data Analysis Data Analysis Cytotoxicity Assay (MTT/LDH)->Data Analysis Apoptosis Assay (Caspase-3)->Data Analysis End End Data Analysis->End

References

factors affecting the half-life of Spermine NONOate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermine NONOate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this nitric oxide (NO) donor.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of this compound, focusing on factors that can influence its experimental half-life and performance.

Question 1: My this compound solution appears to be degrading much faster than expected. What are the primary factors that could be causing this?

Answer: The stability and half-life of this compound are predominantly influenced by two key factors: pH and temperature . The decomposition of this compound is a pH-dependent, first-order process.[1][2][3] It is crucial to ensure that your experimental conditions are tightly controlled.

  • pH: this compound is more stable at a basic pH and its decomposition to release nitric oxide is accelerated in the presence of protons (i.e., at a lower pH).[3] Even small deviations to a more acidic pH can significantly shorten its half-life.

  • Temperature: Higher temperatures increase the rate of decomposition. As shown in the table below, the half-life at 37°C is significantly shorter than at room temperature (22-25°C).[1][3]

Question 2: I am seeing inconsistent results between experiments. Could my buffer be the issue?

Answer: Yes, the choice and preparation of your buffer system are critical for reproducible results.

  • Buffer Type: While this compound has been used in phosphate buffers and HEPES-buffered solutions, the specific components of your buffer can potentially interact with the compound or the released nitric oxide.[4]

  • Buffer pH: Ensure your buffer is freshly prepared and the pH is accurately measured and stable throughout your experiment. Any drop in pH will accelerate the decomposition of this compound.

  • Buffer Concentration: The concentration of the buffer itself might influence the stability. While direct studies on this compound are limited, research on other NO donors has shown that suboptimal buffer concentrations can affect stability.

Question 3: Could trace metal ion contamination in my reagents be affecting the half-life of this compound?

Answer: While the primary drivers of this compound decomposition are pH and temperature, the presence of certain transition metal ions could potentially influence the chemistry of nitric oxide and its reaction products. For instance, copper ions have been shown to catalyze the decomposition of other types of NO donors. One study utilized copper(II) sulfate to initiate the oxidative modification of low-density lipoprotein in the presence of this compound, indicating a potential for interaction.[5] To minimize this variable, it is best practice to use high-purity reagents and metal-free water (e.g., Milli-Q or equivalent) when preparing your solutions.

Question 4: How should I properly store this compound to ensure its stability?

Answer: Proper storage is essential to maintain the integrity of this compound. The solid compound should be stored desiccated at -20°C or below.[2] Under these conditions, it is stable for at least two years.[2] Stock solutions should be prepared fresh for each experiment. If a stock solution must be prepared in advance, it should be made in an alkaline buffer (e.g., pH > 8) and stored on ice for short periods.

Quantitative Data Summary

The half-life of this compound is highly dependent on the experimental conditions. The following tables summarize the reported half-life values under specific conditions.

Table 1: Half-life of this compound at pH 7.4

Temperature (°C)Half-life (minutes)
3739[1][3][4][6]
22-25230[1][3]

Table 2: Decomposition Kinetics of this compound

ParameterValueConditions
Decomposition Rate Constant0.019 ± 0.002 min⁻¹pH 7.4, 37°C[4]
Moles of NO released per mole of parent compound~2pH 7.4[1][3]

Experimental Protocols

Protocol: Spectrophotometric Measurement of this compound Half-life

This protocol describes a method to determine the half-life of this compound by monitoring the decrease in its absorbance over time.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (quartz recommended for UV range)

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to read absorbance at 252 nm, the λmax of this compound.[2]

    • Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).

  • Reagent Preparation:

    • Prepare the desired buffer and adjust the pH accurately. Ensure the buffer has equilibrated to the experimental temperature.

  • Measurement:

    • Blank the spectrophotometer using the experimental buffer.

    • Prepare a stock solution of this compound in a cold, slightly alkaline solution (e.g., 10 mM NaOH) to ensure stability before the experiment begins.

    • To initiate the experiment, dilute the this compound stock solution into the pre-warmed buffer in the cuvette to a final concentration that gives an initial absorbance reading between 1.0 and 1.5. Mix quickly by gentle inversion.

    • Immediately begin recording the absorbance at 252 nm at regular intervals (e.g., every 1-5 minutes). Continue recording until the absorbance has decreased by at least half.

  • Data Analysis:

    • The decomposition of this compound follows first-order kinetics. Therefore, the half-life (t₁/₂) can be calculated from the natural logarithm of the absorbance readings versus time.

    • Plot ln(Absorbance) vs. time. The data should yield a straight line.

    • The slope of this line is equal to the negative of the rate constant (-k).

    • The half-life can then be calculated using the following equation: t₁/₂ = 0.693 / k

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows related to the use of this compound.

Spermine_NONOate_Decomposition Factors Affecting this compound Half-life SP_NONOate This compound Decomposition Decomposition SP_NONOate->Decomposition NO Nitric Oxide (NO) Decomposition->NO Spermine Spermine Decomposition->Spermine pH pH pH->Decomposition H⁺ accelerates Temperature Temperature Temperature->Decomposition Heat accelerates Buffer Buffer Composition Buffer->Decomposition Can influence stability Metal_Ions Metal Ions Metal_Ions->Decomposition Potential for catalysis

Caption: Factors influencing the decomposition of this compound.

NO_cGMP_Signaling This compound-Induced NO/cGMP Signaling Pathway SP_NONOate This compound (extracellular) NO Nitric Oxide (NO) SP_NONOate->NO Spontaneous decomposition sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to heme moiety sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis) PKG->Physiological_Effects Phosphorylates target proteins

Caption: The NO/cGMP signaling pathway activated by this compound.

HalfLife_Workflow Workflow for Half-life Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffer 1. Prepare Buffer at desired pH Equilibrate_Temp 2. Equilibrate Spectrophotometer and Buffer to desired Temperature Prep_Buffer->Equilibrate_Temp Prep_Stock 3. Prepare fresh this compound stock solution in cold alkaline buffer Equilibrate_Temp->Prep_Stock Blank 4. Blank Spectrophotometer with buffer Prep_Stock->Blank Initiate 5. Initiate reaction by diluting stock into cuvette Blank->Initiate Record 6. Record Absorbance at 252 nm at regular time intervals Initiate->Record Plot 7. Plot ln(Absorbance) vs. Time Record->Plot Calculate_k 8. Determine the slope (slope = -k) Plot->Calculate_k Calculate_t12 9. Calculate Half-life (t1/2 = 0.693 / k) Calculate_k->Calculate_t12

Caption: Experimental workflow for determining this compound half-life.

References

Technical Support Center: Troubleshooting Spermine NONOate Dose-Response Curve Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Spermine NONOate dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound is a diazeniumdiolate compound that serves as a nitric oxide (NO) donor. It spontaneously dissociates in aqueous solutions in a pH- and temperature-dependent manner to release two molecules of NO per molecule of the parent compound.[1][2] This release follows first-order kinetics.

Q2: What are the key stability and handling considerations for this compound?

Proper storage and handling are critical for reproducible results. This compound is stable as a solid when stored at -80°C.[2] However, once in solution, its stability is influenced by pH and temperature. For instance, at pH 7.4 and 37°C, its half-life is approximately 39 minutes.[1][2] It is recommended to prepare fresh solutions for each experiment and use them promptly.

Q3: Why am I not observing any effect of this compound in my cell culture?

Several factors could lead to a lack of response:

  • Compound Degradation: this compound solutions are not stable long-term. Ensure you are using a freshly prepared solution from a properly stored solid.

  • Incorrect pH: The decomposition of this compound and subsequent NO release is pH-dependent.[1] Verify that the pH of your cell culture medium is within the physiological range (typically 7.2-7.4) to ensure optimal NO release.

  • Insufficient Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. It may be necessary to perform a wider dose-range finding study.

  • Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to stimuli. Ensure your cells are in a healthy, proliferating state.

  • Presence of NO Scavengers: Components in your culture medium or the cells themselves could be scavenging the released NO.

Q4: My dose-response curve shows a biphasic or "bell-shaped" response. What could be the cause?

Biphasic dose-responses are a known phenomenon with nitric oxide and its donors.[1][2] Low concentrations of NO can stimulate cellular processes like proliferation, while higher concentrations can be cytostatic or cytotoxic.[2] This dual effect can result in a bell-shaped curve where the response increases at lower doses and then decreases at higher doses. It is also possible that at high concentrations, off-target effects of the compound or its degradation byproducts may come into play.

Q5: I am seeing high variability between my experimental replicates. What are the common sources of this inconsistency?

High variability can stem from several sources:

  • Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your this compound stock and dilutions for each replicate.

  • Variable Incubation Times: Due to the relatively short half-life of this compound in solution, it is crucial to have consistent incubation times across all wells and plates.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in the response.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell health. It is advisable to not use the outermost wells for experimental conditions.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect Degraded this compoundPrepare fresh solutions for each experiment from a solid stored at -80°C.
Incorrect pH of the mediumVerify the pH of the cell culture medium is in the physiological range (7.2-7.4).
Insufficient concentration rangePerform a broader dose-response experiment with concentrations spanning several orders of magnitude.
Presence of NO scavengers in the mediumConsider using a simpler, serum-free medium for the duration of the experiment if possible.
Biphasic (bell-shaped) curve Concentration-dependent dual effects of NOThis may be a true biological response.[1][2] Ensure your dose range captures the full curve and consider the biphasic nature in your data analysis.
Off-target effects at high concentrationsInvestigate the effects of the parent molecule (spermine) at high concentrations as a control.
High variability between replicates Inconsistent solution preparationUse calibrated pipettes and be meticulous in preparing stock and working solutions. Prepare a master mix for each concentration to be added to replicate wells.
Inconsistent incubation timesStandardize all incubation steps precisely.
Uneven cell seedingEnsure a homogenous cell suspension before seeding and use a consistent seeding technique.
Plate edge effectsAvoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to reduce evaporation from inner wells.
Unexpectedly low NO levels (measured by Griess assay) Inaccurate standard curvePrepare fresh nitrite standards for each assay.
Interference from media componentsPhenol red in some culture media can interfere with the Griess assay. Use a phenol red-free medium if possible.
Insufficient incubation time for NO releaseEnsure the incubation time is sufficient for this compound to release a detectable amount of NO, considering its half-life.

Quantitative Data Summary

Parameter Value Conditions Reference
Half-life (t½) ~39 minutespH 7.4, 37°C[1][2]
~230 minutespH 7.4, 22-25°C[1][2]
NO molecules released 2 per molecule of this compound[1][2]
EC50 (Vasorelaxation of rabbit aorta) 6.2 µM[3]

Experimental Protocols

Protocol 1: General Cell Viability Assay for this compound Dose-Response Curve

This protocol outlines a general method using a tetrazolium-based assay (e.g., MTT) to assess cell viability.

  • Cell Seeding:

    • Harvest and count cells that are in a logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) immediately before use.

    • Perform serial dilutions of the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Protocol 2: Griess Assay for Nitric Oxide Measurement

This protocol is for measuring nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection:

    • Collect the cell culture supernatant from the dose-response experiment at the desired time points.

  • Standard Curve Preparation:

    • Prepare a set of sodium nitrite standards of known concentrations in the same cell culture medium used for the experiment.

  • Griess Reagent Preparation:

    • Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare this fresh.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_spermine Prepare Fresh this compound Solutions treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_spermine->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay griess_assay Perform Griess Assay on Supernatant treat_cells->griess_assay analyze_viability Analyze Viability Data viability_assay->analyze_viability analyze_no Analyze Nitrite Data griess_assay->analyze_no generate_curve Generate Dose-Response Curve analyze_viability->generate_curve analyze_no->generate_curve

Experimental workflow for generating a this compound dose-response curve.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Inconsistent Dose-Response Curve start->issue_node decision1 Is there any response at all? issue_node->decision1 decision2 Is the response biphasic? decision1->decision2 Yes no_response_issue No Response decision1->no_response_issue No decision3 Is there high variability? decision2->decision3 No biphasic_issue Biphasic Response decision2->biphasic_issue Yes variability_issue High Variability decision3->variability_issue Yes end Resolution decision3->end No check_compound Check Compound Stability and pH no_response_issue->check_compound check_compound->end consider_biology Consider Dual NO Effects biphasic_issue->consider_biology consider_biology->end check_protocol Review Protocol (Seeding, Pipetting, Incubation) variability_issue->check_protocol check_protocol->end

A decision tree for troubleshooting this compound dose-response curve issues.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular spermine_nonoate This compound no Nitric Oxide (NO) spermine_nonoate->no Spontaneous Decomposition sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates gtp GTP cgmp cGMP gtp->cgmp sGC catalysis pkg Protein Kinase G (PKG) cgmp->pkg Activates response Cellular Response pkg->response

The canonical Nitric Oxide (NO) signaling pathway activated by this compound.

References

impact of media components on Spermine NONOate stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spermine NONOate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this nitric oxide (NO) donor.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A: For long-term stability, solid this compound should be stored at -80°C, sealed under an inert gas like nitrogen.[1][2][3] It is recommended to keep the vial tightly sealed as the compound is sensitive to moisture and air, which can cause it to discolor and degrade.[1][4] Under these conditions, it should be stable for at least one year.[1]

  • Q2: How should I handle this compound in the laboratory?

    • A: Avoid breathing in the dust, and prevent contact with eyes, skin, and clothing.[4] It is best to handle the solid compound in a glove box with an inert atmosphere.[1] If a glove box is not available, open the vial just before use and weigh out the required amount quickly. Always wash hands thoroughly after handling.[4]

  • Q3: My solid this compound has changed color. Can I still use it?

    • A: Discoloration upon exposure to air is a sign of degradation.[1] It is highly recommended to use a fresh vial for quantitative experiments to ensure accurate and reproducible results. The concentration of a stock solution can be verified by measuring its UV absorbance at 252 nm.[1]

Solution Preparation and Stability

  • Q4: How do I prepare a stable stock solution of this compound?

    • A: To create a stable stock solution, dissolve this compound in a cold, alkaline solution, such as 0.01 M NaOH.[1] These alkaline stock solutions are very stable and can be stored at 0°C for up to 24 hours.[1] For long-term storage of stock solutions, aliquot into single-use volumes and store at -80°C for up to 6 months, protected from light and under nitrogen.[2][5] Avoid repeated freeze-thaw cycles.[2][5]

  • Q5: How do I initiate nitric oxide release from my stock solution?

    • A: To start the release of nitric oxide, dilute an aliquot of your alkaline stock solution into an excess of your experimental buffer at a neutral pH (e.g., pH 7.0-7.4).[1] The decomposition of this compound and subsequent NO release is a pH-dependent, first-order process.[1][6][7]

  • Q6: What is the half-life of this compound in experimental media?

    • A: The half-life is highly dependent on pH and temperature. At 37°C in a buffer of pH 7.4, the half-life is approximately 39 minutes.[1][2][3][7] At a lower temperature of 22-25°C (room temperature) at the same pH, the half-life increases to about 230 minutes.[2][3][7] Decomposition is nearly instantaneous at an acidic pH of 5.1.[1]

  • Q7: How do media components like serum affect the stability and action of this compound?

    • A: While the fundamental pH- and temperature-dependent decomposition kinetics are the primary drivers of NO release, components in complex media can influence the downstream effects of NO.[7][8] Serum proteins, such as albumin, can interact with the parent spermine molecule.[9][10] Furthermore, the released NO can interact with various media components and cellular targets. For instance, studies have shown that this compound can influence protein aggregation in the presence of other small molecules like ATP.[11] It is important to consider that while the NO release rate may be predictable, the ultimate biological effect can be modulated by the experimental environment.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological effect observed. Degradation of this compound: The solid may have degraded due to improper storage (exposure to air/moisture). Stock solutions may have been stored improperly or for too long.Always use a fresh vial of solid if degradation is suspected. Prepare fresh stock solutions in 0.01 M NaOH before each experiment.[1] Verify the concentration of your stock solution spectrophotometrically at 252 nm.[1]
Incorrect pH: The experimental buffer pH may be too high, slowing down NO release, or too low, causing instantaneous release and a short-lived effect.Ensure your final experimental buffer is at the desired physiological pH (typically 7.2-7.4) to achieve the expected half-life.[1]
Repeated Freeze-Thaw Cycles: Aliquots of stock solution were subjected to multiple freeze-thaw cycles, leading to degradation.Prepare single-use aliquots of your stock solution to avoid degradation from repeated temperature changes.[5]
Variability between experiments. Inconsistent Solution Preparation: Minor differences in the pH of the final solution or the temperature can significantly alter the half-life and rate of NO release.Standardize your protocol for solution preparation. Always use freshly prepared buffers and allow them to equilibrate to the experimental temperature before adding the this compound stock.
Media Component Variability: Batch-to-batch variations in complex media (e.g., serum) could introduce components that interact with NO or its downstream targets.If possible, use a defined, serum-free medium. If serum is required, use the same batch for a set of comparative experiments.
Unexpectedly rapid or slow NO release. Incorrect Temperature: The experiment is being conducted at a temperature different from what is cited for the expected half-life.Ensure your experimental setup is maintained at a constant, correct temperature (e.g., 37°C for a ~39-minute half-life).[2]
Incorrect pH of Buffer: The pH of the experimental buffer is not what you assume it to be.Calibrate your pH meter and verify the pH of your buffer immediately before use.

Quantitative Data Summary

The stability of this compound is primarily dictated by pH and temperature. The following table summarizes the reported half-life under different conditions.

Temperature pH Half-life (t½) Reference(s)
37°C7.439 minutes[1][2][3][7]
22-25°C7.4230 minutes[2][3][7]
37°C7.373 minutes[12]
0°CAlkaline (0.01 M NaOH)>24 hours (stable)[1]
Not Specified5.1Nearly instantaneous[1]

Note: The decomposition follows first-order kinetics.[1][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Preparation of Alkaline Solvent: Prepare a fresh, chilled (4°C) solution of 10 mM Sodium Hydroxide (NaOH) in high-purity, degassed water.

  • Weighing the Compound: Briefly remove the vial of this compound from -80°C storage. In a controlled environment (ideally a glove box), weigh the desired amount of the crystalline solid quickly.[1]

  • Dissolution: Immediately dissolve the weighed this compound in the cold 10 mM NaOH solution to the desired stock concentration (e.g., 100 mM). Ensure the solid is fully dissolved.

  • Concentration Verification (Optional but Recommended):

    • Dilute a small aliquot of the stock solution in 10 mM NaOH.

    • Measure the absorbance at 252 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the molar extinction coefficient (ε) of 8,500 M⁻¹ cm⁻¹.[1]

  • Storage: Aliquot the stock solution into single-use, light-protected tubes. If using immediately, keep on ice. For longer-term storage, flush with nitrogen and store at -80°C for up to 6 months.[2]

Protocol 2: Monitoring this compound Decomposition via UV Spectrophotometry

  • Setup: Set a UV-Vis spectrophotometer to read absorbance at 252 nm. Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 37°C).

  • Buffer Preparation: Prepare the experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and allow it to equilibrate to the experimental temperature.[1]

  • Initiation: Add a small volume of the this compound alkaline stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration. Mix quickly by gentle inversion.

  • Measurement: Immediately begin recording the absorbance at 252 nm over time. The absorbance will decrease as the this compound decomposes.

  • Data Analysis: The half-life can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The resulting linear slope (k) can be used to calculate the half-life using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment storage Store Solid at -80°C weigh Weigh Solid storage->weigh dissolve Dissolve in 0.01M NaOH (cold) weigh->dissolve stock Stable Alkaline Stock Solution dissolve->stock dilute Dilute Stock into Buffer (pH 7.4, 37°C) stock->dilute release NO Release dilute->release assay Perform Biological Assay release->assay

Caption: Experimental workflow for this compound preparation and use.

decomposition_pathway cluster_conditions Controlling Factors pH pH Decomposition Spontaneous Decomposition pH->Decomposition Temp Temperature Temp->Decomposition NONOate This compound (Stable Form) NONOate->Decomposition Products 2 NO + Spermine Decomposition->Products

Caption: Factors influencing the decomposition of this compound.

no_signaling_pathway NONOate This compound (Extracellular) NO Nitric Oxide (NO) NONOate->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Response Downstream Cellular Response cGMP->Response

Caption: Simplified signaling pathway of nitric oxide (NO).[13]

References

how to accurately determine the effective concentration of Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately determining and troubleshooting the effective concentration of Spermine NONOate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound is a diazeniumdiolate, a class of compounds that serve as nitric oxide (NO) donors.[1][2] It is a stable complex of spermine and nitric oxide that, when dissolved in an aqueous solution, spontaneously dissociates to release two moles of NO per mole of the parent compound.[3][4] This decomposition is a pH-dependent, first-order process and does not require enzymatic activation.[3][4]

Q2: What are the key properties of this compound I should be aware of?

Understanding the physicochemical properties of this compound is crucial for its effective use. Key properties are summarized in the table below.

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintain the integrity of this compound. It is a crystalline solid that is sensitive to moisture and air.[5] For long-term storage, it should be kept at -80°C under an inert atmosphere like nitrogen, where it is stable for at least one year.[5] Alkaline stock solutions (in 0.01 M NaOH) are stable for up to 24 hours at 0°C.[5] It is recommended to prepare fresh solutions for each experiment and use them promptly.[1]

Q4: What factors influence the rate of NO release from this compound?

The primary factors influencing the rate of NO release are pH and temperature. The decomposition is nearly instantaneous at a pH of 5.0.[2] Under physiological conditions (pH 7.4), the half-life is significantly affected by temperature.[3][4]

Quantitative Data Summary

The following tables provide key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₂₆N₆O₂[3]
Molecular Weight262.4 g/mol [3][6]
Purity≥98%[3][5]
SolubilitySoluble in aqueous buffers up to 100 mg/mL[3]
UV Absorbance Max (λmax)252 nm[3][5]
Molar Extinction Coefficient (ε)8,500 M⁻¹ cm⁻¹[5]

Table 2: Half-life of this compound at pH 7.4

TemperatureHalf-life (t½)Reference(s)
37°C~39 minutes[3][4][7]
22-25°C (Room Temp)~230 minutes[3][4]

Experimental Protocols

Protocol 1: Direct Quantification of this compound using UV-Vis Spectrophotometry

This method allows for the direct measurement of the concentration of the intact this compound in a stock solution before it decomposes to release NO.

Materials:

  • This compound

  • 0.01 M NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve a known weight of this compound in ice-cold 0.01 M NaOH to create a concentrated stock solution. The alkaline pH ensures the stability of the NONOate.[5]

  • Dilution: Further dilute the stock solution in 0.01 M NaOH to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement: Measure the absorbance of the diluted solution at 252 nm.[5]

  • Calculation: Use the Beer-Lambert law to calculate the concentration:

    • Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)

    • Where the Molar Extinction Coefficient (ε) is 8,500 M⁻¹ cm⁻¹ and the path length is typically 1 cm.[5]

Protocol 2: Indirect Quantification of NO Release using the Griess Assay

This protocol measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions, to indirectly determine the amount of NO released.[6][8]

Materials:

  • This compound stock solution (prepared in 0.01 M NaOH)

  • Phosphate-buffered saline (PBS) or other physiological buffer (pH 7.4)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Nitrite Standards: Create a standard curve by preparing a series of dilutions of the sodium nitrite standard in the same buffer as your experimental samples.

  • Initiate NO Release: Dilute the this compound stock solution into the physiological buffer (pH 7.4) at 37°C to the desired final concentration to initiate NO release.

  • Sample Collection: At various time points, collect aliquots from the this compound solution.

  • Griess Reaction:

    • Add 50 µL of your collected samples and nitrite standards to individual wells of the 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[9]

  • Measurement: Measure the absorbance at approximately 540-550 nm using a microplate reader.[8][11]

  • Calculation:

    • Subtract the absorbance of a blank control from all sample and standard readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in your experimental samples, which corresponds to the amount of NO released.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological effects.

  • Question: Did you verify the concentration of your this compound stock solution?

    • Action: The solid compound can degrade if exposed to moisture or air.[5] It is recommended to verify the concentration of your alkaline stock solution using UV spectrophotometry (Protocol 1) before each experiment.[5]

  • Question: Are your experimental conditions (pH, temperature) consistent?

    • Action: The half-life of this compound is highly dependent on pH and temperature.[4] Ensure your buffer's pH is precisely 7.4 and the temperature is maintained at 37°C for consistent NO release.[3][4]

Issue 2: Signs of cellular toxicity not related to NO.

  • Question: Are you working with primary cell cultures in the presence of serum?

    • Action: Fetal calf serum contains amine oxidases that can metabolize the spermine backbone of the NONOate into cytotoxic byproducts like acrolein and hydrogen peroxide.[12] Consider reducing the serum concentration or using an amine oxidase inhibitor like aminoguanidine.[12]

  • Question: Have you performed a dose-response experiment?

    • Action: High concentrations of the spermine polyamine itself can be toxic to some cell types.[12][13] It is essential to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cells.[12]

Issue 3: Griess assay results are not reproducible.

  • Question: Are you preparing fresh Griess reagents and nitrite standards for each assay?

    • Action: The Griess reagents, particularly N-(1-naphthyl)ethylenediamine, can be sensitive to air and light.[11] Nitrite standards can also degrade over time. Prepare fresh solutions for optimal results.

  • Question: Does your cell culture medium contain components that interfere with the Griess assay?

    • Action: Some media components, like phenol red, can interfere with absorbance readings. Run a control with the medium alone to check for background absorbance and subtract it from your sample readings.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Alkaline Stock (0.01 M NaOH) quant_stock Quantify Stock via UV-Vis (Abs at 252 nm) prep_stock->quant_stock Verify Concentration init_release Dilute in Buffer (pH 7.4, 37°C) to Initiate NO Release quant_stock->init_release Use Verified Stock dose_response Perform Dose-Response Experiment init_release->dose_response measure_effect Measure Biological Effect dose_response->measure_effect measure_no Measure NO Release (Griess Assay) dose_response->measure_no det_conc Determine Effective Concentration measure_effect->det_conc measure_no->det_conc

Caption: Experimental workflow for determining the effective concentration of this compound.

G start Unexpected Results (e.g., Low Efficacy, High Toxicity) check_conc Is Stock Concentration Verified? start->check_conc check_conditions Are pH and Temperature Stable? check_conc->check_conditions Yes res_conc Quantify Stock with UV-Vis (Protocol 1) check_conc->res_conc No check_serum Is Serum Present? check_conditions->check_serum Yes res_conditions Calibrate and Monitor pH Meter and Incubator check_conditions->res_conditions No check_dose Was Dose-Response Performed? check_serum->check_dose No res_serum Consider Serum-Free Media or Amine Oxidase Inhibitors check_serum->res_serum Yes res_dose Determine Optimal, Non-Toxic Concentration Range check_dose->res_dose No

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

avoiding artifacts in experiments with Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spermine NONOate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this nitric oxide donor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

This compound is a diazeniumdiolate compound that serves as a reliable donor of nitric oxide (NO). It spontaneously decomposes in aqueous solutions via a pH-dependent, first-order kinetic process to release two moles of NO per mole of the parent compound.[1][2] The remaining byproduct is the polyamine spermine.

Q2: What is the half-life of this compound?

The half-life of this compound is dependent on temperature and pH. At a physiological pH of 7.4 and 37°C, its half-life is approximately 39 minutes.[1][2][3] At room temperature (22-25°C) and pH 7.4, the half-life is extended to about 230 minutes.[1][3]

Q3: How should I store this compound?

For long-term stability, this compound should be stored at -80°C as a crystalline solid.[4] It is sensitive to moisture and air, so it is crucial to keep the vial tightly sealed.[4]

Q4: How do I prepare a stock solution of this compound?

To prevent premature decomposition, it is recommended to prepare a stock solution in a cold, basic buffer, such as 0.01 M NaOH.[4] In this alkaline environment, this compound is relatively stable and can be stored at 0°C for up to 24 hours.[4] The release of NO is initiated by diluting the alkaline stock solution into your experimental buffer at a physiological pH (e.g., 7.4).

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity in my cell culture experiments.

  • Question: Are you using a serum-containing medium, particularly one with fetal bovine serum (FBS)?

    • Possible Cause: The decomposition of this compound releases spermine. Bovine serum contains amine oxidases that can metabolize spermine into cytotoxic byproducts, including acrolein, hydrogen peroxide, and ammonia.[5] These byproducts can cause significant cell death.

    • Troubleshooting Steps:

      • Use Serum-Free Medium: If your experimental design allows, switch to a serum-free medium to eliminate the source of amine oxidases.[6]

      • Use a Different Serum: Human or horse serum contain lower levels of amine oxidases and may be less likely to cause spermine-related cytotoxicity.[2][7]

      • Include an Amine Oxidase Inhibitor: Consider adding an amine oxidase inhibitor, such as aminoguanidine, to your culture medium to prevent the breakdown of spermine.

      • Perform Control Experiments: Always include a control group treated with spermine alone (at the same concentration that would be released by this compound) to distinguish between the effects of NO and the effects of the spermine byproduct.

Issue 2: My experimental results are inconsistent or not reproducible.

  • Question: How are you preparing and handling your this compound solutions?

    • Possible Cause: The stability of this compound is highly dependent on pH and temperature. Inconsistent preparation of solutions can lead to variable rates of NO release.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Always prepare fresh alkaline stock solutions of this compound for each experiment.

      • Maintain Consistent pH and Temperature: Ensure that the pH and temperature of your experimental buffer are consistent across all experiments to ensure a reproducible rate of NO release.

      • Verify Concentration: The concentration of the stock solution can be verified by measuring its absorbance at 252 nm (ε = 8,500 M⁻¹ cm⁻¹) in 0.01 M NaOH.[4]

  • Question: Could components of my culture medium be interfering with the experiment?

    • Possible Cause: Some media components can react with NO or its byproducts. For example, the generation of hydrogen peroxide has been observed when certain phenolic compounds are added to cell culture media.[8] While not directly related to this compound, this highlights the potential for unintended reactions in complex media.

    • Troubleshooting Steps:

      • Simplify Your Medium: If possible, use a simpler, defined medium for the duration of the experiment to reduce the chances of unknown interactions.

      • Run Controls with Media Components: Test the effect of this compound in your basal medium without cells to check for any direct reactions that might alter the expected NO concentration.

Data Summary

Table 1: Decomposition Half-Life of this compound at pH 7.4

TemperatureHalf-Life (minutes)
37°C39[1][2][3]
22-25°C230[1][3]

Experimental Protocols

Protocol: Preparation and Application of this compound in Cell Culture

  • Preparation of Stock Solution (10 mM):

    • Under sterile conditions, prepare a stock solution of 0.01 M NaOH in nuclease-free water and chill on ice.

    • Weigh out the required amount of this compound crystalline solid.

    • Dissolve the this compound in the cold 0.01 M NaOH to a final concentration of 10 mM. This stock solution should be kept on ice and used within the same day.

  • Cell Treatment:

    • Culture your cells to the desired confluency in your chosen culture medium.

    • Immediately before treating the cells, dilute the 10 mM this compound stock solution to the final desired concentration in pre-warmed (37°C) culture medium. The pH of the final medium should be approximately 7.4.

    • Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

    • For control experiments, prepare a separate set of cells treated with the vehicle (the same dilution of the 0.01 M NaOH stock solution without this compound) and another set treated with an equivalent concentration of spermine.

  • Post-Treatment Analysis:

    • Incubate the cells for the desired period, keeping in mind the 39-minute half-life of this compound at 37°C.

    • Proceed with your downstream analysis (e.g., cell viability assays, protein expression analysis, etc.).

Signaling Pathways and Workflows

Nitric_Oxide_Signaling_Pathway cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Acetylcholine Acetylcholine GPCR GPCR Acetylcholine->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Acts on CaM Calmodulin (CaM) ER->CaM Releases Ca2+ to activate eNOS Endothelial Nitric Oxide Synthase (eNOS) CaM->eNOS Activates NO_endo Nitric Oxide (NO) eNOS->NO_endo Produces Arginine L-Arginine Arginine->eNOS Substrate NO_smooth Nitric Oxide (NO) NO_endo->NO_smooth Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_smooth->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MyosinLC_P Phosphorylated Myosin Light Chain MLCP->MyosinLC_P Dephosphorylates MyosinLC Myosin Light Chain MyosinLC_P->MyosinLC Relaxation Smooth Muscle Relaxation MyosinLC->Relaxation Leads to

Caption: Canonical Nitric Oxide Signaling Pathway in the Vasculature.

Spermine_NONOate_Workflow Start Start: Prepare Experiment PrepareStock Prepare fresh 10 mM this compound stock in cold 0.01 M NaOH Start->PrepareStock Dilute Dilute stock to final concentration in pre-warmed (37°C) medium PrepareStock->Dilute TreatCells Treat cells with Spermine NONOate-containing medium Dilute->TreatCells Controls Set up controls: - Vehicle (NaOH dilution) - Spermine alone Dilute->Controls Incubate Incubate for desired time TreatCells->Incubate Controls->Incubate Analyze Perform downstream analysis Incubate->Analyze

Caption: Experimental Workflow for using this compound.

Caption: Troubleshooting Logic for Unexpected Cytotoxicity.

References

Technical Support Center: Real-Time Nitric Oxide (NO) Measurement from Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide donor Spermine NONOate. The focus is on overcoming challenges encountered during the real-time measurement of NO release.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it release nitric oxide (NO)?

A1: this compound, or (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a diazeniumdiolate (NONOate) compound that serves as a reliable NO donor.[1][2] It spontaneously decomposes in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[1] This decomposition is a first-order process dependent on pH and temperature, and unlike some other donors, it does not require enzymatic or redox activation.[3][4]

Q2: What are the key properties and stability of this compound?

A2: this compound is a crystalline solid that is soluble in aqueous buffers up to 100 mg/ml.[1] For long-term storage, it should be kept desiccated at -80°C to maintain its stability for at least two years.[1] Stock solutions should be prepared fresh before each experiment, and repeated freeze-thaw cycles should be avoided to prevent degradation.[5] The compound is relatively stable in basic solutions but readily releases NO as the pH becomes neutral or acidic.[3][6]

Q3: How is the NO release from this compound initiated and controlled?

A3: The release of NO is primarily initiated by lowering the pH of the this compound solution.[6] Researchers can prepare a moderately basic stock solution where the compound is stable and then introduce it into a neutral buffer (pH 7.4) at the desired temperature (e.g., 37°C) to start the controlled release of NO.[6] The rate of release is dictated by its half-life under the specific experimental conditions.

Quantitative Data: this compound Release Profile

The release of NO from this compound follows predictable, first-order kinetics. The following table summarizes its key quantitative characteristics.

ParameterValueConditionsCitations
Stoichiometry ~1.7 - 2.0 moles of NO released per mole of this compoundpH 7.4, 37°C[7][8]
Half-life (t½) 39 minutespH 7.4, 37°C[1][2][3][9]
Half-life (t½) 230 minutespH 7.4, 22-25°C[1][3]
Decomposition Rate Constant 0.019 ± 0.002 min⁻¹pH 7.4, 37°C[7]
EC₅₀ (Vasorelaxation) 6.2 µMRabbit Aorta[2]

Visualizing the Process

The following diagrams illustrate the chemical decomposition of this compound and a general workflow for its use in experiments.

G cluster_0 This compound Decomposition sper_nonoate This compound C₁₀H₂₆N₆O₂ products Decomposition sper_nonoate->products proton Protons (H⁺) from buffer proton->products Initiates Reaction no 2 Nitric Oxide (NO) products->no spermine Spermine products->spermine

Caption: Proton-initiated decomposition of this compound.

G cluster_1 Experimental Workflow for Real-Time NO Measurement prep 1. Prepare Fresh This compound Solution setup 2. Set Up & Calibrate NO Detection System (e.g., Electrochemical Sensor) prep->setup equilibrate 3. Equilibrate System with Buffer (pH 7.4, 37°C) setup->equilibrate add_donor 4. Add this compound to Initiate NO Release equilibrate->add_donor acquire 5. Acquire Data in Real-Time add_donor->acquire analyze 6. Analyze Data (e.g., Calculate NO concentration) acquire->analyze G cluster_2 Troubleshooting Logic: Low or No NO Signal start Problem: Low/No NO Signal check_donor Is the this compound stock fresh and properly stored? start->check_donor check_conditions Are pH (7.4) and Temperature (37°C) correct? start->check_conditions check_sensor Is the detection system (sensor/probe) calibrated and functional? start->check_sensor check_media Is the medium complex (e.g., contains serum)? start->check_media sol_donor Solution: Prepare fresh solution from solid stored at -80°C. check_donor->sol_donor No sol_conditions Solution: Verify and stabilize pH and temperature. check_conditions->sol_conditions No sol_sensor Solution: Recalibrate sensor or test probe with a known NO source. check_sensor->sol_sensor No sol_media Solution: NO is likely being scavenged. Consider a simpler buffer for initial tests. check_media->sol_media Yes

References

optimizing incubation time for Spermine NONOate treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using Spermine NONOate in cell culture experiments, with a focus on optimizing incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a diazeniumdiolate compound that acts as a nitric oxide (NO) donor.[1] It spontaneously dissociates in aqueous solutions in a pH- and temperature-dependent manner to release two moles of NO per mole of the parent compound.[2] This controlled release makes it a valuable tool for studying the physiological and pathological effects of NO in biological systems.[3]

Q2: What is the half-life of this compound and why is it critical for my experiment?

The half-life (t½) is the time it takes for half of the compound to decompose and release its NO. This parameter is crucial for designing your experiment because it dictates the duration of NO exposure your cells will experience. The half-life is highly dependent on temperature and pH.[4]

TemperaturepHHalf-life (t½)
37°C7.4~39 minutes
22-25°C7.4~230 minutes

Data sourced from multiple suppliers.[1][2][4][5]

For a typical cell culture experiment conducted at 37°C, the majority of NO will be released within the first few hours of incubation. Short-term exposure experiments should account for the initial burst, while long-term experiments must consider that the compound will be depleted relatively quickly.

Q3: What is a typical concentration range for this compound in cell culture?

The optimal concentration is highly cell-type dependent and should be determined empirically. A starting point for many applications is in the low micromolar range. For example, an EC₅₀ of 6.2 µM was reported for the relaxation of rabbit aorta. However, cytotoxic effects have been observed at concentrations as low as 50 µM in some primary cultures.[6] A dose-response experiment is always recommended to find the optimal, non-toxic concentration for your specific cells.[7]

Experimental Design & Protocols

Q4: How do I design an experiment to find the optimal incubation time?

The optimal incubation time depends on the biological question you are asking. Are you interested in acute signaling events or long-term cellular responses?

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_result Result Interpretation S1 Seed cells at optimal density S2 Allow cells to adhere (e.g., 24h) S1->S2 S3 Prepare fresh this compound solution S2->S3 T1 Add this compound at desired concentration S3->T1 T2 Incubate for various time points (e.g., 30m, 1h, 2h, 4h, 8h, 24h) T1->T2 A1 Harvest cells or supernatant at each time point T2->A1 A2 Perform endpoint assay (e.g., Cell Viability, Western Blot, Griess Assay) A1->A2 R1 Plot results vs. time A2->R1 R2 Identify time point with optimal response R1->R2

A time-course experiment is the most effective method. This involves treating cells with a fixed concentration of this compound and then collecting samples for analysis at multiple time points (e.g., 30 min, 1, 2, 4, 8, and 24 hours). The results will reveal the kinetics of the cellular response to the released NO.

Protocol 1: Determining Cell Viability using MTT Assay

This protocol assesses metabolic activity as an indicator of cell viability.[8] It is useful for establishing a non-toxic working concentration of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (prepare fresh in cold, slightly basic buffer, e.g., pH > 8.0)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[7]

  • Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 4, 12, or 24 hours) at 37°C.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Measuring NO Release using the Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[3][9]

Materials:

  • Cell culture supernatant from treated and control wells

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Sample Collection: At the end of your desired incubation time, collect 50-100 µL of cell culture supernatant from each well.

  • Standard Curve: Prepare serial dilutions of the sodium nitrite standard in your culture medium (e.g., from 100 µM down to 0 µM). Add 50-100 µL of each standard to separate wells of the 96-well plate.[10]

  • Griess Reaction: Add an equal volume of Griess Reagent to all sample and standard wells.[10] Some protocols require adding the two parts of the reagent sequentially.[11]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][10] A pink/magenta color will develop.

  • Readout: Measure the absorbance at 540-550 nm using a microplate reader.[9][10]

  • Calculation: Determine the nitrite concentration in your samples by comparing their absorbance values to the standard curve.

Troubleshooting Guide

Problem 1: High levels of cell death or cytotoxicity observed.

Possible CauseRecommended Solution
Concentration is too high. Perform a dose-response curve using a cell viability assay (e.g., MTT, LDH) to determine the IC₅₀ and select a non-toxic concentration.[12][13]
Incubation time is too long. Reduce the incubation time. Given the ~39 minute half-life at 37°C, shorter treatments (1-4 hours) may be sufficient for many signaling events.[2][5]
Toxic byproducts from spermine. If using serum, amine oxidases can metabolize the spermine backbone into toxic byproducts like acrolein and H₂O₂.[6] Consider reducing serum concentration or using an amine oxidase inhibitor like aminoguanidine.[6]
Compound degradation. Ensure the this compound stock solution is prepared fresh before each experiment. Store the solid compound desiccated at -20°C or -80°C.[2]

Problem 2: No observable effect or inconsistent results.

Possible CauseRecommended Solution
Concentration is too low. Increase the concentration of this compound. Confirm the biological activity of your desired concentration by measuring NO release with a Griess Assay (Protocol 2).
Incubation time is too short. The biological process you are studying may require longer-term accumulation of downstream signals. Increase the incubation time or perform a detailed time-course experiment.
Compound has degraded. This compound is sensitive to light, heat, and moisture. Always prepare stock solutions fresh from solid powder.[1] Do not use old solutions.
Cell density is inconsistent. Ensure consistent cell seeding density across all experiments, as this can affect the per-cell concentration of the compound.[7]
NO is being scavenged. Components in the media or the cells themselves can scavenge NO. Ensure your experimental system is compatible. The effect of this compound can be suppressed by NO scavengers.[14]

Signaling Pathway Visualization

G SP This compound NO Nitric Oxide (NO) SP->NO Spontaneous Decomposition (pH, Temp dependent) sGC_a Soluble Guanylate Cyclase (Active) NO->sGC_a Binds to Heme group sGC_i Soluble Guanylate Cyclase (Inactive) cGMP cGMP sGC_a->cGMP Catalyzes GTP GTP GTP->sGC_a PDE Phosphodiesterases cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-GMP PDE->AMP Degrades Response Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Response Phosphorylates Targets

References

Validation & Comparative

A Head-to-Head Comparison: Spermine NONOate versus SIN-1 for Nitric Oxide and Superoxide Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise generation of reactive nitrogen species (RNS) and reactive oxygen species (ROS) is critical for investigating a vast array of physiological and pathological processes. Two commonly employed chemical donors, Spermine NONOate and 3-morpholinosydnonimine (SIN-1), are often utilized for their ability to release nitric oxide (NO). However, their distinct decomposition pathways lead to significantly different co-products, particularly the superoxide radical (O₂•⁻), a key distinction for experimental design and interpretation.

This guide provides an objective comparison of this compound and SIN-1, focusing on their differential generation of nitric oxide versus superoxide. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of their chemical behaviors to aid in the selection of the appropriate tool for your research needs.

Chemical Properties and Decomposition Mechanisms

This compound belongs to the class of diazeniumdiolates, commonly known as NONOates. These compounds are characterized by their spontaneous and predictable decomposition in aqueous solutions to release nitric oxide. The decomposition of this compound is a pH-dependent, first-order process that yields two moles of NO per mole of the parent compound, along with the corresponding polyamine, spermine.[1][2] Critically for many experimental contexts, the decomposition of this compound is not reported to generate superoxide radicals, positioning it as a "pure" nitric oxide donor.[3][4]

SIN-1 (3-morpholinosydnonimine) , a sydnonimine derivative, undergoes a more complex, multi-step decomposition in physiological solutions. This process is initiated by a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.[5] Subsequently, SIN-1A can be oxidized, a process that is essential for the release of nitric oxide.[5] In the presence of molecular oxygen, this oxidation leads to the concomitant generation of both nitric oxide and superoxide radicals.[6] The simultaneous production of NO and O₂•⁻ results in the rapid formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[7] However, it is noteworthy that in the presence of other electron acceptors, SIN-1 may predominantly function as an NO donor.[6]

Comparative Data on NO and Superoxide Generation

The following table summarizes key quantitative data regarding the generation of nitric oxide and superoxide from this compound and SIN-1 under physiological conditions (pH 7.4, 37 °C).

ParameterThis compoundSIN-1Reference
Primary Products Nitric Oxide (NO), SpermineNitric Oxide (NO), Superoxide (O₂•⁻), Peroxynitrite (ONOO⁻)[1][6]
Moles of NO Released per Mole of Donor ~1.7 - 2.0Variable, co-generates O₂•⁻[2][8]
Half-life (t½) at pH 7.4, 37 °C ~39 minutesVariable, depends on conditions[2]
Decomposition Rate Constant (k) for NO release ~0.019 min⁻¹Not applicable in the same manner due to complex mechanism[8]
Rate of NO Generation Predictable, first-order kineticsVariable, near stoichiometric with O₂•⁻ production[8][9]
Rate of Superoxide (O₂•⁻) Generation Not detected/Negligible~1.12 µM/min (from 100 µM SIN-1)[3][9]

Signaling and Decomposition Pathways

The distinct mechanisms of decomposition for this compound and SIN-1 are visualized below.

Spermine_NONOate_Decomposition Spermine_NONOate This compound C₁₀H₂₆N₆O₂ Protonation Spontaneous Decomposition (pH-dependent, 37°C) Spermine_NONOate->Protonation NO 2 x Nitric Oxide (NO) Protonation->NO Spermine Spermine Protonation->Spermine

Decomposition of this compound.

SIN1_Decomposition SIN1 SIN-1 SIN1A SIN-1A (Open-ring form) SIN1->SIN1A OH⁻ Oxidation Oxidation SIN1A->Oxidation Oxygen O₂ Oxygen->Oxidation Superoxide Superoxide (O₂•⁻) Oxidation->Superoxide SIN1_cation SIN-1 Cation Radical Oxidation->SIN1_cation Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite NO Nitric Oxide (NO) SIN1_cation->NO SIN1C SIN-1C SIN1_cation->SIN1C NO->Peroxynitrite

Decomposition of SIN-1.

Experimental Protocols

Accurate quantification of NO and superoxide is paramount for distinguishing the effects of these donors. Below are summaries of widely accepted experimental protocols.

Quantification of Nitric Oxide Release

A common method for quantifying NO release is through chemiluminescence . This technique involves reacting the released NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which then emits light as it decays. The intensity of the emitted light is directly proportional to the NO concentration.

Experimental Workflow for NO Quantification:

NO_Quantification_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Donor_Solution Prepare Donor Solution (this compound or SIN-1) in appropriate buffer Chemiluminescence_Analyzer Inject into reaction chamber of Chemiluminescence Analyzer Donor_Solution->Chemiluminescence_Analyzer Reaction Reaction with Ozone (O₃) Chemiluminescence_Analyzer->Reaction Detection Detect emitted light (Photomultiplier tube) Reaction->Detection Quantification Quantify NO concentration based on standard curve Detection->Quantification

Workflow for NO Quantification.

Another widely used method is Electron Paramagnetic Resonance (EPR) spectroscopy . This technique utilizes spin traps, such as iron-dithiocarbamate complexes (e.g., Fe(MGD)₂), which react with NO to form a stable paramagnetic adduct that can be detected and quantified by EPR.[10]

Quantification of Superoxide Generation

EPR spectroscopy is also the gold standard for the detection and quantification of the highly reactive superoxide radical. Nitrone spin traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), are used to "trap" superoxide, forming a more stable radical adduct with a characteristic EPR spectrum.[11][12]

A common spectrophotometric method involves measuring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c . Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be monitored by the increase in absorbance at 550 nm. The specificity for superoxide is confirmed by the inhibition of this reduction in the presence of SOD.[4]

Summary and Recommendations

The choice between this compound and SIN-1 fundamentally depends on the experimental question being addressed.

  • For studies requiring the specific effects of nitric oxide in the absence of confounding reactive oxygen species, this compound is the superior choice. Its clean decomposition to NO and the parent polyamine provides a controlled and predictable source of nitric oxide.[1][2] This is particularly important when investigating NO-mediated signaling pathways without the interference of oxidative stress.

  • SIN-1 is the appropriate tool for studying the combined effects of nitric oxide and superoxide, or for investigating the biological consequences of peroxynitrite formation. Its ability to co-generate NO and O₂•⁻ mimics certain pathological conditions where both species are produced simultaneously.[6][9] However, researchers must be cautious in interpreting data, as the observed effects could be due to NO, superoxide, peroxynitrite, or a combination thereof.

References

Validating the Biological Activity of Spermine NONOate: A Comparative Guide to the Griess Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating nitric oxide (NO) signaling pathways, validating the activity of NO donors is a critical first step. Spermine NONOate stands out as a valuable tool due to its predictable NO release kinetics.[1] This guide provides a comprehensive overview of how to validate its biological activity using the well-established Griess assay, compares this method with other available technologies, and provides the necessary experimental protocols for accurate assessment.

Understanding this compound and Nitric Oxide Detection

This compound is a diazeniumdiolate compound that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release two molecules of nitric oxide.[2] This controlled release makes it a preferred donor for in vitro and in vivo studies. The half-life of this compound at 37°C and pH 7.4 is approximately 39 minutes, allowing for a sustained release of NO.[2][3]

The most common method for quantifying the NO released from donors like this compound is the Griess assay. This indirect colorimetric method measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[4][5] The assay is valued for its simplicity, low cost, and accessibility.[6]

The Griess Assay: Mechanism and Protocol

The Griess assay is a two-step diazotization reaction.[7][8] In an acidic medium, nitrite reacts with a diazotizing reagent, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo dye, which can be quantified spectrophotometrically at approximately 540 nm.[8][9] The intensity of the color is directly proportional to the nitrite concentration in the sample.[8]

G Mechanism of this compound Decomposition spermine_nonoate This compound {X-[N(O)NO]⁻} decomposition Spontaneous Decomposition spermine_nonoate->decomposition proton H⁺ (Physiological pH) proton->decomposition no 2 Nitric Oxide (NO) decomposition->no spermine Spermine decomposition->spermine

This compound decomposition pathway.

G Griess Reaction Signaling Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling nitrite Nitrite (NO₂⁻) from NO oxidation diazonium Diazonium Salt (Intermediate) nitrite->diazonium + Sulfanilamide sulfanilamide Sulfanilamide (in acidic solution) ned N-(1-naphthyl)ethylenediamine (NED) azo_dye Azo Dye (Pink/Magenta) measurement Measure Absorbance at ~540 nm azo_dye->measurement diazonium_ref->azo_dye + NED

The Griess reaction involves a two-step process.
Experimental Protocol: Griess Assay for Nitrite Quantification

This protocol is adapted for a 96-well microplate format.

Materials:

  • This compound

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[10]

    • Note: Some commercial kits provide a pre-mixed Griess reagent.[11]

  • Nitrite Standard: 1 mM Sodium Nitrite (NaNO₂) solution.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540-550 nm.

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 10 mM NaOH. Note: NONOates are more stable at a basic pH.

    • Dilute the stock solution in PBS (pH 7.4) to the desired final concentration immediately before the experiment to initiate NO release.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards by diluting the 1 mM stock solution in the same buffer as your samples (e.g., PBS or cell culture media). A typical concentration range is 1-100 µM.[10][12]

    • Add 50 µL of each standard dilution in duplicate or triplicate to the wells of the 96-well plate.

  • Sample Preparation and Incubation:

    • Add 50 µL of your this compound solution (at various concentrations or time points) to separate wells.

    • Include a blank control containing only the buffer.

    • Incubate the plate at 37°C for a desired period to allow for NO release and subsequent conversion to nitrite.

  • Griess Reaction:

    • If using separate components, mix equal volumes of Component A and Component B immediately before use to create the Griess Reagent. Do not store the mixed reagent for more than 8 hours.[10]

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing standards and samples.[12]

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[11][13]

  • Measurement:

    • Measure the absorbance of each well at 548 nm using a microplate reader.[11][14]

    • Subtract the absorbance of the blank from all standard and sample readings.

  • Quantification:

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.

G Griess Assay Experimental Workflow start Start prep_standards Prepare Nitrite Standard Dilutions (1-100 µM) start->prep_standards prep_samples Prepare this compound Samples in Buffer (pH 7.4) start->prep_samples plate_loading Pipette 50 µL of Standards and Samples into 96-well Plate prep_standards->plate_loading prep_samples->plate_loading incubation Incubate at 37°C (for NO Release) plate_loading->incubation add_griess Add 50 µL of Griess Reagent to all wells incubation->add_griess rt_incubation Incubate at Room Temp for 10-30 min (protected from light) add_griess->rt_incubation read_absorbance Measure Absorbance at ~548 nm rt_incubation->read_absorbance analyze Calculate Nitrite Concentration using Standard Curve read_absorbance->analyze end End analyze->end

A generalized workflow for the Griess assay.

Performance Comparison: Griess Assay vs. Alternatives

While the Griess assay is widely used, it has limitations, including a detection limit of around 0.5-2.5 µM and potential interference from components in complex biological media like serum or plasma.[6][15] For studies requiring higher sensitivity or real-time measurements, several alternatives are available.

FeatureGriess AssayChemiluminescenceElectrochemical SensorFluorescent Probes
Principle Colorimetric (indirect)Gas-phase reaction with ozoneAmperometric (direct)Fluorometric (direct)
Detection Limit ~0.5 - 2.5 µM[6]Picomolar to Nanomolar[16]~0.3 - 10 nM[9]Nanomolar
Measurement Endpoint (total nitrite)[5]Real-time NO release[5]Real-time NO release[9]Real-time NO imaging
Advantages Inexpensive, simple, high-throughput[6]High sensitivity, high specificity[5][16]Real-time, portable, in situ measurements[9]High sensitivity, suitable for cell imaging[17]
Disadvantages Low sensitivity, interferences in biological media[6][9]Expensive equipment, impractical for proteinaceous media[5]Transient signals in complex media, lower totals vs. other methods[5][6]Can be prone to photobleaching, may require specific imaging equipment[17]
Typical Use Initial screening, quantification in simple buffers[6]Accurate kinetic analysis of NO release[5]Real-time NO detection in tissues or single cells[5]Intracellular NO detection and imaging[17]
Quantitative Comparison of NO Donor Release

The Griess assay can be effectively used to compare the NO-releasing profiles of different NONOates.

NO DonorHalf-Life (pH 7.4, 37°C)NO Moles Released per Mole of DonorTypical Effective Concentration
This compound ~39 minutes[2][3]2[2]0.05 - 5 µM[3]
DEA NONOate ~2 - 4 minutes[3]1.5 - 2[3][18]0.05 - 5 µM[3]
DETA NONOate ~20 hours[2]2[2]Varies with application
PROLI NONOate ~1.8 seconds[2]2[5]Varies with application

Conclusion

The Griess assay is a robust and cost-effective method for validating the fundamental biological activity of this compound by quantifying its primary breakdown product, nitrite. Its simplicity makes it an excellent choice for initial screening, dose-response studies, and comparative analysis of different NO donors in aqueous solutions.

However, researchers must be aware of its limitations, particularly its sensitivity and susceptibility to interference in complex biological matrices.[6][15] For studies demanding real-time kinetics, high sensitivity, or analysis in protein-rich environments, alternative methods such as chemiluminescence or electrochemical sensors should be considered.[5] The choice of assay ultimately depends on the specific experimental question, the required sensitivity, and the sample matrix. By understanding the principles and limitations of each method, researchers can confidently select the appropriate tool to generate accurate and reliable data on the biological activity of this compound.

References

A Researcher's Guide to Nitric Oxide Donors: Why Spermine NONOate Stands Out

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and drug development, the choice of a nitric oxide (NO) donor is a critical decision that can significantly impact experimental outcomes. While a variety of NO donors are available, Spermine NONOate has emerged as a preferred tool for many researchers due to its predictable and sustained release of nitric oxide, mimicking physiological conditions more closely than many of its counterparts. This guide provides a comprehensive comparison of this compound with other commonly used NO donors, supported by experimental data and detailed protocols, to aid researchers in making an informed choice.

Unveiling the Advantages of this compound

This compound belongs to the class of diazeniumdiolates (NONOates), which are prized for their ability to release NO spontaneously in aqueous solutions without the need for enzymatic activation.[1] This characteristic provides a significant advantage over other donors that require specific cellular machinery or co-factors, which can introduce variability in experimental systems.

The primary distinction of this compound lies in its well-defined and intermediate half-life. At a physiological pH of 7.4 and 37°C, it has a half-life of approximately 39 minutes.[2] This allows for a sustained and predictable release of NO over a period that is relevant for many biological processes, such as angiogenesis and vasodilation.[3][4] In contrast, other NONOates have half-lives that can range from a few seconds to several hours, making them suitable for different experimental paradigms.[1]

Comparative Analysis of Nitric Oxide Donors

To provide a clear perspective, the following tables summarize the key characteristics and performance of this compound in comparison to other widely used NO donors: S-nitroso-N-acetylpenicillamine (SNAP), 3-morpholinosydnonimine (SIN-1), and S-nitrosoglutathione (GSNO).

Table 1: Physicochemical Properties of Common Nitric Oxide Donors

PropertyThis compoundSNAPSIN-1GSNO
Class Diazeniumdiolate (NONOate)S-NitrosothiolSydnonimineS-Nitrosothiol
NO Release Mechanism Spontaneous, pH-dependent hydrolysisSpontaneous and light/metal-catalyzed decompositionSpontaneous decomposition in the presence of oxygenSpontaneous and enzyme/metal-catalyzed decomposition
Byproducts Spermine, Nitrite/NitrateDisulfide, Nitrite/NitrateSuperoxide, PeroxynitriteGlutathione disulfide, Nitrite/Nitrate
Molar Ratio (NO/donor) ~1.7 - 2.0[5]111

Table 2: Nitric Oxide Release Kinetics

ParameterThis compoundSNAPSIN-1GSNO
Half-life (t½) at 37°C, pH 7.4 ~39 minutes[2]~6 - 37 hours[2][6]Variable, complex kineticsMinutes to hours (highly dependent on conditions)[7]
Release Profile First-order, predictable decay[5]Slow, prolonged releaseInitial burst followed by sustained releaseVariable, sensitive to light and metal ions
Experimental Evidence Supporting the Choice of this compound

A key area where this compound has demonstrated its utility is in the study of angiogenesis, the formation of new blood vessels. A comparative study on the angiogenic potential of various NONOates revealed that this compound was the most effective in promoting endothelial tube formation and inducing both ex vivo and in vivo angiogenesis.[3] This has been attributed to its unique NO release pattern that appears to be optimal for stimulating the necessary signaling pathways.[3]

The pro-angiogenic effects of nitric oxide are largely mediated through the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[8] this compound has been shown to effectively increase intracellular cGMP levels, thereby activating this critical signaling cascade.[9][10]

Furthermore, in studies related to vasodilation, this compound has been shown to induce relaxation of smooth muscle tissue in a concentration-dependent manner, an effect that can be potentiated by phosphodiesterase inhibitors like sildenafil.[4] This makes it a valuable tool for studying erectile dysfunction and other vascular disorders.

This compound has also been investigated for its antioxidant properties, demonstrating the ability to inhibit the oxidative modification of low-density lipoprotein (LDL).[11] This suggests its potential utility in research related to atherosclerosis and cardiovascular disease.

Experimental Protocols

For researchers looking to incorporate this compound or other NO donors into their studies, the following are detailed protocols for key experiments.

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite.

Materials:

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader

  • Sample (e.g., cell culture supernatant, buffer containing the NO donor)

Procedure:

  • Prepare a standard curve by serially diluting the sodium nitrite standard in the same buffer as the samples.

  • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • NO donor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the NO donor for the desired exposure time. Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizing the Rationale: Signaling Pathways and Release Kinetics

To further illustrate the advantages of this compound, the following diagrams, generated using Graphviz, depict its role in key signaling pathways and its distinct release profile.

NO_Release_Kinetics cluster_fast Fast Release cluster_intermediate Intermediate, Sustained Release cluster_slow Slow, Prolonged Release Fast_Donor e.g., PROLI NONOate (t½ ~ seconds) Biological Processes Biological Processes Fast_Donor->Biological Processes Rapid, transient effects Spermine_NONOate This compound (t½ ~ 39 min) Spermine_NONOate->Biological Processes Sustained, physiological-like signaling Slow_Donor e.g., SNAP, DETA NONOate (t½ ~ hours) Slow_Donor->Biological Processes Long-term, low-level exposure

Caption: Comparative NO release profiles of different donors.

cGMP_Signaling_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Angiogenesis) PKG->Physiological_Effects

Caption: NO/cGMP signaling pathway activated by this compound.

Angiogenesis_Signaling_Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Endothelial_Cell Endothelial Cell NO->Endothelial_Cell sGC_cGMP sGC/cGMP Pathway Proliferation Proliferation sGC_cGMP->Proliferation Migration Migration sGC_cGMP->Migration VEGF VEGF Expression VEGF->Proliferation VEGF->Migration Endothelial_Cell->sGC_cGMP activates Endothelial_Cell->VEGF upregulates Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Angiogenesis Angiogenesis Tube_Formation->Angiogenesis

Caption: Role of this compound in promoting angiogenesis.

References

Unveiling the Hidden Variables: A Comparative Guide to the Cross-Reactivity of Spermine NONOate Decomposition Products in Common Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Spermine NONOate as a nitric oxide (NO) donor, a critical understanding of the potential cross-reactivity of its decomposition products is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of this compound's performance, detailing the interference of its byproducts—spermine and nitric oxide reaction products—in various assays. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative NO donors to facilitate informed decisions in your research.

This compound is a widely used diazeniumdiolate that spontaneously decomposes in aqueous solutions to release nitric oxide (NO). This decomposition is a pH- and temperature-dependent process following first-order kinetics. Under physiological conditions (pH 7.4 and 37°C), this compound has a half-life of approximately 39 minutes, releasing about 1.7 to 2 moles of NO for every mole of the parent compound. The primary decomposition products are nitric oxide and the polyamine spermine. While the intended pharmacological or biological effects are attributed to the released NO, the presence of spermine and subsequent NO reaction products can lead to unforeseen cross-reactivities in various analytical methods.

The Decomposition Pathway of this compound

The decomposition of this compound is a straightforward chemical process that can be visualized as a key first step in understanding potential downstream interferences.

Decomposition of this compound Spermine_NONOate This compound (C10H26N6O2) Decomposition Spontaneous Decomposition (pH, Temperature dependent) Spermine_NONOate->Decomposition Nitric_Oxide Nitric Oxide (NO) (approx. 2 moles) Decomposition->Nitric_Oxide Spermine Spermine (C10H26N4) Decomposition->Spermine Products Decomposition Products Workflow for Assessing Cross-Reactivity Start Start: Experiment with This compound Question Is there a potential for assay interference? Start->Question Control_Spermine Run Control: Assay with Spermine alone Question->Control_Spermine Control_NO_Products Run Control: Assay with NO scavenger (e.g., cPTIO) Question->Control_NO_Products Analyze_Spermine Analyze for Spermine -induced artifacts Control_Spermine->Analyze_Spermine Analyze_NO Confirm NO-dependent signal Control_NO_Products->Analyze_NO Interference_Detected Interference Detected Analyze_Spermine->Interference_Detected If artifact is present No_Interference No Significant Interference Analyze_Spermine->No_Interference If no artifact Analyze_NO->Interference_Detected If signal is not NO-dependent Analyze_NO->No_Interference If signal is NO-dependent Optimize Optimize Assay Conditions or Choose Alternative Donor Interference_Detected->Optimize Proceed Proceed with Experiment No_Interference->Proceed

A Comparative Guide to the Pro-Angiogenic Effects of Spermine NONOate and VEGF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-angiogenic properties of Spermine NONOate, a nitric oxide (NO) donor, and Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.

At a Glance: this compound vs. VEGF in Angiogenesis

FeatureThis compoundVascular Endothelial Growth Factor (VEGF)
Mechanism of Action Releases nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and downstream signaling.Binds to and activates VEGF receptors (primarily VEGFR-2) on endothelial cells, initiating a cascade of intracellular signaling pathways.
Key Signaling Pathway NO-sGC-cGMP-PKG pathway.VEGFR-2 tyrosine kinase pathway, involving PLCγ, PI3K/Akt, and MAPK/ERK.
Mode of Administration Typically administered in vitro as a direct additive to cell culture media.Administered as a recombinant protein in in vitro and in vivo studies.
Reported Efficacy Considered one of the most effective NO donors for promoting angiogenesis, showing significant increases in endothelial tube formation.[1]A potent and widely studied pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation.[2][3]

Quantitative Comparison of Pro-Angiogenic Effects

The following tables summarize quantitative data on the pro-angiogenic effects of this compound and VEGF from various in vitro studies. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison under identical experimental conditions.

Endothelial Cell Tube Formation
CompoundCell TypeConcentrationObserved EffectReference
This compound EAhy926Not specifiedMaximally increased endothelial tube formation compared to other NO donors.[1]
VEGF HUVEC20 ng/mLSignificant increase in the number of connected cells in tube formation assay.[3]
VEGF ECFCs30 ng/mLSignificant increase in the number of tubes at 6 hours.[2]
Endothelial Cell Migration (Wound Healing Assay)
CompoundCell TypeConcentrationObserved EffectReference
This compound HaCaT10 µMOptimal concentration for promoting cell migration.[4]
VEGF HUVEC20 ng/mLMigration distance increased to 307.7 ± 18.9 µm after 24h compared to control (152.3 ± 6.1 µm).[3]
Endothelial Cell Proliferation
CompoundCell TypeConcentrationObserved EffectReference
VEGF HUVEC20 ng/mLSignificantly promoted proliferation as measured by MTT assay.
VEGF Endothelial Cells20 ng/mLSignificant increase in ³H-thymidine incorporation.[5]

Signaling Pathways in Angiogenesis

The pro-angiogenic effects of this compound and VEGF are mediated by distinct signaling pathways within endothelial cells.

This compound Signaling Pathway

This compound spontaneously decomposes to release nitric oxide (NO). NO, a gaseous signaling molecule, diffuses across the cell membrane and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the promotion of cell migration and proliferation, key events in angiogenesis.

Spermine_NONOate_Signaling This compound Pro-Angiogenic Signaling Pathway Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Targets PKG->Downstream phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis

Caption: this compound signaling cascade.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) initiates its pro-angiogenic effects by binding to VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, activating multiple downstream pathways, including the PLCγ, PI3K/Akt, and MAPK/ERK pathways. Collectively, these pathways promote endothelial cell survival, proliferation, migration, and the formation of new blood vessels.

VEGF_Signaling VEGF Pro-Angiogenic Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Key VEGF signaling pathways in angiogenesis.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • 96-well culture plates

  • This compound or VEGF

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to each well.

  • Add this compound or VEGF at the desired concentrations to the respective wells.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.

  • Visualize and capture images of the tube networks using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow Endothelial Cell Tube Formation Assay Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify Incubate at 37°C to solidify Matrigel coat_plate->solidify seed_cells Seed endothelial cells solidify->seed_cells add_compounds Add this compound or VEGF seed_cells->add_compounds incubate Incubate for 4-18 hours add_compounds->incubate image Image tube formation incubate->image quantify Quantify angiogenic parameters image->quantify end End quantify->end

Caption: Workflow for the tube formation assay.

Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration, mimicking the process of wound closure.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • 24-well culture plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • This compound or VEGF

  • Inverted microscope with a camera and live-cell imaging capabilities (optional)

Protocol:

  • Seed endothelial cells in a 24-well plate and grow them to full confluency.

  • Create a "scratch" or cell-free gap in the confluent monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh endothelial cell growth medium containing this compound or VEGF at the desired concentrations. A control group with no added compound should be included.

  • Capture an initial image (time 0) of the scratch in each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the width of the scratch at different time points using image analysis software.

  • Calculate the rate of cell migration by determining the change in the width of the scratch over time.

Wound_Healing_Workflow Wound Healing Assay Workflow start Start seed_cells Seed endothelial cells to confluency start->seed_cells create_scratch Create a scratch in the cell monolayer seed_cells->create_scratch wash_cells Wash to remove detached cells create_scratch->wash_cells add_compounds Add medium with this compound or VEGF wash_cells->add_compounds image_t0 Capture initial image (T=0) add_compounds->image_t0 incubate Incubate and capture images at time intervals image_t0->incubate analyze Measure scratch width and calculate migration rate incubate->analyze end End analyze->end

Caption: Workflow for the wound healing assay.

Conclusion

Both this compound and VEGF are potent pro-angiogenic factors that stimulate key events in the formation of new blood vessels. While they operate through distinct signaling pathways, both ultimately lead to enhanced endothelial cell proliferation, migration, and tube formation. The choice between these agents for research or therapeutic development will depend on the specific application, desired mechanism of action, and delivery considerations. This guide provides a foundational comparison to aid researchers in their selection and experimental design. Further direct comparative studies are warranted to delineate the relative potencies and specific advantages of each compound in promoting angiogenesis.

References

Independent Validation of Spermine NONOate's Effect on Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Spermine NONOate's (SP-NONOate) effect on cell proliferation against other nitric oxide (NO) donors. The information presented is supported by experimental data from independent studies, offering a valuable resource for evaluating the use of SP-NONOate in research and drug development.

Comparative Efficacy of Nitric Oxide Donors on Cell Proliferation

The effect of nitric oxide on cell proliferation is complex, exhibiting both pro- and anti-proliferative properties that are dependent on the concentration, cell type, and the rate of NO release from the donor molecule. The following table summarizes quantitative data on the inhibitory effects of this compound and other commonly used NO donors on cell proliferation.

NO DonorCell LineAssayIC50 ValueReference
This compound (SP-NONOate) Rat Aortic Smooth Muscle Cells (RA-SMC)DNA Synthesis Inhibition180 µM[1]
Diethylenetriamine NONOate (DETA-NONOate) Rat Aortic Smooth Muscle Cells (RA-SMC)DNA Synthesis Inhibition40 µM[1]
DPTA NONOate Rat Aortic Smooth Muscle Cells (RA-SMC)DNA Synthesis Inhibition60 µM[1]

Note: A lower IC50 value indicates greater potency in inhibiting cell proliferation. The data suggests that the rate of NO release is a critical factor, with the slower-releasing DETA-NONOate exhibiting a more potent anti-proliferative effect on vascular smooth muscle cells compared to the faster-releasing this compound.[1] Studies on ovarian cancer cell lines (SK-OV-3 and OVCAR 3) also indicate that both this compound and DETA-NONOate inhibit cell growth in a time and concentration-dependent manner, with DETA-NONOate demonstrating a stronger inhibitory effect.[2]

Experimental Protocols

Accurate assessment of cell proliferation is fundamental to understanding the effects of compounds like this compound. Below are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound or other NO donors for the desired incubation period.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

BrdU (Bromodeoxyuridine) Assay

This immunoassay detects DNA synthesis, providing a direct measure of cell proliferation.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

  • Detection: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal, or visualize the fluorescence using a microscope or plate reader.

Cell Counting with a Hemocytometer

This direct method involves counting the number of cells in a defined volume.

Principle: A hemocytometer is a specialized slide with a grid of known dimensions. By counting the cells within specific squares of the grid, the concentration of cells in the sample can be calculated.

Protocol:

  • Cell Suspension: Prepare a single-cell suspension from the treated and control cultures.

  • Trypan Blue Staining (Optional): To distinguish between viable and non-viable cells, mix a small volume of the cell suspension with an equal volume of trypan blue dye. Viable cells exclude the dye, while non-viable cells stain blue.

  • Loading the Hemocytometer: Carefully load the cell suspension into the counting chamber of the hemocytometer.

  • Cell Counting: Using a microscope, count the number of cells in the designated squares of the grid.

  • Calculation: Calculate the cell concentration using the following formula: Cell Concentration (cells/mL) = (Average number of cells per square) x Dilution factor x 10^4.

Signaling Pathways and Experimental Workflow

The cellular effects of nitric oxide, including its impact on proliferation, are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Treat Cells with NO Donors cell_culture->treatment compound_prep Prepare SP-NONOate & Alternatives compound_prep->treatment incubation Incubate for Defined Period treatment->incubation proliferation_assay Perform Proliferation Assay (MTT, BrdU, or Cell Counting) incubation->proliferation_assay data_collection Collect Data proliferation_assay->data_collection data_analysis Analyze Data & Determine IC50 data_collection->data_analysis

Experimental workflow for assessing the effect of this compound on cell proliferation.

Nitric oxide can influence cell proliferation through both cGMP-dependent and cGMP-independent pathways. The cGMP-dependent pathway often leads to vasodilation and can inhibit smooth muscle cell proliferation. The cGMP-independent pathways can induce cell cycle arrest through mechanisms involving p53 and p38 MAPK activation.

signaling_pathways cluster_no_source NO Source cluster_cgmp_dependent cGMP-Dependent Pathway cluster_cgmp_independent cGMP-Independent Pathways SP_NONOate This compound NO Nitric Oxide (NO) SP_NONOate->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates p53_activation p53 Activation NO->p53_activation Induces p38_MAPK p38 MAPK Activation NO->p38_MAPK Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates proliferation_inhibition Inhibition of Proliferation PKG->proliferation_inhibition p21 p21 Protein p53_activation->p21 Upregulates p21_stabilization p21 mRNA Stabilization p38_MAPK->p21_stabilization p21_stabilization->p21 cell_cycle_arrest Cell Cycle Arrest (G1/S and G2/M) p21->cell_cycle_arrest Induces

Key signaling pathways modulated by nitric oxide in cell proliferation.

References

A Comparative Guide to the Specificity of Spermine NONOate as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nitric oxide (NO) donor is critical for obtaining reliable and interpretable experimental results. An ideal NO donor releases nitric oxide in a predictable and controlled manner with minimal off-target effects. Spermine NONOate is a widely used diazeniumdiolate (NONOate) that serves as a valuable tool in NO research due to its well-defined release kinetics. This guide provides an objective comparison of this compound with other common NO donors, supported by experimental data and detailed protocols to aid in assessing its specificity for various applications.

Quantitative Comparison of Common Nitric Oxide Donors

The efficacy and specificity of an NO donor are largely determined by its half-life, the amount of NO it releases, and its decomposition byproducts. This compound is characterized by an intermediate half-life, making it suitable for experiments requiring a sustained release of nitric oxide over several hours.[1] It spontaneously dissociates in a pH-dependent, first-order process to liberate two moles of NO per mole of the parent compound.[2][3]

Below is a comparative summary of this compound and other frequently used NO donors.

NO Donor Half-life (t½) at 37°C, pH 7.4 Moles of NO Released per Mole of Donor Release Kinetics & Characteristics Potential Byproducts & Off-Target Effects
This compound ~39 minutes[2][3][4][5]2.0[2][3]Spontaneous, pH-dependent, first-order decomposition.[2][6]Decomposes to the parent polyamine, spermine, which can have independent biological activity (e.g., ion channel modulation).[6][7]
DEA/NONOate ~2 minutes[3][4][5]1.5[3]Rapid, spontaneous, pH-dependent decomposition.Releases diethylamine. Considered a very potent and fast-acting NO donor.[4]
DETA/NONOate ~20 hours[3]2.0[3]Very slow, spontaneous, pH-dependent decomposition.[1]Releases diethylenetriamine. High concentrations may have NO-independent effects, such as activating cation channels.[8]
SNAP ~6 - 37 hours[4][9]1.0Slow decomposition, accelerated by light and thiols like glutathione.[4]Releases N-acetyl-D,L-penicillamine.
Sodium Nitroprusside (SNP) < 2 minutes[10]1.0Rapid release, requires enzymatic or light activation.[10]Can release cyanide, leading to potential toxicity with prolonged use.[11][12]

Experimental Protocols for Assessing Specificity

To ensure that the observed biological effects are due to nitric oxide and not the donor molecule or its byproducts, rigorous experimental validation is necessary.

1. Protocol for Measuring Nitric Oxide Release

This protocol describes the use of the Griess reagent to quantify nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.

  • Objective: To determine the rate and amount of NO released from this compound.

  • Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), Griess Reagent Kit, sodium nitrite (for standard curve), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mM in 10 mM NaOH) and keep it on ice.[9]

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 1-100 µM) in PBS.

    • Initiate the NO release by diluting the this compound stock solution to the desired final concentration in pre-warmed PBS (37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the solution.

    • Add the Griess reagent to the standards and collected samples in a 96-well plate according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

    • Calculate the nitrite concentration in the samples using the standard curve. This concentration corresponds to the amount of NO released.

2. Protocol for Assessing Biological Specificity via cGMP Accumulation

A primary mechanism of NO signaling is the activation of soluble guanylate cyclase (sGC), leading to increased intracellular cyclic guanosine monophosphate (cGMP).[5] This assay verifies that this compound can trigger this canonical NO pathway.

  • Objective: To measure the increase in intracellular cGMP in response to NO released from this compound.

  • Materials: Cultured cells known to express sGC (e.g., bovine chromaffin cells, smooth muscle cells), this compound, decomposed this compound (control), NO scavenger (e.g., PTIO), cell lysis buffer, cGMP enzyme immunoassay (EIA) kit.

  • Procedure:

    • Plate cells and grow to desired confluency.

    • Prepare a decomposed control by dissolving this compound in buffer and allowing it to incubate at 37°C long enough for complete NO release (>8 half-lives).

    • Treat cell cultures with varying concentrations of fresh this compound.

    • Include control groups: untreated cells, cells treated with the decomposed this compound solution, and cells pre-treated with an NO scavenger (e.g., 25 µM PTIO) before adding this compound.[9]

    • Incubate for a time period appropriate for the expected peak cGMP response (e.g., 15-30 minutes).[4]

    • Terminate the reaction and lyse the cells according to the EIA kit protocol.

    • Measure the cGMP concentration in the cell lysates using the EIA kit.

    • Interpretation: A dose-dependent increase in cGMP with fresh this compound, but not with the decomposed donor or in the presence of an NO scavenger, indicates that the effect is specifically mediated by NO.

Visualizing Pathways and Workflows

NO/cGMP Signaling Pathway

The diagram below illustrates the canonical pathway activated by nitric oxide, leading to smooth muscle relaxation.

NO_Signaling NO_Donor This compound NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme Iron sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylates Targets

Caption: Canonical NO/sGC/cGMP signaling pathway.

Experimental Workflow for Specificity Assessment

This workflow outlines the logical steps to confirm that a biological effect is specifically mediated by NO from a donor like this compound.

Specificity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Conclusion Donor Prepare Fresh This compound Treat_Cells Treat Cells with: 1. Fresh Donor 2. Decomposed Donor 3. Scavenger + Fresh Donor Donor->Treat_Cells Decomposed Prepare Decomposed This compound Decomposed->Treat_Cells Measure Measure Biological Effect (e.g., cGMP) Treat_Cells->Measure Compare Compare Results Measure->Compare Conclusion Conclusion on Specificity Compare->Conclusion Compare->Conclusion Effect only with fresh donor? Compare->Conclusion No effect with decomposed or scavenger? Compare->Conclusion Effect with decomposed donor?

Caption: Workflow for validating NO-dependent effects.

References

A Comparative Analysis of Spermine NONOate's Impact on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Spermine NONOate, a well-characterized nitric oxide (NO) donor, across various cell lines. This compound serves as a valuable tool in research due to its predictable release of nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. This document summarizes key experimental findings, presents available data in a comparative format, and provides detailed protocols for relevant assays.

This compound spontaneously dissociates in aqueous solution to release two moles of nitric oxide per mole of the parent compound. It has a half-life of approximately 39 minutes at 37°C and a pH of 7.4, allowing for controlled and sustained NO delivery in experimental settings.

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative comparisons of this compound across a wide range of cell lines are limited in publicly available literature, this section synthesizes reported findings to offer a comparative perspective on its cytotoxic and signaling effects.

Table 1: Comparative Cytotoxicity and Proliferation Effects of this compound
Cell LineCell TypeAssay UsedConcentration (µM)Observed EffectReference
SK-OV-3 Ovarian CancerMTT, Propidium Iodide Exclusion10 - 1000Time- and concentration-dependent inhibition of growth and proliferation.[1][2][1][2]
OVCAR-3 Ovarian CancerMTT, Propidium Iodide Exclusion10 - 1000Time- and concentration-dependent inhibition of growth and proliferation; noted to be more vulnerable than SK-OV-3.[1][2][3][1][2][3]
CaCo-2 Colon CarcinomaNot SpecifiedNot SpecifiedRemarkably resistant to spermine accumulation, but sensitivity increases with inhibition of polyamine oxidase. Cell death was reported as mainly non-apoptotic.[4][4]
T24, J82 Bladder CancerNot SpecifiedNot SpecifiedWhile direct data for this compound is unavailable, studies on related spermine analogues show significant antiproliferative activity.[5][5]

Note: Specific IC50 values for this compound are not consistently reported across multiple studies, preventing a direct quantitative comparison.

Table 2: Impact on Apoptosis and Key Signaling Pathways
Cell LinePathway/ProteinConcentration (µM)Observed EffectReference
SK-OV-3 ApoptosisHigh concentrationsInduction of apoptosis and, at longer exposures, late apoptosis/necrosis.[1][1]
STAT3 Phosphorylation1000Slight reduction in phosphorylation.[1][3][1][3]
AKT Phosphorylation1000Slight reduction in phosphorylation.[1][3][1][3]
OVCAR-3 ApoptosisHigh concentrationsInduction of apoptosis and, at longer exposures, late apoptosis/necrosis.[1][1]
STAT3 Phosphorylation1000Slight reduction in phosphorylation.[1][3][1][3]
AKT Phosphorylation1000Slight reduction in phosphorylation.[1][3][1][3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the release of nitric oxide. High concentrations of NO are known to induce cytotoxicity in cancer cells by inhibiting key signaling pathways involved in proliferation and survival, such as the STAT3 and AKT pathways, and by triggering apoptosis.

G General Workflow for Cell Viability and Apoptosis Assays cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Seed Cells in Multi-well Plates treat Treat Cells with This compound (Varying Conc.) start->treat incubate Incubate for Specified Duration (e.g., 24-48h) treat->incubate mtt Add MTT Reagent incubate->mtt harvest Harvest Cells (Adherent + Floating) incubate->harvest solubilize Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read_mtt Measure Absorbance (e.g., 570 nm) solubilize->read_mtt stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain read_flow Analyze by Flow Cytometry stain->read_flow

Caption: Experimental workflow for assessing cell viability and apoptosis.

G Inhibitory Effect of this compound on Pro-Survival Pathways sp_nonoate This compound no Nitric Oxide (NO) (High Concentration) sp_nonoate->no p_akt p-AKT (Active) no->p_akt Inhibits p_stat3 p-STAT3 (Active) no->p_stat3 Inhibits apoptosis Apoptosis no->apoptosis Induces akt_path AKT Pathway akt_path->p_akt akt_downstream Cell Survival & Proliferation p_akt->akt_downstream akt_downstream->apoptosis stat3_path STAT3 Pathway stat3_path->p_stat3 stat3_downstream Gene Transcription (Anti-apoptotic, Proliferative) p_stat3->stat3_downstream stat3_downstream->apoptosis

Caption: this compound's inhibition of pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is typically expressed as a percentage relative to the untreated control cells.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After incubation, collect the culture medium (containing floating/apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the collected medium and the detached cells.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

A Comparative Guide: Spermine NONOate vs. Endogenous Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between the exogenous nitric oxide (NO) donor, Spermine NONOate, and endogenous NO production by the nitric oxide synthase (NOS) family of enzymes. Understanding the distinct characteristics of these two sources of NO is crucial for designing and interpreting experiments in pharmacology, physiology, and drug development.

Executive Summary

This compound offers a predictable and sustained release of nitric oxide, governed by first-order kinetics, making it a valuable tool for studies requiring controlled NO dosage. In contrast, endogenous NO production is a highly regulated and dynamic process, mediated by three distinct NOS isoforms (nNOS, eNOS, and iNOS), each with unique activation mechanisms, expression patterns, and NO production profiles. The choice between using an exogenous donor like this compound and stimulating endogenous production depends critically on the specific biological question being addressed. While this compound provides a consistent source of NO, it cannot fully replicate the spatial and temporal precision of endogenous NO signaling.

Comparative Data on Nitric Oxide Release and Properties

The following tables summarize the key quantitative differences between this compound and endogenous NO production.

PropertyThis compoundEndogenous Nitric Oxide
Source Exogenous chemical donorEnzymatically synthesized by NOS isoforms
Mechanism of NO Generation Spontaneous, pH-dependent, first-order dissociation[1][2]Oxidation of L-arginine to L-citrulline[1]
Stoichiometry 2 moles of NO per mole of parent compound[1][2]1 mole of NO per mole of L-arginine
Regulation pH, temperature[2]Complex allosteric and transcriptional regulation
Half-life of NO Source ~39 minutes at 37°C, pH 7.4[3]N/A (enzyme activity is regulated)
Half-life of Released NO Seconds in biological systemsSeconds in biological systems

Table 1: General Properties of this compound and Endogenous Nitric Oxide

ParameterThis compoundEndogenous NO (eNOS/nNOS)Endogenous NO (iNOS)
Typical Stimulus Aqueous buffer at physiological pHReceptor agonists (e.g., VEGF, acetylcholine), calcium ionophores[4][5][6]Pro-inflammatory cytokines (e.g., LPS, IFN-γ)[7][8]
Onset of NO Production Immediate upon dissolutionRapid (seconds to minutes)Delayed (requires gene transcription and translation, hours)
Duration of NO Production Predictable decay based on half-lifeTransient, dependent on stimulus duration and intracellular calcium levelsSustained, high-level production for hours to days
Concentration of NO Dependent on initial concentration of the donorLow (pM to nM range)High (nM to µM range)
Spatial Control Diffuse throughout the extracellular and intracellular spaceLocalized to the subcellular domain of the activated NOS isoformWidespread intracellular and intercellular diffusion

Table 2: Comparison of Nitric Oxide Production Kinetics

Signaling Pathways and Cellular Effects

Both this compound and endogenous NO primarily exert their biological effects through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[9][10] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets to mediate physiological responses such as vasodilation and neurotransmission.

However, the distinct kinetic profiles of NO from this compound versus endogenous sources can lead to differential downstream signaling and cellular outcomes. The sustained, moderate levels of NO from this compound have been shown to be effective in promoting angiogenesis.[11] In contrast, the high, prolonged NO output from iNOS is associated with cytotoxicity and the immune response, while the rapid, localized bursts of NO from eNOS and nNOS are crucial for fine-tuning vascular tone and synaptic plasticity, respectively.

It is also important to note that some effects of NO donors like this compound can be cGMP-independent.[12][13]

Diagram of the Canonical NO/cGMP Signaling Pathway

NO_cGMP_Pathway cluster_source NO Source cluster_cell Target Cell This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Releases NO which activates Endogenous NO (NOS) Endogenous NO (NOS) Endogenous NO (NOS)->sGC Produces NO which activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Phosphorylates targets leading to

Caption: Canonical NO/cGMP signaling pathway.

Experimental Protocols

Protocol 1: Quantification of NO Release from this compound

Objective: To measure the concentration of NO released from this compound over time in a cell-free system.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • NO-sensitive electrode or a chemiluminescence-based NO analyzer

  • Griess Reagent kit for nitrite/nitrate determination (optional)

Methodology:

  • Prepare a stock solution of this compound in 0.01 M NaOH.

  • Calibrate the NO detection system according to the manufacturer's instructions.

  • Add a known volume of PBS (pH 7.4) to a reaction vessel maintained at 37°C.

  • Initiate the reaction by adding a specific concentration of the this compound stock solution to the PBS.

  • Record the NO concentration continuously over a period of at least two half-lives (approximately 80 minutes).

  • (Optional) At various time points, collect aliquots of the reaction mixture and measure the concentration of nitrite/nitrate using the Griess assay as a stable endpoint of NO oxidation.

Protocol 2: Measurement of Endogenous NO Production from Cultured Cells

Objective: To quantify NO production from cultured cells following stimulation of a specific NOS isoform.

Materials:

  • Cultured cells expressing the NOS isoform of interest (e.g., human umbilical vein endothelial cells (HUVECs) for eNOS, RAW 264.7 macrophages for iNOS, or primary neurons for nNOS).

  • Cell culture medium

  • Stimulating agents:

    • eNOS: Vascular Endothelial Growth Factor (VEGF) or acetylcholine.

    • iNOS: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • nNOS: Calcium ionophore (e.g., A23187) or glutamate.

  • NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) or a chemiluminescence-based NO analyzer.

  • Fluorescence microscope or plate reader.

Methodology:

  • Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

  • For iNOS induction, pre-treat cells with LPS and IFN-γ for several hours (e.g., 4-24 hours) to allow for protein expression.

  • Wash the cells with fresh medium.

  • Load the cells with an NO-sensitive fluorescent dye according to the manufacturer's protocol, or prepare the cell supernatant for analysis by a chemiluminescence-based method.

  • Add the appropriate stimulating agent to the cells.

  • Measure the fluorescence intensity or NO concentration in the supernatant at various time points to determine the kinetics of NO production.

Diagram of a Comparative Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Culture Cells of Interest (e.g., Endothelial Cells) Spermine_NONOate Add this compound (e.g., 10 µM) Cell_Culture->Spermine_NONOate Stimulate_Endogenous Stimulate Endogenous NO Production (e.g., with VEGF) Cell_Culture->Stimulate_Endogenous Control Vehicle Control Cell_Culture->Control Measure_NO Measure NO Concentration Over Time (e.g., using DAF-FM fluorescence) Spermine_NONOate->Measure_NO Stimulate_Endogenous->Measure_NO Control->Measure_NO Compare_Kinetics Compare NO Release Kinetics and Downstream Effects Measure_NO->Compare_Kinetics

Caption: A typical workflow for comparing exogenous and endogenous NO.

Conclusion

This compound and endogenous NO production represent two distinct modes of delivering a critical signaling molecule. The predictable, sustained release of NO from this compound makes it an invaluable tool for establishing dose-response relationships and for applications where a consistent level of NO is desired. However, it is essential to recognize that this exogenous source does not recapitulate the intricate spatial and temporal dynamics of endogenous NO synthesis. Researchers should carefully consider the specific aims of their study to select the most appropriate method for generating NO, thereby ensuring the physiological relevance and accurate interpretation of their findings.

References

Validating Downstream Signaling of Spermine NONOate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spermine NONOate is a widely utilized nitric oxide (NO) donor that facilitates the study of NO signaling in a variety of biological systems. Its utility stems from its spontaneous and pH-dependent release of NO, allowing for controlled experimental conditions. This guide provides a comparative analysis of the downstream signaling events following this compound treatment, supported by experimental data and detailed protocols for validation.

Overview of this compound Signaling

This compound serves as a progenitor for nitric oxide, a critical signaling molecule involved in numerous physiological and pathological processes. The downstream effects of this compound are primarily mediated through two distinct pathways: the canonical cGMP-dependent pathway and the less characterized cGMP-independent mechanisms, including protein S-nitrosylation.

cGMP-Dependent Signaling Pathway

The most well-established downstream effect of NO is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Subsequently, cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][2]

A key substrate for PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which is phosphorylated at serine 239. This phosphorylation event is a widely accepted marker for the activation of the NO/cGMP/PKG signaling cascade.

Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates p_VASP p-VASP (Ser239) PKG->p_VASP Phosphorylates VASP VASP Cellular_Response Cellular Response (e.g., Vasodilation) p_VASP->Cellular_Response Leads to

Figure 1: cGMP-Dependent Signaling Pathway of this compound.

cGMP-Independent Signaling Pathways

Emerging evidence suggests that NO can also elicit cellular responses independently of the sGC/cGMP/PKG axis. One of the principal mechanisms is protein S-nitrosylation, a reversible post-translational modification where an NO group is added to a cysteine thiol on a target protein. This modification can alter protein function, localization, and stability, thereby influencing a wide range of cellular processes.

Furthermore, studies have indicated that this compound can induce vasorelaxation even in the presence of sGC inhibitors, suggesting the involvement of other mechanisms. These may include the activation of ion channels such as Ca2+-activated K+ (KCa) channels, and modulation of enzyme activities like Na+/K+-ATPase and sarco-endoplasmic reticulum Ca2+-ATPase (SERCA).[3][4]

cluster_membrane cluster_cytosol KCa KCa Channel NaK_ATPase Na+/K+-ATPase SERCA SERCA Protein Target Protein (with Cys-SH) SNO_Protein S-Nitrosylated Protein (Cys-SNO) Altered_Function Altered Protein Function SNO_Protein->Altered_Function Spermine_NONOate This compound NO Nitric Oxide (NO) Spermine_NONOate->NO Spontaneous release NO->KCa Activates NO->NaK_ATPase Activates NO->SERCA Activates NO->SNO_Protein S-Nitrosylates

Figure 2: cGMP-Independent Signaling Pathways of this compound.

Comparative Analysis of NO Donors

The choice of NO donor can significantly impact experimental outcomes due to differences in their half-life, NO release kinetics, and potency. Below is a comparison of this compound with other commonly used NO donors.

ParameterThis compoundDEA NONOateS-nitroso-N-acetyl-penicillamine (SNAP)
Half-life (t1/2) at 37°C, pH 7.4 39 ± 3 min[1][2]3.9 ± 0.2 min[1][2]37 ± 4 hours[1][2]
EC50 for cGMP accumulation Not explicitly stated, but maximal effect at 2.5-5 µM[1][2]0.38 ± 0.02 µM[1][2]Threshold at 1 µM, maximal at 500-750 µM[1][2]
NO release characteristics Spontaneous, pH-dependentSpontaneous, pH-dependentSlower release, can be influenced by light and thiols
Primary Signaling cGMP-dependent and independentPrimarily cGMP-dependentcGMP-dependent

Experimental Protocols for Validating Downstream Events

Western Blotting for Phospho-VASP (Ser239)

This protocol details the detection of VASP phosphorylation at Ser239, a marker for cGMP/PKG pathway activation.

a. Cell Lysis and Protein Quantification:

  • Treat cells with this compound or other NO donors for the desired time.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

b. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein like GAPDH or β-actin.

Cell_Treatment Cell Treatment (e.g., this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-VASP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 3: Western Blotting Workflow for Phospho-VASP Detection.

Biotin-Switch Assay for Detecting Protein S-Nitrosylation

This protocol allows for the specific detection of S-nitrosylated proteins.[5][6][7]

a. Sample Preparation and Blocking:

  • Lyse cells treated with this compound in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 0.1% SDS and a protease inhibitor cocktail.

  • Block free thiol groups by adding a final concentration of 20 mM S-methyl methanethiosulfonate (MMTS) and incubating at 50°C for 20 minutes with frequent vortexing.

  • Remove excess MMTS by protein precipitation with two volumes of ice-cold acetone.

b. Reduction and Biotinylation:

  • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Add 1 mM ascorbate to specifically reduce S-nitrosothiols to free thiols.

  • Label the newly formed free thiols by adding 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP).

  • Incubate for 1 hour at room temperature.

c. Detection of Biotinylated Proteins:

  • Remove excess biotin-HPDP by acetone precipitation.

  • Resuspend the protein pellet in a suitable buffer.

  • Detect biotinylated proteins by Western blotting using an anti-biotin antibody or by affinity purification using streptavidin-agarose beads followed by immunoblotting for specific proteins of interest.

Lysis Cell Lysis (HEN Buffer) Blocking Block Free Thiols (MMTS) Lysis->Blocking Precipitation1 Acetone Precipitation Blocking->Precipitation1 Reduction Reduce SNOs (Ascorbate) Precipitation1->Reduction Biotinylation Label Thiols (Biotin-HPDP) Reduction->Biotinylation Precipitation2 Acetone Precipitation Biotinylation->Precipitation2 Detection Detection (Western Blot or Affinity Purification) Precipitation2->Detection

Figure 4: Biotin-Switch Assay Workflow for S-Nitrosylation.

Conclusion

Validating the downstream signaling events of this compound requires a multi-faceted approach that considers both cGMP-dependent and independent pathways. By employing techniques such as Western blotting for key phosphorylation events and the biotin-switch assay for S-nitrosylation, researchers can gain a comprehensive understanding of the cellular responses to this NO donor. Furthermore, a careful comparison with other NO donors is crucial for interpreting experimental results and selecting the most appropriate tool for the research question at hand. This guide provides the foundational knowledge and protocols to effectively investigate the intricate signaling networks modulated by this compound.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Spermine NONOate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of Spermine NONOate, a widely used nitric oxide donor. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This compound is a diazeniumdiolate that spontaneously releases nitric oxide (NO) in a pH-dependent manner. Improper disposal can lead to the uncontrolled release of NO gas, a toxic substance, and exposure to the corrosive parent compound, spermine. The following procedures detail a controlled chemical deactivation process.

Key Safety and Handling Parameters

A summary of the essential safety and chemical data for this compound is provided below for quick reference.

ParameterValueReference
Chemical Formula C₁₀H₂₆N₆O₂[1]
Molecular Weight 262.35 g/mol
Appearance White solid
Solubility Soluble in water (up to 100 mM)
Half-life (pH 7.4, 37°C) 39 minutes[1]
Decomposition Products Nitric Oxide (NO) and Spermine
Primary Hazards Releases toxic nitric oxide gas; decomposition product (spermine) is corrosive.[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, lab coat, and work in a certified chemical fume hood.[2][4]

Experimental Protocol for the Chemical Deactivation and Disposal of this compound Waste

This protocol outlines the acid-catalyzed decomposition of this compound, converting it into its less hazardous components for safe disposal.

Materials:

  • This compound waste (aqueous solutions or contaminated solids)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, clearly labeled

  • Stir plate and stir bar (optional, for larger volumes)

Procedure:

  • Preparation and Personal Protective Equipment (PPE):

    • Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Conduct all steps of this procedure within a certified chemical fume hood to ensure adequate ventilation and containment of nitric oxide gas.[2][5]

  • Dilution of Waste:

    • If treating a concentrated solution or solid waste, dilute it with a sufficient volume of water in a suitable container (e.g., a beaker or flask). This helps to control the rate of reaction and dissipate any heat generated.

  • Acidification for Decomposition:

    • Slowly and with stirring, add a dilute acid (e.g., 1 M HCl) to the this compound waste solution. The decomposition of diazeniumdiolates is initiated by protonation.[6]

    • Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is acidic (pH < 5). At a lower pH, the decomposition of this compound is significantly accelerated.

  • Reaction and Ventilation:

    • Allow the acidified solution to stand in the chemical fume hood for a sufficient period to ensure complete decomposition. Given the half-life of this compound decreases at lower pH, a period of several hours is recommended to ensure the reaction goes to completion.

    • The decomposition process will release nitric oxide (NO) gas. Ensure the fume hood sash is at the appropriate height to maintain proper airflow and exhaust the NO gas safely.[7][8] Nitric oxide in the presence of air is converted to the more toxic nitrogen dioxide.[7]

  • Neutralization of the Final Solution:

    • After ensuring the decomposition of the NONOate is complete, the remaining solution will contain the parent amine, spermine, in an acidic solution. Spermine itself is classified as a corrosive substance.[2][3]

    • Neutralize the final solution by carefully adding a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) until the pH is near neutral (pH 6-8). This is a critical step as the final disposal of the aqueous waste should be pH neutral.

  • Final Disposal:

    • The neutralized aqueous solution containing spermine salts and other byproducts should be transferred to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of amine-containing chemical waste. Depending on local regulations, this may involve incineration or other specialized treatments.[2][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

SpermineNONOateDisposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dilute Dilute Waste with Water fume_hood->dilute Step 2 acidify Slowly Add Dilute Acid (e.g., 1 M HCl) to pH < 5 dilute->acidify Step 3 decompose Allow for Complete Decomposition (Release of NO Gas) acidify->decompose Step 4 neutralize Neutralize Final Solution (to pH 6-8) decompose->neutralize Step 5 waste_container Transfer to Labeled Hazardous Waste Container neutralize->waste_container Step 6 ehs Consult EHS for Final Disposal waste_container->ehs end End: Safe Disposal ehs->end

Caption: A step-by-step workflow for the safe disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。